Fluo-3 pentaammonium
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C36H45Cl2N7O13 |
|---|---|
分子量 |
854.7 g/mol |
IUPAC名 |
azane;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |
InChI |
InChI=1S/C36H30Cl2N2O13.5H3N/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);5*1H3 |
InChIキー |
ABPVTPOQYAKASW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O.N.N.N.N.N |
製品の起源 |
United States |
Foundational & Exploratory
Fluo-3 Pentaammonium Salt: An In-depth Technical Guide for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, experimental methodologies, and applications of Fluo-3 pentaammonium salt, a widely used fluorescent indicator for measuring intracellular calcium concentrations.
Core Chemical and Physical Properties
Fluo-3 is a visible light-excitable fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺). The pentaammonium salt form is a membrane-impermeant version of Fluo-3, making it suitable for direct introduction into cells via techniques such as microinjection, scrape loading, or patch clamp pipettes.
Quantitative Data Summary
The key chemical and spectral properties of this compound salt are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₃₆H₂₅Cl₂N₂O₁₃ · 5NH₄⁺ | [1] |
| Molecular Weight | 854.7 g/mol | [2] |
| Appearance | Orange-red solid | [2] |
| Solubility | Soluble in water (pH > 6) and DMSO | [2] |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [2][3] |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | [2][3] |
| Molar Absorptivity (ε) at 506 nm | ~86,000 M⁻¹cm⁻¹ | [2] |
| Quantum Yield (Ca²⁺-saturated) | ~0.14 - 0.15 | [3][4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 - 450 nM | [2][4] |
| Fluorescence Enhancement upon Ca²⁺ binding | >100-fold | [5] |
Mechanism of Action
Fluo-3 is essentially non-fluorescent in its Ca²⁺-free state. Upon binding to free Ca²⁺, the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield. This property allows for the sensitive detection of changes in intracellular Ca²⁺ concentration.
Fluo-3 Calcium Binding Mechanism
Experimental Protocols
As this compound salt is membrane-impermeant, it must be introduced into the cytoplasm directly. Below are detailed methodologies for key experiments.
In Vitro Spectral Characterization
This protocol allows for the determination of the spectral properties of Fluo-3 in a cell-free environment.
Materials:
-
This compound salt
-
Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM CaCl₂, pH 7.2)
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound salt (e.g., 1 mM) in high-quality, anhydrous DMSO.
-
Dilute the stock solution into the calcium-free buffer to a final concentration of approximately 1 µM.
-
Record the fluorescence excitation and emission spectra of the Ca²⁺-free Fluo-3.
-
Add a saturating amount of CaCl₂ (to a final concentration of several millimolars) to the cuvette to determine the spectral properties of the Ca²⁺-bound form.
-
Record the excitation and emission spectra of the Ca²⁺-saturated Fluo-3.
Cell Loading Methodologies
Microinjection allows for the precise loading of a known concentration of the indicator into a single cell.
Materials:
-
This compound salt
-
Microinjection buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2-7.4, filtered through a 0.2 µm filter)[6]
-
Micropipettes
-
Microinjector system
Procedure:
-
Prepare a 0.5-5 mM solution of this compound salt in the microinjection buffer.[6]
-
Back-fill a micropipette with the Fluo-3 solution.
-
Using a micromanipulator, carefully insert the micropipette into the cytoplasm of the target cell.
-
Apply a brief, low-pressure pulse to inject a small volume of the Fluo-3 solution.
-
Allow the cell to recover for 15-30 minutes before imaging to allow for dye diffusion.[6]
This method is suitable for loading a population of adherent cells.
Materials:
-
This compound salt
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution)
-
Cell scraper or rubber policeman
Procedure:
-
Grow cells to confluency on a culture dish.
-
Prepare a loading solution of this compound salt (typically 10-100 µM) in the physiological buffer.
-
Remove the culture medium and gently wash the cells with the physiological buffer.
-
Add the Fluo-3 loading solution to the cells.
-
Gently scrape a portion of the cell monolayer with the cell scraper. The mechanical disruption will allow the dye to enter the cells along the scrape line.
-
Incubate for 5-10 minutes to allow the dye to spread to adjacent cells via gap junctions.
-
Wash the cells 2-3 times with the physiological buffer to remove extracellular dye before imaging.
For electrophysiological studies, Fluo-3 can be included in the intracellular solution of the patch pipette.
Materials:
-
This compound salt
-
Intracellular (pipette) solution (e.g., 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, pH 7.2)
-
Patch clamp setup
Procedure:
-
Dissolve this compound salt directly into the filtered intracellular solution to a final concentration of 50-200 µM.
-
Back-fill the patch pipette with the Fluo-3-containing intracellular solution.
-
Establish a whole-cell patch clamp configuration. The dye will diffuse from the pipette into the cell cytoplasm.
-
Allow sufficient time for the dye to equilibrate throughout the cell before commencing fluorescence measurements.
Intracellular Calcium Imaging
Instrumentation:
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filters for Fluo-3 (e.g., excitation ~488 nm, emission ~525 nm).
-
Digital camera for image acquisition.
Procedure:
-
Load cells with this compound salt using one of the methods described above.
-
Mount the cells on the microscope stage.
-
Acquire a baseline fluorescence image (F₀).
-
Stimulate the cells with an agonist or treatment to induce a change in intracellular Ca²⁺.
-
Acquire a time-lapse series of fluorescence images to monitor the change in fluorescence intensity over time.
Data Analysis: Calculating Intracellular Calcium Concentration
For single-wavelength indicators like Fluo-3, the intracellular Ca²⁺ concentration can be estimated using the following equation, which requires in situ calibration to determine F_min and F_max.[7][8]
[Ca²⁺] = K_d * (F - F_min) / (F_max - F)
Where:
-
[Ca²⁺] is the intracellular free calcium concentration.
-
K_d is the dissociation constant of Fluo-3 for Ca²⁺ (~390-450 nM).
-
F is the measured fluorescence intensity of the indicator at a given time.
-
F_min is the fluorescence intensity in the absence of Ca²⁺ (determined by treating cells with a Ca²⁺ chelator like EGTA in a calcium-free medium with a calcium ionophore like ionomycin).
-
F_max is the fluorescence intensity at saturating Ca²⁺ levels (determined by treating cells with a high concentration of a calcium ionophore in a high calcium medium).
Applications in Research and Drug Development
Fluo-3 is a versatile tool for studying a wide range of biological processes involving calcium signaling.
G-Protein Coupled Receptor (GPCR) Signaling
Many GPCRs, particularly those coupled to Gαq, signal through the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and subsequent release of Ca²⁺ from the endoplasmic reticulum. Fluo-3 can be used to monitor this Ca²⁺ release and screen for compounds that modulate GPCR activity.
Gαq Signaling Pathway
Excitation-Contraction Coupling in Muscle Cells
In muscle cells, depolarization of the sarcolemma triggers Ca²⁺ release from the sarcoplasmic reticulum, initiating muscle contraction. Fluo-3 allows for the visualization of these calcium transients.
Excitation-Contraction Coupling
Neurotransmission
The influx of Ca²⁺ into the presynaptic terminal is a critical step for the release of neurotransmitters. Fluo-3 can be used to study the dynamics of presynaptic Ca²⁺ and its role in synaptic plasticity.
Calcium Signaling in Neurotransmission
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Inefficient loading- Low intracellular Ca²⁺ concentration- Photobleaching | - Optimize loading concentration and time.- Verify cell health and resting Ca²⁺ levels.- Reduce excitation light intensity or exposure time. |
| High background fluorescence | - Incomplete removal of extracellular dye- Dye compartmentalization in organelles | - Ensure thorough washing after loading.- Load cells at room temperature instead of 37°C to reduce compartmentalization.[7] |
| Rapid signal decay | - Photobleaching- Dye leakage from cells | - Reduce excitation light intensity.- Include an organic anion transporter inhibitor like probenecid (B1678239) in the imaging buffer.[2] |
| Cell death or damage | - Toxicity from high dye concentration- Damage during loading (microinjection/scrape loading) | - Use the lowest effective dye concentration.- Optimize injection pressure/duration or be gentler during scraping. |
Storage and Handling
This compound salt should be stored at -20°C, desiccated, and protected from light. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for established laboratory protocols and safety procedures. Researchers should always optimize protocols for their specific experimental conditions and cell types.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biotium.com [biotium.com]
- 3. Fluo-3 | AAT Bioquest [aatbio.com]
- 4. Fluo-3, pentaammonium salt | AAT Bioquest [aatbio.com]
- 5. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fluo-3 Mechanism of Calcium Binding
For researchers, scientists, and drug development professionals, understanding the intricacies of intracellular calcium signaling is paramount. Fluo-3, a fluorescent indicator, has long been a staple tool for visualizing and quantifying these crucial calcium dynamics. This technical guide provides a comprehensive overview of the core mechanism of Fluo-3's interaction with calcium ions, detailed experimental protocols, and a summary of its key quantitative properties.
The Core Mechanism: From Non-Fluorescent to Highly Fluorescent
Fluo-3 is a visible light-excitable calcium indicator that exhibits a substantial increase in fluorescence upon binding to free Ca²⁺.[1][2][3] Developed by Roger Y. Tsien and colleagues, its spectral properties are similar to fluorescein (B123965), making it compatible with common fluorescence microscopy and flow cytometry instrumentation.[2][3][4]
The operational principle of Fluo-3 in living cells begins with its acetoxymethyl (AM) ester form, Fluo-3 AM. This lipophilic version readily permeates the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester groups, converting Fluo-3 AM into its active, membrane-impermeant form, Fluo-3.[4][5] This active form is essentially non-fluorescent in the absence of calcium.[1][4]
Upon binding with intracellular Ca²⁺, Fluo-3 undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield.[1][6] This leads to a fluorescence intensity increase of over 100-fold.[2][7][8] The intensity of the emitted fluorescence is directly proportional to the concentration of free intracellular calcium, allowing for quantitative measurements.[6] Unlike ratiometric indicators like Fura-2, Fluo-3 is a single-wavelength indicator, meaning changes in calcium concentration are observed as changes in fluorescence intensity at a single emission wavelength.[6][9]
Figure 1. Mechanism of Fluo-3 action in a living cell.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Fluo-3, providing a quick reference for experimental design and data interpretation.
| Property | Value | Reference(s) |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | [1][8][10] |
| 450 nM (in cell-free media) | [9] | |
| 898 ± 64 nM (in intact cardiomyocytes) | [11] | |
| Excitation Maximum (Ca²⁺-bound) | 506 nm | [1][8][12] |
| Emission Maximum (Ca²⁺-bound) | 526 nm | [1][8][9] |
| Quantum Yield (Ca²⁺-bound) | ~0.14 - 0.15 | [1][8][10] |
| Fluorescence Intensity Increase | >100-fold | [2][7][8] |
| Excitation Source Compatibility | 488 nm (Argon-ion laser) | [1][2][4] |
Experimental Protocols
Accurate measurement of intracellular calcium using Fluo-3 requires careful attention to cell loading and data acquisition procedures. Below are detailed methodologies for key experimental steps.
Cell Loading with Fluo-3 AM
This protocol describes a general method for loading adherent cells with Fluo-3 AM. Optimization of dye concentration and incubation times may be necessary for different cell types.
Materials:
-
Fluo-3 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional)
Procedure:
-
Prepare a Fluo-3 AM stock solution: Dissolve Fluo-3 AM in anhydrous DMSO to a final concentration of 1-5 mM.[13][14]
-
Prepare the loading solution:
-
For a final concentration of 4 µM Fluo-3 AM, mix equal volumes of the 1 mM Fluo-3 AM stock solution and 20% Pluronic® F-127.[15]
-
Add this mixture to the desired volume of HBSS.[15] The final concentration of Fluo-3 AM for loading is typically between 1-5 µM.[13]
-
The non-ionic detergent Pluronic® F-127 aids in the dispersion of the water-insoluble Fluo-3 AM in the aqueous loading buffer.[13][15]
-
To reduce the leakage of the de-esterified Fluo-3 from the cells, the organic anion transport inhibitor probenecid can be added to the loading and assay buffers at a final concentration of 1-2.5 mM.[13][14]
-
-
Cell Loading:
-
Washing:
-
Remove the loading solution and wash the cells two to three times with fresh, pre-warmed, dye-free physiological buffer to remove any extracellular Fluo-3 AM.[16]
-
-
De-esterification:
Fluorescence Measurement and Data Analysis
Fluorescence can be measured using a fluorescence microscope, flow cytometer, or microplate reader equipped with appropriate filters for fluorescein (FITC).[1][4]
Instrumentation Settings:
Data Acquisition and Analysis:
-
Baseline Fluorescence: Before applying a stimulus, record the baseline fluorescence intensity (F₀).[16]
-
Stimulation: Apply the experimental stimulus to induce a change in intracellular Ca²⁺ concentration.
-
Record Fluorescence: Record the change in fluorescence intensity (F) over time.[16]
-
Data Presentation: Data is typically presented as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), expressed as ΔF/F₀.[16]
-
Calculation: ΔF/F₀ = (F - F₀) / F₀[16]
-
Figure 2. Experimental workflow for intracellular calcium imaging with Fluo-3.
Conclusion
Fluo-3 remains a valuable tool for investigating intracellular calcium signaling due to its large dynamic range and compatibility with common visible-light instrumentation. A thorough understanding of its calcium-binding mechanism, quantitative properties, and appropriate experimental protocols is essential for obtaining reliable and reproducible data in cellular biology and drug discovery research.
References
- 1. Fluo-3 | AAT Bioquest [aatbio.com]
- 2. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Fluo-3 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 9. biotium.com [biotium.com]
- 10. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 11. Measurement of the dissociation constant of Fluo-3 for Ca2+ in isolated rabbit cardiomyocytes using Ca2+ wave characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectrum [Fluo-3] | AAT Bioquest [aatbio.com]
- 13. abpbio.com [abpbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. labs.pbrc.edu [labs.pbrc.edu]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Fluo-3: A Technical Guide to its Fluorescence Quantum Yield for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 is a widely utilized fluorescent indicator for the measurement of intracellular calcium ([Ca²⁺]i), a critical second messenger involved in a myriad of cellular processes. Its utility stems from a dramatic increase in fluorescence intensity upon binding to Ca²⁺. A key parameter dictating its performance is the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. This technical guide provides an in-depth analysis of the fluorescence quantum yield of Fluo-3, detailing its photophysical properties, experimental protocols for its determination, and its application in cellular signaling pathways.
Core Photophysical and Chemical Properties
Fluo-3 is a visible light-excitable dye with spectral properties similar to fluorescein. It is typically excited by the 488 nm argon-ion laser line and its emission can be detected using standard FITC filter sets. In its Ca²⁺-free form, Fluo-3 is essentially non-fluorescent. However, upon binding to Ca²⁺, its fluorescence intensity increases by approximately 100-fold.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of Fluo-3, providing a comparative overview for experimental design and data interpretation.
| Parameter | Value | Conditions/Notes |
| Fluorescence Quantum Yield (Φ) | ~0.14 - 0.15 | At saturating Ca²⁺ concentrations.[1][2] |
| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | For Ca²⁺-bound form at 494 nm. |
| Excitation Maximum (λex) | 506 nm | In the presence of Ca²⁺.[3][4] |
| Emission Maximum (λem) | 526 nm | In the presence of Ca²⁺.[3][5] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | In vitro.[1][3] |
| 898 ± 64 nM | In intact rabbit ventricular myocytes.[6] | |
| Fluorescence Intensity Increase | >100-fold | Upon saturation with Ca²⁺.[3][7] |
Experimental Protocols
A. Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of Fluo-3 relative to a standard of known quantum yield (e.g., Quinine (B1679958) Sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).
Materials:
-
Fluo-3, salt form
-
Quinine sulfate (quantum yield standard)
-
0.1 M H₂SO₄
-
Calcium chloride (CaCl₂)
-
EGTA
-
MOPS or HEPES buffer (pH 7.2)
-
High-purity, anhydrous DMSO
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of a Ca²⁺-saturating buffer: Prepare a buffer solution (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2) containing a saturating concentration of CaCl₂ (e.g., 10 mM).
-
Preparation of Fluo-3 solution:
-
Prepare a stock solution of Fluo-3 salt in high-purity, anhydrous DMSO (e.g., 1-5 mM).
-
Dilute the Fluo-3 stock solution in the Ca²⁺-saturating buffer to prepare a series of solutions with absorbances between 0.01 and 0.05 at the excitation wavelength of the standard (e.g., 350 nm for Quinine Sulfate).
-
-
Preparation of the standard solution:
-
Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄.
-
Dilute the stock solution to prepare a series of solutions with absorbances matching those of the Fluo-3 solutions at the same excitation wavelength.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of all Fluo-3 and quinine sulfate solutions at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all Fluo-3 and quinine sulfate solutions. Excite the samples at the wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
-
Calculation of Quantum Yield:
-
Plot the integrated fluorescence intensity versus absorbance for both Fluo-3 and the standard. The slopes of these plots are proportional to the quantum yields.
-
The quantum yield of Fluo-3 (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the integrated fluorescence intensity vs. absorbance plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solvents, respectively.
-
-
B. Intracellular Calcium Measurement using Fluo-3 AM
This protocol outlines the general procedure for loading cells with the acetoxymethyl (AM) ester form of Fluo-3 for the measurement of intracellular calcium.
Materials:
-
Fluo-3 AM
-
High-purity, anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to inhibit dye leakage)
-
Fluorescence microscope or plate reader
Procedure:
-
Preparation of Fluo-3 AM working solution:
-
Prepare a 2 to 5 mM stock solution of Fluo-3 AM in high-quality, anhydrous DMSO.[2]
-
On the day of the experiment, dilute the Fluo-3 AM stock solution to a final concentration of 1-5 µM in a suitable buffer (e.g., HBSS).[8] The addition of Pluronic F-127 (final concentration 0.02-0.04%) can aid in dispersing the dye.[2][8]
-
-
Cell Loading:
-
Replace the cell culture medium with the Fluo-3 AM working solution.
-
Incubate the cells for 30-60 minutes at 37°C.[2] The optimal loading time and temperature may need to be determined empirically for each cell type.
-
-
Washing:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at ~490-506 nm and emission at ~526 nm.
-
Record baseline fluorescence before adding a stimulus that is expected to alter intracellular calcium levels.
-
Monitor the change in fluorescence intensity over time after the addition of the stimulus.
-
Signaling Pathway Visualization
Fluo-3 is instrumental in dissecting Ca²⁺ signaling pathways. A common example is the G-protein coupled receptor (GPCR) pathway that leads to the release of Ca²⁺ from the endoplasmic reticulum (ER).
Caption: GPCR-mediated intracellular calcium release pathway measured by Fluo-3.
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates the key steps in determining the fluorescence quantum yield of Fluo-3 using the relative method.
Caption: Workflow for relative fluorescence quantum yield determination.
Factors Influencing Fluo-3 Fluorescence
Several factors can affect the fluorescence properties of Fluo-3 and should be considered during experimental design and data interpretation:
-
pH: Fluo-3 is pH-sensitive.[3]
-
Temperature: Temperature can influence the binding kinetics and fluorescence.[3]
-
Protein Binding: Interactions with intracellular proteins can alter the fluorescence properties.[3]
-
Cellular Compartmentalization: The local environment within different organelles can affect Fluo-3's fluorescence, leading to variations in signal intensity independent of Ca²⁺ concentration.[9] For instance, the fluorescence signal of Fluo-3 has been observed to be higher in the nucleus compared to the cytoplasm at the same Ca²⁺ concentration.[9]
-
Dye Leakage: Anion transporters can extrude the de-esterified Fluo-3 from the cell, leading to a decrease in signal over time. This can be mitigated by using inhibitors like probenecid.[3]
Conclusion
Fluo-3 remains a valuable tool for monitoring intracellular calcium dynamics. A thorough understanding of its fluorescence quantum yield and other photophysical properties is crucial for accurate and quantitative measurements. By following standardized protocols and being mindful of the environmental factors that can influence its fluorescence, researchers can effectively utilize Fluo-3 to unravel the complexities of calcium signaling in cellular health and disease.
References
- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Fluo-3 | AAT Bioquest [aatbio.com]
- 4. Spectrum [Fluo-3] | AAT Bioquest [aatbio.com]
- 5. Fluo-3 - Wikipedia [en.wikipedia.org]
- 6. Measurement of the dissociation constant of Fluo-3 for Ca2+ in isolated rabbit cardiomyocytes using Ca2+ wave characteristics [pubmed.ncbi.nlm.nih.gov]
- 7. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Fluo-3-AM Assay [protocols.io]
- 9. Nucleoplasmic and cytoplasmic differences in the fluorescence properties of the calcium indicator Fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Application of Fluo-3 Pentaammonium Salt in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Fluo-3 pentaammonium salt in aqueous buffers. It includes key physicochemical properties, recommended protocols for solution preparation, and methods for determining solubility. Additionally, this guide illustrates a common signaling pathway where Fluo-3 is utilized as a calcium indicator.
Introduction to this compound Salt
Fluo-3 is a fluorescent indicator widely used for the quantification of intracellular calcium concentrations ([Ca²⁺]). The pentaammonium salt form of Fluo-3 is a membrane-impermeant version of the dye, making it suitable for direct loading into cells via techniques such as microinjection or for use in cell-free assays. A critical aspect of its utility is its solubility and behavior in aqueous buffers commonly used in biological research.
Physicochemical Properties
A summary of the key properties of this compound salt is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | ~854.7 g/mol | |
| Excitation Maximum (Ca²⁺-bound) | 506 nm | [1] |
| Emission Maximum (Ca²⁺-bound) | 526 nm | [1] |
| Dissociation Constant (K_d) for Ca²⁺ | ~390-450 nM | [1] |
| Form | Orange-red solid | |
| Primary Solvents | Water (pH > 6), Dimethyl Sulfoxide (DMSO) | [1][2] |
Aqueous Solubility of this compound Salt
The following table summarizes the known soluble concentrations of this compound salt in water. Researchers should note that solubility can be influenced by the specific buffer composition, ionic strength, pH, and temperature.
| Solvent | Concentration | Notes | Reference |
| Water | 1 mM | Stock solution | [3] |
| Water | 5 mM | Stock solution | [3] |
| Water | 10 mM | Stock solution | [3] |
It is recommended that for a specific aqueous buffer (e.g., PBS, HBSS, HEPES-buffered saline), the solubility be empirically determined if high concentrations are required.
Experimental Protocols
Protocol for Preparation of Aqueous Stock Solution
This protocol describes the preparation of a 1 mM aqueous stock solution of this compound salt.
-
Weighing: Accurately weigh out 1 mg of this compound salt (MW ~854.7 g/mol ).
-
Dissolution: To the vial containing the salt, add 1.17 mL of high-purity, sterile water or an aqueous buffer with a pH > 6.[3]
-
Mixing: Vortex the solution thoroughly until the salt is completely dissolved. Gentle warming (to room temperature if stored cold) may aid dissolution.
-
Storage: Store the stock solution protected from light at ≤-20°C. Aqueous stock solutions are generally stable for several months.
General Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol provides a general framework for determining the thermodynamic solubility of this compound salt in a specific aqueous buffer.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound salt to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Agitate the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the solution at high speed to pellet the undissolved solid. Alternatively, filter the solution using a low-binding filter (e.g., a 0.22 µm PVDF filter).
-
Quantification of Soluble Fluo-3:
-
Carefully take an aliquot of the clear supernatant.
-
Prepare a series of standards of known this compound salt concentrations in the same buffer.
-
Measure the absorbance or fluorescence of the standards and the sample at the appropriate wavelengths (excitation ~506 nm, emission ~526 nm).
-
Construct a standard curve and determine the concentration of Fluo-3 in the saturated supernatant. This concentration represents the solubility limit.
-
Visualization of a Relevant Signaling Pathway
Fluo-3 is frequently used to monitor intracellular calcium changes initiated by the activation of G-protein coupled receptors (GPCRs), specifically those coupled to the Gq alpha subunit. The following diagram illustrates this signaling cascade.
Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Experimental Workflow Visualization
The following diagram outlines the general workflow for determining the aqueous solubility of this compound salt.
References
A Researcher's Guide to Fluo-3: Unpacking the AM Ester and Pentaammonium Salt Forms
An In-depth Technical Guide for Calcium Signaling Analysis
In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. The ability to accurately measure fluctuations in intracellular calcium concentration is therefore paramount for researchers across numerous disciplines, from fundamental cell biology to cutting-edge drug discovery. Fluo-3, a fluorescent indicator developed by Nobel laureate Roger Y. Tsien and his colleagues, has long been a cornerstone of these investigations. Its utility is expanded by its availability in two principal forms: the cell-permeant acetoxymethyl (AM) ester and the cell-impermeant pentaammonium salt. This guide provides a detailed technical comparison of these two forms, outlining their distinct properties, applications, and the experimental protocols necessary for their successful implementation.
Core Differences: Permeability Dictates Application
The fundamental distinction between Fluo-3 AM and Fluo-3 pentaammonium salt lies in their ability to cross the cell membrane, a difference conferred by a critical chemical modification.
-
Fluo-3 AM (Acetoxymethyl Ester): This form is rendered lipid-soluble by the presence of AM ester groups. These groups mask the polar carboxylic acid moieties of the Fluo-3 molecule, allowing it to passively diffuse across the lipid bilayer of live, intact cells. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the AM groups, liberating the active, charged form of Fluo-3. This "traps" the indicator inside the cell, enabling the real-time measurement of intracellular Ca²⁺ dynamics.[1][2]
-
This compound Salt: This is the fully active, water-soluble salt form of the indicator.[3] Lacking the lipophilic AM esters, it is membrane-impermeant and cannot enter intact cells on its own.[3] Its primary use is in cell-free applications, such as calibrating calcium concentrations in buffer solutions, or for introduction into cells via disruptive methods like microinjection or electroporation.[3][4]
This key difference in membrane permeability dictates their primary experimental roles: Fluo-3 AM is the tool of choice for live-cell imaging of intracellular calcium, while the pentaammonium salt is essential for in vitro assays and calibration.
Mechanism of Calcium Detection
Both forms of Fluo-3, once the AM ester is hydrolyzed, operate on the same principle. The de-esterified Fluo-3 molecule is a calcium chelator that is essentially non-fluorescent in its Ca²⁺-free state. Upon binding to calcium ions, the indicator undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield, leading to a fluorescence enhancement of over 100-fold.[5][6] This bright green fluorescence, with an emission maximum around 526 nm, is directly proportional to the concentration of free Ca²⁺.[7] It is important to note that Fluo-3 is a single-wavelength indicator, meaning Ca²⁺ concentration is determined by changes in fluorescence intensity, not by a shift in the excitation or emission wavelength.
Quantitative Data Summary
For researchers designing experiments, a clear understanding of the spectral and chemical properties of Fluo-3 is essential. The following table summarizes the key quantitative data for the active (hydrolyzed) form of Fluo-3.
| Property | Value | Source(s) |
| Form | Fluo-3 AM | This compound Salt |
| Molecular Weight | 1129.85 g/mol | 854.7 g/mol |
| Solubility | Soluble in DMSO | Soluble in water (pH > 6) |
| Cell Permeability | Permeant | Impermeant |
| Active Form (Post-Hydrolysis) | ||
| Excitation Maximum (Absorbance) | ~506 nm | [7] |
| Emission Maximum | ~526 nm | [7] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 - 450 nM | [4] |
| Quantum Yield (Ca²⁺-saturated) | ~0.14 - 0.15 | |
| Extinction Coefficient (at 506 nm) | ~86,000 M⁻¹cm⁻¹ | [4] |
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Fluo-3 AM cellular uptake and activation pathway.
Caption: Experimental workflow for intracellular calcium measurement.
Caption: Logical relationship of Fluo-3 forms and applications.
Experimental Protocols
Precise and consistent methodology is key to obtaining reliable data. The following sections provide detailed protocols for the primary applications of both Fluo-3 AM and this compound salt.
Protocol 1: Intracellular Calcium Measurement with Fluo-3 AM
This protocol outlines the steps for loading live adherent cells with Fluo-3 AM for fluorescence microscopy or microplate reader assays.
Materials:
-
Fluo-3 AM (stored at -20°C, desiccated)
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic™ F-127, 20% solution in DMSO (optional, aids solubilization)
-
Probenecid (optional, anion-exchange inhibitor to prevent dye leakage)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or Krebs-Ringer-HEPES buffer)
Procedure:
-
Prepare Stock Solution:
-
Allow the vial of Fluo-3 AM and anhydrous DMSO to warm to room temperature before opening to prevent condensation.
-
Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO. For example, dissolve 1 mg of Fluo-3 AM (MW ~1130) in ~885 µL of DMSO for a 1 mM solution.
-
Vortex briefly to ensure complete dissolution. This stock solution can be stored, tightly sealed and protected from light, at -20°C for several months.
-
-
Prepare Loading Solution:
-
On the day of the experiment, dilute the Fluo-3 AM stock solution into your chosen physiological buffer to a final working concentration of 2-5 µM.
-
(Optional) To aid in dispersing the dye in the aqueous buffer, first mix the required volume of Fluo-3 AM stock solution with an equal volume of 20% Pluronic™ F-127 solution before diluting into the buffer. This results in a final Pluronic™ F-127 concentration of ~0.02-0.04%.
-
(Optional) To reduce the leakage of the de-esterified indicator from the cells, Probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Culture adherent cells on coverslips or in a multi-well plate (black wall, clear bottom is recommended for fluorescence assays).
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the Fluo-3 AM loading solution to the cells and incubate for 30-60 minutes at either room temperature or 37°C, protected from light. Note: Incubation at 37°C can sometimes lead to compartmentalization of the dye in organelles; room temperature incubation may be preferable for purely cytosolic measurements.[7]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells two to three times with fresh, warm physiological buffer (containing probenecid, if used in the loading step) to remove any extracellular dye.
-
Add fresh buffer and incubate the cells for an additional 30 minutes to allow for complete hydrolysis of the AM esters by intracellular esterases.
-
-
Measurement:
-
The cells are now ready for fluorescence measurement.
-
Use an appropriate instrument (fluorescence microscope, confocal microscope, or microplate reader) with filters suitable for FITC/GFP (Excitation: ~490 nm, Emission: ~525 nm).
-
Record a baseline fluorescence reading (F) before adding your experimental stimulus.
-
After adding the stimulus, record the change in fluorescence intensity over time to measure the calcium flux.
-
Protocol 2: In Vitro Calcium Calibration with this compound Salt
This protocol describes how to create a calcium calibration curve using Fluo-3 salt and a series of calcium-EGTA buffers. This is essential for determining the dissociation constant (Kd) of the indicator under specific experimental conditions (pH, temperature, ionic strength).
Materials:
-
Fluo-3, pentaammonium or other salt form
-
Calcium Calibration Buffer Kit, or individual components:
-
"Zero Ca²⁺" Buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
"High Ca²⁺" Buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
-
Fluorometer or spectrofluorometer with cuvette holder
Procedure:
-
Prepare Indicator Stock Solution:
-
Prepare a concentrated stock solution of Fluo-3 salt (e.g., 1 mM) in a Ca²⁺-free buffer or deionized water.
-
-
Prepare Calibration Buffers:
-
A series of 11 calibration buffers with known free Ca²⁺ concentrations (from 0 to 39 µM) can be prepared by mixing the "Zero Ca²⁺" and "High Ca²⁺" buffers in precise ratios. This is known as the reciprocal dilution method.
-
For each calibration point, add a small, identical aliquot of the Fluo-3 salt stock solution to the mixed buffer to achieve a final indicator concentration of approximately 1-10 µM. Ensure the final volume is sufficient for your measurement instrument (e.g., 2 mL for a standard cuvette).
-
-
Measure Fluorescence:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for Fluo-3 (Ex: ~506 nm, Em: ~526 nm).
-
Measure the fluorescence intensity for each calibration buffer, starting with the zero calcium sample (this gives F_min).
-
Proceed through the standards with increasing calcium concentrations.
-
The fluorescence of the highest calcium concentration buffer (e.g., 39 µM, which should saturate the dye) gives F_max.
-
-
Data Analysis and Kd Calculation:
-
The free calcium concentration ([Ca²⁺]free) can be calculated from the fluorescence intensity (F) using the Grynkiewicz equation: [Ca²⁺]free = Kd * [(F - F_min) / (F_max - F)]
-
To determine the Kd, this equation can be rearranged and plotted. A plot of log[(F - F_min) / (F_max - F)] versus log[Ca²⁺] will yield a straight line. The x-intercept of this line corresponds to the Log(Kd).
-
This experimentally determined Kd is crucial for converting fluorescence intensity ratios from live-cell experiments into absolute calcium concentrations.
-
Conclusion
Fluo-3 AM and this compound salt are two variations of a powerful tool for calcium signaling research. Their core difference—membrane permeability—defines their distinct yet complementary roles. Fluo-3 AM allows for the dynamic visualization of calcium fluxes within living cells, a cornerstone of functional cellular analysis and high-throughput screening. The pentaammonium salt, in contrast, provides the essential means for cell-free analysis and the precise calibration required to translate relative fluorescence changes into quantitative data. By understanding the specific properties and employing the detailed protocols outlined in this guide, researchers can effectively harness the capabilities of both forms of Fluo-3 to advance our understanding of calcium's role in health and disease.
References
- 1. Calcium buffer solutions and how to make them: a do it yourself guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluo-3 - Wikipedia [en.wikipedia.org]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. interchim.fr [interchim.fr]
- 7. Fluo-3-AM Assay [protocols.io]
Fluo-3: A Comprehensive Technical Guide to its Excitation, Emission, and Application in Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescent calcium indicator, Fluo-3, with a focus on its spectral properties, experimental applications, and the underlying signaling pathways it helps to elucidate. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the successful implementation of Fluo-3 in the study of intracellular calcium dynamics.
Core Photophysical and Spectral Properties of Fluo-3
Fluo-3 is a visible light-excitable fluorescent dye used to measure intracellular calcium concentration.[1][2] Developed by Roger Y. Tsien, it has become a widely used tool in various applications, including flow cytometry, confocal laser scanning microscopy, and high-throughput screening.[2][3] A key characteristic of Fluo-3 is its significant increase in fluorescence intensity upon binding to Ca²⁺, with a reported increase of over 100-fold.[3][4] In its Ca²⁺-free form, Fluo-3 is essentially non-fluorescent.[1]
The spectral properties of Fluo-3 are similar to those of fluorescein (B123965), making it compatible with standard fluorescein isothiocyanate (FITC) filter sets.[1][2] It is efficiently excited by the 488 nm argon-ion laser line.[1][3] Unlike ratiometric indicators like Fura-2 and Indo-1, Fluo-3 does not exhibit a significant shift in its excitation or emission spectra upon calcium binding.[3][4]
The quantitative spectral and photophysical properties of Fluo-3 are summarized in the tables below for easy reference and comparison.
| Parameter | Value | Reference |
| Excitation Maximum (Ca²⁺-bound) | 506 nm | [1] |
| Emission Maximum (Ca²⁺-bound) | 526 nm | [1] |
| Recommended Excitation | 488 nm (Argon-ion laser) | [3] |
| Recommended Emission Filter | FITC filter sets | [1] |
| Parameter | Value | Reference |
| Quantum Yield (Φ) (Ca²⁺-saturated) | ~0.14 - 0.18 | [3][5] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | [1][3] |
| Fluorescence Intensity Increase (upon Ca²⁺ binding) | >100-fold | [3][4] |
| Form for Cell Loading | Acetoxymethyl (AM) ester | [2] |
Experimental Protocols for Intracellular Calcium Measurement with Fluo-3 AM
The following is a detailed methodology for loading cells with Fluo-3 AM and measuring intracellular calcium changes. This protocol is a synthesis of established methods and should be optimized for specific cell types and experimental conditions.[6][7]
I. Reagent Preparation
-
Fluo-3 AM Stock Solution (1-5 mM):
-
Dissolve Fluo-3 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot and store at -20°C, protected from light and moisture.[6]
-
-
Pluronic® F-127 Stock Solution (20% w/v):
-
Dissolve Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the nonpolar Fluo-3 AM ester in aqueous media.[6]
-
-
Probenecid (B1678239) Stock Solution (25 mM):
-
Loading Buffer:
-
Prepare a buffered physiological medium of choice (e.g., HBSS with 20 mM HEPES).
-
For the working solution, dilute the Fluo-3 AM stock solution to a final concentration of 1-5 µM.[6]
-
If using, add Pluronic® F-127 to a final concentration of approximately 0.02%. This can be achieved by mixing the Fluo-3 AM stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before dilution in the loading medium.[6]
-
If using, add probenecid to a final concentration of 1-2.5 mM.[6]
-
II. Cell Loading Procedure
-
Cell Plating:
-
Plate cells in a suitable format for the intended imaging modality (e.g., glass-bottom dishes for confocal microscopy, black-walled microplates for plate reader assays).
-
Allow cells to adhere and reach the desired confluency.
-
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the loading buffer (without Fluo-3 AM).
-
Add the Fluo-3 AM working solution to the cells.
-
Incubate for 15-60 minutes at 20-37°C. The optimal loading time and temperature should be determined empirically for each cell type.[6] Lowering the incubation temperature can sometimes reduce subcellular compartmentalization of the dye.[6]
-
-
Washing and De-esterification:
-
After incubation, remove the Fluo-3 AM working solution.
-
Wash the cells two to three times with indicator-free medium (containing probenecid, if used) to remove any extracellular dye.[6]
-
Incubate the cells in indicator-free medium for an additional 30 minutes to allow for the complete de-esterification of the intracellular Fluo-3 AM by cytosolic esterases.[6][7] This step is crucial for activating the calcium-sensitive fluorescence of the dye.
-
III. Measurement of Intracellular Calcium
-
Instrumentation Setup:
-
Data Acquisition:
-
Establish a baseline fluorescence reading (F₀) before stimulating the cells.
-
Apply the desired stimulus to induce a change in intracellular calcium concentration.
-
Record the change in fluorescence intensity (F) over time.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the ratio of the fluorescence intensity after stimulation to the baseline fluorescence (F/F₀).
-
Visualization of Key Processes
To better illustrate the application and workflow of Fluo-3, the following diagrams have been generated using the DOT language.
Caption: Gq-Coupled Receptor Calcium Signaling Pathway.
Caption: Experimental Workflow for Fluo-3 Calcium Imaging.
Conclusion
Fluo-3 remains a valuable and widely utilized tool for the investigation of intracellular calcium signaling. Its bright fluorescence upon calcium binding, compatibility with common instrumentation, and well-established protocols make it a robust choice for a variety of experimental applications. By understanding its spectral properties and adhering to optimized experimental procedures, researchers can effectively employ Fluo-3 to unravel the complex dynamics of calcium in cellular physiology and pharmacology.
References
- 1. Fluo-3 | AAT Bioquest [aatbio.com]
- 2. Fluo-3 - Wikipedia [en.wikipedia.org]
- 3. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. abpbio.com [abpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
Fluo-3 Calcium Dissociation Constant (Kd): An In-depth Technical Guide
This guide provides a comprehensive technical overview of the dissociation constant (Kd) of Fluo-3, a widely used fluorescent indicator for intracellular calcium ([Ca²⁺]i). Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of Fluo-3's interaction with calcium, presents quantitative data on its Kd under various experimental conditions, and provides detailed methodologies for its application and calibration.
Introduction to Fluo-3 and its Calcium Affinity
Fluo-3 is a visible light-excitable fluorescent dye that exhibits a substantial increase in fluorescence intensity upon binding to Ca²⁺.[1] Developed by Tsien and colleagues, it has become an invaluable tool for studying intracellular calcium dynamics in a wide range of biological systems.[1] A critical parameter governing the utility of Fluo-3 is its dissociation constant (Kd) for calcium. The Kd represents the concentration of free Ca²⁺ at which half of the Fluo-3 molecules are bound to calcium. A lower Kd signifies a higher affinity of the indicator for Ca²⁺.
The relatively moderate affinity of Fluo-3 for Ca²⁺ makes it well-suited for measuring transient and larger changes in intracellular calcium concentrations, as it is less likely to become saturated compared to higher-affinity indicators.[2] However, the Kd of Fluo-3 is not a fixed value and can be influenced by several environmental factors.
Quantitative Overview of Fluo-3 Calcium Dissociation Constant
The reported Kd of Fluo-3 for Ca²⁺ varies depending on the experimental setting, highlighting the importance of considering the specific conditions of an experiment for accurate calcium concentration determination. Below is a summary of reported Kd values for Fluo-3 under different conditions.
| Experimental Condition | Reported Kd (nM) | Reference(s) |
| In vitro (Cell-free medium, 22°C) | ~390 | [1] |
| In vitro (Cell-free media) | 450 | [2] |
| In vitro (Free solution) | 558 ± 15 | [3] |
| Intracellular (Intact cardiomyocytes) | 898 ± 64 | [3] |
| In vitro (37°C) | 864 | [4] |
Factors Influencing the Fluo-3 Kd:
It is crucial to recognize that the Kd of Fluo-3 determined in vitro may not directly reflect its apparent Kd within the complex intracellular environment. Several factors can alter the affinity of Fluo-3 for calcium inside a cell:
-
Temperature: The Kd of Fluo-3 is temperature-dependent, with a notable increase in the Kd value (lower affinity) at physiological temperatures (37°C) compared to room temperature (22°C).[4]
-
pH: Changes in intracellular pH can affect the protonation state of the Fluo-3 molecule, thereby influencing its calcium binding properties.
-
Ionic Strength: The concentration of other ions in the cytosol can impact the effective Kd of Fluo-3.
-
Protein Binding: Interactions with intracellular proteins can alter the fluorescence characteristics and calcium affinity of Fluo-3.
-
Viscosity: The viscosity of the intracellular milieu can also play a role in the kinetics of calcium binding to the indicator.
Experimental Protocols
Accurate measurement of intracellular calcium using Fluo-3 necessitates careful experimental design and execution. The following sections detail key protocols for determining the in vitro Kd of Fluo-3 and for loading the indicator into live cells.
In Vitro Determination of Fluo-3 Kd
This protocol describes the determination of the Fluo-3 Kd in a cell-free system using a series of calcium buffers with known free Ca²⁺ concentrations.
Materials:
-
Fluo-3, pentapotassium salt
-
Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM CaEGTA, pH 7.2)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Prepare Calcium Buffers: Create a series of calibration buffers with varying free Ca²⁺ concentrations by mixing the calcium-free and calcium-saturating buffers in different ratios.
-
Add Fluo-3: Add a constant, known concentration of Fluo-3 to each calibration buffer.
-
Measure Fluorescence: Measure the fluorescence intensity (F) of each sample at the appropriate excitation and emission wavelengths for Fluo-3 (e.g., excitation ~506 nm, emission ~526 nm).
-
Determine F_min and F_max:
-
Measure the fluorescence of Fluo-3 in the calcium-free buffer to obtain the minimum fluorescence (F_min).
-
Measure the fluorescence of Fluo-3 in the calcium-saturating buffer to obtain the maximum fluorescence (F_max).
-
-
Calculate Kd: Plot the fluorescence intensity (F) against the known free [Ca²⁺]. The data can be fitted to the following equation to determine the Kd:
[Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]
The Kd is the [Ca²⁺] at which F is halfway between F_min and F_max.
Cell Loading with Fluo-3 AM
For intracellular calcium measurements, the membrane-permeant acetoxymethyl (AM) ester form of Fluo-3 (Fluo-3 AM) is used. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of Fluo-3 in the cytosol.
Materials:
-
Fluo-3 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (optional, aids in solubilization)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Probenecid (B1678239) (optional, organic anion transport inhibitor to reduce dye leakage)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.
-
If using, prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Prepare Loading Solution:
-
Dilute the Fluo-3 AM stock solution into the physiological buffer to a final working concentration of 1-5 µM.
-
To aid in solubilization, the Fluo-3 AM stock can be mixed with an equal volume of the Pluronic F-127 stock before dilution.
-
If dye leakage is a concern, probenecid can be added to the loading buffer (final concentration 1-2.5 mM).
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash with the physiological buffer.
-
Add the Fluo-3 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the intracellular Fluo-3 AM.
-
-
Measurement: Proceed with fluorescence imaging or measurement using a fluorescence microscope, plate reader, or flow cytometer.
Fluo-3 in the Context of Cellular Signaling
Fluo-3 is frequently employed to monitor calcium signals initiated by a variety of cellular stimuli. A common signaling pathway studied using Fluo-3 is the G-protein coupled receptor (GPCR) pathway that leads to the release of calcium from intracellular stores.
// Nodes Ligand [label="Ligand", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPCR [label="GPCR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="DAG", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Endoplasmic Reticulum (ER)", style="filled", fillcolor="#F1F3F4", fontcolor="#202124", shape="cylinder"]; IP3R [label="IP3 Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape="diamond", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Response [label="Downstream\nCellular Responses", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ligand -> GPCR [label="Binds"]; GPCR -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> IP3R [label="Binds"]; IP3R -> Ca_release [label="Opens"]; ER -> IP3R [style="dotted", arrowhead="none"]; Ca_release -> Cellular_Response [label="Initiates"]; } .enddot Caption: A simplified diagram of the GPCR-IP3 signaling pathway leading to intracellular calcium release.
In this pathway, the binding of a ligand to a Gq-coupled GPCR activates Phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels.[8][9] This binding event triggers the opening of the channels and the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration that can be detected by Fluo-3.[10] This calcium signal then initiates a cascade of downstream cellular responses.
References
- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. Measurement of the dissociation constant of Fluo-3 for Ca2+ in isolated rabbit cardiomyocytes using Ca2+ wave characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 8. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 10. bio.libretexts.org [bio.libretexts.org]
Understanding Fluo-3: An In-depth Technical Guide for a Core Non-Ratiometric Calcium Indicator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Fluo-3, a widely used fluorescent indicator for measuring intracellular calcium. As a non-ratiometric indicator, Fluo-3 has been a cornerstone in calcium signaling research for decades, enabling discoveries in a vast array of cellular processes. This document details its mechanism of action, key characteristics, experimental protocols, and data interpretation, offering a robust resource for both new and experienced users.
Core Concepts: The Chemistry and Mechanism of Fluo-3
Fluo-3 is a derivative of the calcium chelator BAPTA, engineered to exhibit a significant increase in fluorescence upon binding to Ca²⁺ ions.[1] Developed by Roger Y. Tsien and colleagues, it has become an invaluable tool for studying intracellular calcium dynamics.[2]
Mechanism of Action: In its Ca²⁺-free form, Fluo-3 is essentially non-fluorescent.[3] Upon binding to calcium, the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield, leading to a fluorescence intensity increase of 40 to over 100-fold.[4][5] This large dynamic range provides a high-contrast signal for detecting changes in intracellular calcium concentration.[2]
Fluo-3 is excitable by the 488 nm argon-ion laser line, with a fluorescence emission maximum at approximately 525 nm, making it compatible with standard fluorescein (B123965) (FITC) filter sets.[2][3] Unlike ratiometric indicators such as Fura-2 and Indo-1, neither the excitation nor the emission wavelength of Fluo-3 shifts upon calcium binding.[4][5] This property defines it as a non-ratiometric indicator.
To facilitate cell loading, Fluo-3 is available as a membrane-permeant acetoxymethyl (AM) ester.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Fluo-3 free acid in the cytoplasm.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative properties of Fluo-3.
| Property | Value | References |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [3][4] |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | [3][4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM (in vitro) | [3][6] |
| Quantum Yield (at saturating Ca²⁺) | ~0.14 - 0.18 | [6][7] |
| Fluorescence Intensity Increase | >40-fold to >100-fold | [4][8] |
| Molecular Weight (AM Ester) | 1129.85 g/mol | [9] |
Note: The in situ Kd of Fluo-3 within the cellular environment can be influenced by factors such as pH, ionic strength, viscosity, and protein binding, often resulting in a higher apparent Kd compared to in vitro measurements.[4][10]
Experimental Protocols
Cell Loading with Fluo-3 AM
This protocol provides a general guideline for loading adherent cells with Fluo-3 AM. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.
Materials:
-
Fluo-3 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Solution:
-
For a final loading concentration of 1-5 µM, dilute the Fluo-3 AM stock solution into a physiological buffer.
-
To aid in the dispersion of the nonpolar Fluo-3 AM in the aqueous loading medium, mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting into the buffer.[9] The final concentration of Pluronic® F-127 is typically around 0.02%.[9]
-
If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[9]
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells with the physiological buffer.
-
Add the loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C.[9] Incubation at 37°C can promote dye compartmentalization into organelles, so for cytoplasmic calcium measurements, incubation at room temperature is often preferred.[4]
-
-
Wash and De-esterification:
In Situ Calibration of Fluo-3
To obtain quantitative measurements of intracellular calcium concentration, in situ calibration is necessary. This protocol uses ionophores to equilibrate intracellular and extracellular Ca²⁺ concentrations.
Materials:
-
Fluo-3 loaded cells
-
Calcium-free buffer (e.g., containing 5-10 mM EGTA)
-
High calcium buffer (e.g., containing 10 mM Ca²⁺)
-
Ionomycin or A-23187 (calcium ionophore)
Procedure:
-
Record Baseline Fluorescence (F):
-
Measure the fluorescence intensity of the Fluo-3 loaded cells under your experimental conditions.
-
-
Determine Maximum Fluorescence (Fmax):
-
Add a calcium ionophore (e.g., 5-10 µM ionomycin) to the cells in the presence of a high calcium buffer to saturate the intracellular dye with Ca²⁺.[11]
-
Record the maximum fluorescence intensity (Fmax).
-
-
Determine Minimum Fluorescence (Fmin):
-
After obtaining Fmax, perfuse the cells with a calcium-free buffer containing a high concentration of a calcium chelator like EGTA (5-10 mM) and the ionophore.[11] This will remove Ca²⁺ from the intracellular dye.
-
Record the minimum fluorescence intensity (Fmin).
-
-
Calculate Intracellular Calcium Concentration:
Visualizations
Signaling Pathway: Gq-PLC-IP3 Pathway
References
- 1. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluo-3 - Wikipedia [en.wikipedia.org]
- 3. Fluo-3 | AAT Bioquest [aatbio.com]
- 4. biotium.com [biotium.com]
- 5. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Fluo-3, pentapotassium salt | AAT Bioquest [aatbio.com]
- 7. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abpbio.com [abpbio.com]
- 10. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Principle of Fluo-3 for Detecting Calcium Sparks: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent calcium indicator Fluo-3, focusing on its application in the detection of calcium sparks. We will delve into the core principles of its mechanism, provide detailed experimental protocols, present key quantitative data in a structured format, and visualize the associated molecular and experimental workflows.
Core Principles of Fluo-3 Calcium Detection
Fluo-3 is a visible light-excitable fluorescent dye developed by Roger Y. Tsien and colleagues that has become a cornerstone in cellular calcium imaging.[1][2] Its utility in detecting transient, localized calcium release events known as "calcium sparks" stems from its unique spectral properties and significant fluorescence enhancement upon binding to Ca²⁺.[2][3]
Mechanism of Action:
Fluo-3 is essentially non-fluorescent in its Ca²⁺-free form.[1][2][4] The core of its mechanism lies in a photo-induced electron transfer (PeT) process from the calcium chelating moiety to the fluorophore, which quenches its fluorescence. Upon binding to calcium ions, this quenching is inhibited, leading to a dramatic increase in fluorescence intensity.[5] This large change in fluorescence provides a high-contrast signal that is ideal for detecting the small, localized increases in calcium concentration that characterize calcium sparks.[2]
Spectral Properties:
Fluo-3 is well-suited for standard fluorescence microscopy and confocal laser scanning microscopy. It is efficiently excited by the 488 nm argon-ion laser line and its emission maximum is around 526 nm, making it compatible with standard FITC filter sets.[1][2][4] Unlike ratiometric indicators like Fura-2, Fluo-3 is a single-wavelength indicator, meaning its fluorescence intensity is directly proportional to the concentration of the Fluo-3-Ca²⁺ complex.[3]
Cell Loading:
For intracellular applications, Fluo-3 is typically used in its acetoxymethyl (AM) ester form (Fluo-3 AM).[2][6] The hydrophobic AM ester group allows the molecule to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, Ca²⁺-sensitive Fluo-3 in the cytosol.[2][6][7][8]
Quantitative Data for Fluo-3
The selection and application of a fluorescent indicator are critically dependent on its quantitative properties. The following tables summarize the key parameters for Fluo-3.
| Property | Value | Reference(s) |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | [1][4] |
| 558 ± 15 nM (in free solution) | [9] | |
| 898 ± 64 nM (in intact cardiomyocytes) | [9] | |
| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | [1][4][8][10] |
| Emission Wavelength (Ca²⁺-bound) | ~526 nm | [1][4][8][10] |
| Quantum Yield (Φ) (Ca²⁺-bound) | ~0.14 - 0.15 | [1][4][11][12] |
| Fluorescence Intensity Increase | >100-fold | [1][4][10][13] |
Table 1: Key Spectroscopic and Calcium Binding Properties of Fluo-3.
| Parameter | Description | Typical Value(s) | Reference(s) |
| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | 86,000 M⁻¹cm⁻¹ at 506 nm | [14] |
| Optimal Excitation Source | The most efficient light source for exciting the fluorophore. | 488 nm Argon-ion laser | [1][4] |
| Recommended Emission Filter | The filter set that best captures the emitted fluorescence. | FITC filter sets | [1][4] |
Table 2: Photophysical and Instrumental Parameters for Fluo-3.
Experimental Protocols
Preparation of Fluo-3 AM Stock Solution
-
Reconstitution: Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[15][16] Ensure the DMSO is of high quality to prevent hydrolysis of the AM ester.
-
Storage: Store the DMSO stock solution in small aliquots, tightly sealed and protected from light at -20°C.[1][6][15] The solution should be stable for several months under these conditions.[7]
Cell Loading with Fluo-3 AM
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Preparation: Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Loading Solution Preparation:
-
Dilute the Fluo-3 AM stock solution to a final concentration of 1-5 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES buffer).[16][17]
-
To aid in the dispersion of the hydrophobic AM ester in the aqueous loading buffer, Pluronic® F-127, a non-ionic detergent, can be used.[7][15][16] A common method is to mix the Fluo-3 AM DMSO stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting into the loading medium.[16] The final concentration of Pluronic F-127 is typically around 0.02%.[7][16]
-
-
Incubation:
-
Remove the culture medium from the cells and replace it with the Fluo-3 AM loading solution.
-
Incubate the cells for 15-60 minutes at room temperature (20-25°C) or 37°C, protected from light.[16] Note that incubation at 37°C can sometimes lead to compartmentalization of the dye in organelles.[15] For cytosolic calcium measurements, incubation at room temperature is often preferred.[15]
-
-
De-esterification and Washing:
-
Reducing Dye Leakage (Optional): To minimize the leakage of the de-esterified Fluo-3 from the cells, an organic anion transport inhibitor such as probenecid (B1678239) (typically 1-2.5 mM) can be included in the loading and final incubation media.[1][4][16]
Confocal Microscopy for Calcium Spark Imaging
-
Microscope Setup:
-
Use a laser scanning confocal microscope equipped with a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion, NA ≥ 1.3).
-
Set the excitation source to 488 nm.
-
Collect emitted fluorescence using a long-pass filter (>505 nm) or a band-pass filter (e.g., 505-550 nm).[18]
-
-
Image Acquisition:
-
For detecting the rapid, localized events of calcium sparks, line-scan imaging is the preferred method.[3][19] This involves repeatedly scanning a single line across the cell, providing high temporal resolution.
-
Typical line-scan rates for calcium spark detection are in the range of 1.5 to 2 milliseconds per line.[19]
-
The confocal pinhole should be set to achieve a good balance between signal-to-noise and spatial resolution, typically around 1 Airy unit.
-
-
Data Analysis:
-
Calcium spark data from line-scan images are typically presented as an x-t plot, where the x-axis represents space and the y-axis represents time.
-
Calcium sparks appear as bright, localized events in these images.
-
The fluorescence signal (F) is typically normalized to the baseline fluorescence (F₀) to give a ratio (F/F₀).[18]
-
Specialized software can be used to automatically detect and analyze the key parameters of calcium sparks, including their amplitude (peak F/F₀), spatial width (full width at half maximum, FWHM), and duration (full duration at half maximum, FDHM).[3][20]
-
Signaling Pathways and Experimental Workflows
References
- 1. Fluo-3 | AAT Bioquest [aatbio.com]
- 2. Fluo-3 - Wikipedia [en.wikipedia.org]
- 3. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 8. biotium.com [biotium.com]
- 9. Measurement of the dissociation constant of Fluo-3 for Ca2+ in isolated rabbit cardiomyocytes using Ca2+ wave characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 14. biotium.com [biotium.com]
- 15. biotium.com [biotium.com]
- 16. abpbio.com [abpbio.com]
- 17. labs.pbrc.edu [labs.pbrc.edu]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. Quantitative Analysis of Calcium Spikes in Noisy Fluorescent Background - PMC [pmc.ncbi.nlm.nih.gov]
Fluo-3: An In-Depth Technical Guide to pH and Temperature Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the calcium indicator Fluo-3, with a specific focus on its sensitivity to changes in pH and temperature. Understanding these environmental sensitivities is critical for the accurate measurement and interpretation of intracellular calcium dynamics in research and drug development settings. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of experimental workflows.
Introduction to Fluo-3
Fluo-3 is a widely used fluorescent indicator for quantifying intracellular calcium concentrations ([Ca²⁺]). Developed by Tsien and colleagues, it is excitable by visible light, typically from a 488 nm argon-ion laser, making it compatible with common fluorescence microscopy and flow cytometry instrumentation.[1][2] In its calcium-free form, Fluo-3 is essentially non-fluorescent. Upon binding to Ca²⁺, its fluorescence intensity increases by approximately 100-fold, with an emission maximum around 526 nm.[1][2]
Fluo-3 is a single-wavelength indicator, meaning that changes in [Ca²⁺] are monitored through alterations in fluorescence intensity, rather than a shift in excitation or emission wavelengths.[3] While this simplifies the experimental setup, it also makes the measurements susceptible to artifacts arising from variations in dye concentration, cell volume, and environmental factors such as pH and temperature.
Quantitative Analysis of Fluo-3's Environmental Sensitivity
The calcium-binding affinity and fluorescence properties of Fluo-3 are not static but are influenced by its surrounding environment. Researchers must consider these sensitivities to ensure accurate and reproducible calcium measurements.
Sensitivity to pH
Table 1: Effect of pH on the Apparent Dissociation Constant (Kd) of Fluo-3 for Ca²⁺
| pH | Temperature (°C) | Apparent Kd (nM) | Reference / Notes |
| 7.2 | 22 | ~390 | Standard in vitro value.[3][5] |
| 7.4 to 5.5 | 22 and 37 | Decreased Affinity | A study by Lattanzio et al. (1990) demonstrated a decrease in Ca²⁺ affinity (increase in Kd) as pH was lowered from 7.4 to 5.5 at both 22°C and 37°C.[4] |
Note: Comprehensive quantitative data for Fluo-3's Kd across a broad pH range is not available in the public domain at the time of this writing. The information provided is based on available scientific literature.
Sensitivity to Temperature
Temperature is another critical factor that influences the fluorescence of Fluo-3. In general, for most fluorophores, an increase in temperature leads to a decrease in fluorescence intensity.[6] This is due to an increased rate of non-radiative decay processes at higher temperatures.[6] Conversely, lower temperatures can lead to increased fluorescence intensity and prolonged fluorescence lifetimes.[3]
Table 2: Effect of Temperature on the Apparent Dissociation Constant (Kd) of Fluo-3 for Ca²⁺
| Temperature (°C) | pH | Apparent Kd (nM) | Reference / Notes |
| 22 | 7.2 | ~390 | Standard in vitro value.[3][5] |
| 37 | - | Decreased Affinity | Studies have shown that the affinity of Fluo-3 for Ca²⁺ decreases (Kd increases) at higher temperatures. The Lattanzio et al. (1990) study investigated this at 37°C.[4] |
Note: Detailed quantitative data for Fluo-3's Kd across a wide temperature range is not available in the public domain at the time of this writing. Researchers should perform in situ or in vitro calibrations at their specific experimental temperatures.
Experimental Protocols
To accurately determine the sensitivity of Fluo-3 to pH and temperature under specific experimental conditions, in vitro calibration is essential. The following protocols provide a framework for these determinations.
Protocol for Determining the pH Sensitivity of Fluo-3
This protocol outlines the steps to measure the apparent Kd and fluorescence intensity of Fluo-3 at different pH values.
Materials:
-
Fluo-3, salt form (e.g., potassium salt)
-
Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS)
-
Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS)
-
A series of buffers with varying pH values (e.g., using different buffer systems like MES for acidic pH, HEPES for neutral pH, and TAPS for alkaline pH)
-
Fluorometer or fluorescence microscope with appropriate filters (Excitation: ~488 nm, Emission: ~526 nm)
-
pH meter
Procedure:
-
Prepare a Stock Solution of Fluo-3: Dissolve the salt form of Fluo-3 in a calcium-free buffer to create a concentrated stock solution.
-
Prepare Calcium Buffers at Different pH Values: For each pH to be tested, prepare a series of calcium calibration buffers with known free Ca²⁺ concentrations. This is typically done by mixing a calcium-free buffer and a calcium-saturating buffer in different ratios.
-
Add Fluo-3 to Calibration Buffers: Add a consistent amount of the Fluo-3 stock solution to each calcium calibration buffer for each pH series.
-
Measure Fluorescence Intensity: Using a fluorometer or fluorescence microscope, measure the fluorescence intensity (F) of each sample.
-
Determine Fmin and Fmax:
-
Measure the fluorescence of Fluo-3 in the calcium-free buffer to determine the minimum fluorescence (Fmin).
-
Measure the fluorescence of Fluo-3 in the calcium-saturating buffer to determine the maximum fluorescence (Fmax).
-
-
Calculate the Apparent Kd: Plot the fluorescence intensity as a function of the free Ca²⁺ concentration for each pH series. Fit the data to the Hill equation to determine the apparent Kd at each pH. The Kd can be calculated using the equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
Protocol for Determining the Temperature Sensitivity of Fluo-3
This protocol describes how to measure the apparent Kd and fluorescence intensity of Fluo-3 at different temperatures.
Materials:
-
Same as for the pH sensitivity protocol.
-
A temperature-controlled fluorometer or a microscope stage with a temperature controller.
Procedure:
-
Prepare a Series of Calcium Buffers: Prepare a set of calcium calibration buffers at a constant pH (e.g., 7.2).
-
Equilibrate to Target Temperatures: For each temperature to be tested, allow the calcium calibration buffers and the Fluo-3 stock solution to equilibrate to that temperature.
-
Add Fluo-3 and Measure Fluorescence: Add a consistent amount of the Fluo-3 stock solution to each calibration buffer at each temperature and immediately measure the fluorescence intensity (F), Fmin, and Fmax.
-
Calculate the Apparent Kd: As in the pH protocol, calculate the apparent Kd for each temperature by plotting the fluorescence intensity against the free Ca²⁺ concentration and fitting the data.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows related to the characterization of Fluo-3.
Caption: In Vitro Calibration Workflow for Fluo-3.
Caption: General Calcium Signaling Pathway Monitored by Fluo-3.
Conclusion and Recommendations
Fluo-3 remains a valuable tool for the investigation of intracellular calcium signaling. However, its sensitivity to pH and temperature necessitates careful consideration and control of experimental conditions. For accurate quantitative measurements of [Ca²⁺], it is strongly recommended that researchers:
-
Perform In Situ or In Vitro Calibrations: Whenever possible, calibrate the fluorescence signal of Fluo-3 under the specific pH and temperature conditions of the experiment.
-
Maintain Stable Environmental Conditions: Use appropriate buffers to maintain a stable pH and employ temperature control systems to ensure consistent temperature throughout the experiment.
-
Report Experimental Conditions: Clearly state the pH, temperature, and buffer composition in all publications to ensure the reproducibility of the findings.
References
- 1. Fluo-3 | AAT Bioquest [aatbio.com]
- 2. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 3. Effects of temperature on calcium-sensitive fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of pH and temperature on fluorescent calcium indicators as determined with Chelex-100 and EDTA buffer syste… [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Fluo-3 Pentaammonium Salt Microinjection in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger crucial for a multitude of neuronal functions, including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis. The ability to accurately measure and visualize intracellular Ca²⁺ dynamics is therefore fundamental to neuroscience research. Fluo-3 is a fluorescent indicator used to measure intracellular calcium, characterized by a large fluorescence intensity increase of over 100-fold upon binding Ca²⁺.[1][2][3]
Fluo-3 is available in two main forms: a membrane-permeant acetoxymethyl (AM) ester and a membrane-impermeant salt form (pentaammonium or pentapotassium).[2][4] While the AM ester form allows for bulk loading of cell populations, it can lead to incomplete de-esterification and compartmentalization within organelles. The salt form, delivered directly into the cytoplasm via microinjection or a patch pipette, circumvents these issues, providing a more precise and reliable measurement of cytosolic Ca²⁺ concentration in a single neuron.[4][5][6]
This document provides a detailed protocol for loading neurons with Fluo-3 pentaammonium salt using microinjection, a powerful technique for single-cell analysis.
Principle of Fluo-3 Calcium Detection
Fluo-3 is essentially non-fluorescent in its Ca²⁺-free state. When an action potential or other stimulus triggers an influx of Ca²⁺ into the neuronal cytoplasm, Fluo-3 chelates the Ca²⁺ ions. This binding event induces a conformational change in the dye molecule, causing a dramatic increase in its fluorescence quantum yield. The emitted fluorescence, typically measured around 526 nm following excitation near 506 nm, is directly proportional to the intracellular Ca²⁺ concentration.[6][7]
Data Presentation
Table 1: Spectroscopic and Chemical Properties of Fluo-3
| Property | Value | Reference(s) |
| Form for Microinjection | Pentaammonium Salt | [7] |
| Cell Permeability | Impermeant | [6] |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [6][8] |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | [6][8] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 - 450 nM | [2][8][9] |
| Molecular Weight (Pentaammonium) | ~854.7 g/mol | [6] |
| Solubility | Water (pH > 6), DMSO | [6][8] |
Table 2: Recommended Starting Parameters for Neuronal Microinjection
| Parameter | Recommended Range | Notes | Reference(s) |
| Pipette Concentration | 0.5 - 5 mM | Start low and optimize for the best signal-to-noise ratio while minimizing Ca²⁺ buffering. | [10] |
| Injection Buffer | Potassium-based intracellular solution (pH 7.2-7.4) | Must be sterile and filtered (0.2 µm) to prevent pipette clogging. See Protocol 4.1 for recipe. | [10] |
| Injection Pressure (pi) | 10 - 50 hPa (0.15 - 0.73 psi) | Varies significantly with pipette tip size and neuron type. Use the minimum pressure required for successful injection. | [10] |
| Compensation Pressure (pc) | 0.2 - 0.4 psi | Prevents backflow of medium into the pipette. | [11] |
| Injection Duration | 0.1 - 1.0 seconds | Adjust to control the injection volume and minimize physical damage to the neuron. | [10][12] |
| Post-Injection Recovery | 15 - 30 minutes | Allows the cell membrane to reseal and the dye to distribute evenly throughout the cytosol. | [10] |
Experimental Protocols
Materials and Reagents
-
Fluo-3, pentaammonium salt
-
Sterile, filtered intracellular buffer (e.g., 120 mM KCl, 2 mM MgCl₂, 10 mM HEPES, adjust to pH 7.2 with KOH)[10]
-
High-purity water and/or DMSO
-
Cultured neurons on glass coverslips
-
Appropriate cell culture medium
Equipment
-
Inverted fluorescence microscope with live-cell imaging capabilities
-
Excitation source (e.g., 488 nm Argon-ion laser or LED)
-
Appropriate filter set for FITC/GFP (e.g., 515-545 nm bandpass emission filter)
-
High-sensitivity camera (e.g., sCMOS, EMCCD)
-
Micromanipulator (e.g., Eppendorf InjectMan®, Narishige)
-
Pressure microinjector (e.g., Eppendorf FemtoJet®, Parker Picospritzer)
-
Pipette puller
-
Microloader pipette tips
Detailed Methodology
Step 1: Preparation of Fluo-3 Injection Solution
-
Dissolve this compound salt in the sterile intracellular buffer to a final concentration of 0.5-5 mM.[10]
-
Vortex briefly to ensure complete dissolution.
-
Centrifuge the solution at high speed (>10,000 x g) for 10-15 minutes to pellet any aggregates or particulates that could clog the micropipette.[10]
-
Carefully collect the supernatant for use. Prepare fresh for each experiment and protect from light.
Step 2: Micropipette Preparation
-
Pull glass capillary tubes using a pipette puller to create micropipettes with a fine tip (typically < 1 µm diameter).
-
The ideal tip size is a balance: small enough to minimize cell damage, yet large enough to prevent clogging.
Step 3: Microinjection Procedure
-
Place the coverslip with cultured neurons onto the microscope stage in an imaging chamber filled with physiological saline or culture medium.
-
Using a microloader tip, back-fill a micropipette with 2-3 µL of the prepared Fluo-3 solution.
-
Mount the filled micropipette onto the micromanipulator and connect it to the pressure injector.
-
Set the compensation pressure (pc) on the microinjector (e.g., 0.2-0.4 psi) to prevent backflow into the pipette.[11]
-
Bring the micropipette tip into the same focal plane as the target neuron.
-
Carefully approach the neuron and gently press the tip against the cell membrane until a slight dimple is observed.
-
Apply a brief pressure pulse (pi = 10-50 hPa; duration = 0.1-1.0 s) to inject the Fluo-3 solution into the cytoplasm.[10] Successful injection is often accompanied by a slight swelling of the cell body.
-
After injection, swiftly and smoothly retract the micropipette.
-
Allow the injected neuron to recover for 15-30 minutes before imaging to allow the membrane to reseal and the dye to diffuse.[10]
Step 4: Fluorescence Imaging
-
Switch to fluorescence imaging mode. Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.[13]
-
Acquire a series of baseline images to establish a stable pre-stimulation fluorescence level (F₀).
-
Apply your experimental stimulus (e.g., electrical stimulation, agonist perfusion).
-
Record the change in fluorescence intensity (F) over time during and after the stimulus.
Data Analysis
For a single-wavelength indicator like Fluo-3, changes in intracellular Ca²⁺ are reported as the change in fluorescence intensity (ΔF) normalized to the initial baseline fluorescence (F₀).
Calculation: ΔF/F₀ = (F - F₀) / F₀
Where:
-
F: The fluorescence intensity at a specific time point after stimulation.
-
F₀: The average baseline fluorescence intensity before stimulation.
This ratiometric approach helps to correct for variations in initial dye concentration between cells and minor fluctuations in illumination intensity.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| No/Weak Fluorescent Signal | 1. Injection failure or clogged pipette. 2. Fluo-3 concentration is too low. 3. Low basal [Ca²⁺] in resting neurons. 4. Photobleaching. | 1. Confirm successful injection by observing cell swelling. Use filtered injection buffer. 2. Increase the Fluo-3 concentration in the pipette (up to 5 mM). 3. This is expected; a strong signal should appear upon stimulation. 4. Reduce excitation light intensity and/or exposure time. | [13] |
| Cell Death or Abnormal Morphology | 1. Physical damage from a large pipette tip. 2. Excessive injection pressure or volume. 3. Unsuitable injection buffer (osmolarity, pH). | 1. Use micropipettes with a smaller tip diameter. 2. Reduce injection pressure and/or duration. 3. Ensure the injection buffer is iso-osmotic and at a physiological pH. | [10] |
| Rapid Signal Decay | 1. Dye leakage from the cell. 2. Severe photobleaching. | 1. Reduce the experimental temperature. Add an organic anion transporter inhibitor (e.g., probenecid) to the external medium. 2. Minimize light exposure by using a shutter and acquiring images only when necessary. | [14] |
| Inconsistent Results Between Cells | 1. Variable injection volumes. 2. Differences in cell health or developmental stage. | 1. Use a semi-automatic or automated microinjector for precise volume control. 2. Use healthy, consistent cultures. Select neurons with similar morphology for experiments. | [10] |
References
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. Fluo-3 | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. biotium.com [biotium.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biotium.com [biotium.com]
- 9. Fluo-3, pentaammonium salt | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. sdbonline.org [sdbonline.org]
- 12. The influence of microinjection parameters on cell survival and procedure efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluo-3 Pentaammonium Salt in In Vitro Calcium Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 is a fluorescent indicator widely utilized for the quantification of calcium (Ca²⁺) concentrations.[1] Its pentaammonium salt form is a membrane-impermeant version of the dye, making it ideal for in vitro applications where precise control over the experimental environment is critical. This includes biochemical assays, protein-calcium binding studies, and the calibration of calcium concentrations in solution. Fluo-3 exhibits a dramatic increase in fluorescence intensity upon binding to Ca²⁺, with a fluorescence enhancement of over 100-fold, making it a highly sensitive tool for detecting changes in calcium levels.[2][3]
Properties of Fluo-3 Pentaammonium Salt
Fluo-3 is essentially non-fluorescent in the absence of calcium.[3] Upon binding to Ca²⁺, its fluorescence emission increases significantly. Key quantitative properties of this compound salt are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | 506 nm | [4] |
| Emission Wavelength (λem) | 526 nm | [4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 - 450 nM | [4] |
| Molar Extinction Coefficient (ε) | 86,000 M⁻¹cm⁻¹ at 506 nm | [4] |
| Quantum Yield (Φ) (Ca²⁺-saturated) | ~0.14 | |
| Solubility | Soluble in water (pH > 6) and DMSO | [4] |
| Molecular Weight | 854.7 g/mol | [4] |
Applications in Drug Discovery and Research
The membrane-impermeant nature of this compound salt makes it a valuable tool in various in vitro research and drug development applications:
-
Characterization of Calcium-Binding Proteins: Determining the affinity and stoichiometry of calcium binding to purified proteins and peptides.
-
Enzyme Activity Assays: Monitoring the activity of calcium-dependent enzymes.
-
High-Throughput Screening (HTS): Screening compound libraries for modulators of calcium channels or proteins involved in calcium signaling, though more commonly the AM ester form is used for cell-based HTS.[5]
-
Calibration of Calcium Solutions: Preparing standard calcium buffers for the calibration of other fluorescent indicators or experimental systems.
Experimental Protocols
Preparation of this compound Salt Stock Solution
Materials:
-
This compound salt
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or molecular-biology grade water (pH adjusted to >6)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound salt to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of 1-5 mM in DMSO or water. For a 1 mM stock solution, add the appropriate volume of solvent to the vial. For example, to 1 mg of this compound salt (MW: 854.7), add 1.17 mL of solvent.
-
Vortex thoroughly until the salt is completely dissolved. The solution will be an orange-red color.[4]
-
Store the stock solution at -20°C, protected from light and moisture. The solution should be stable for at least six months when stored correctly.[6]
In Vitro Calcium Titration Assay using Spectrofluorometry
This protocol describes how to determine the concentration of free calcium in a solution using this compound salt.
Materials:
-
This compound salt stock solution (1 mM)
-
Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
-
Calcium-saturating buffer (e.g., Calcium-free buffer with 10 mM CaCl₂)
-
EGTA solution (0.5 M)
-
Sample solution with unknown calcium concentration
-
Spectrofluorometer with excitation at ~506 nm and emission at ~526 nm
-
Cuvettes
Procedure:
-
Prepare Working Solution: Dilute the Fluo-3 stock solution to a final concentration of 1-5 µM in the calcium-free buffer. The optimal concentration may need to be determined empirically.
-
Instrument Setup: Set the spectrofluorometer to an excitation wavelength of 506 nm and an emission wavelength of 526 nm.
-
Measure F (Fluorescence of the Sample): a. Add the Fluo-3 working solution to a cuvette. b. Add the sample solution with the unknown calcium concentration. c. Mix well and record the fluorescence intensity (F).
-
Measure F_max (Maximum Fluorescence): a. To the same cuvette, add a small volume of the calcium-saturating buffer to achieve a final calcium concentration that saturates the dye (e.g., >100 µM). b. Mix well and record the fluorescence intensity (F_max). This represents the fluorescence of the Ca²⁺-saturated indicator.
-
Measure F_min (Minimum Fluorescence): a. To a fresh cuvette, add the Fluo-3 working solution. b. Add a small volume of a concentrated EGTA solution to chelate any residual calcium, ensuring a calcium-free environment. c. Mix well and record the fluorescence intensity (F_min). This represents the fluorescence of the indicator in the absence of calcium.
Calculation of Free Calcium Concentration:
The free calcium concentration can be calculated using the following equation derived from the principles of fluorescence and ligand-receptor binding:
[Ca²⁺] = K_d * [(F - F_min) / (F_max - F)]
Where:
-
[Ca²⁺] is the free calcium concentration.
-
K_d is the dissociation constant of Fluo-3 for Ca²⁺ (~390 nM).
-
F is the fluorescence intensity of the sample.
-
F_max is the maximum fluorescence intensity at calcium saturation.
-
F_min is the minimum fluorescence intensity in the absence of calcium.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 3. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 4. biotium.com [biotium.com]
- 5. Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Using Fluo-3 Pentaammonium Salt for Calibrating Calcium Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 (B43766) is a widely utilized fluorescent indicator for the quantification of calcium ions (Ca²⁺). Its pentaammonium salt form is readily soluble in aqueous solutions, making it ideal for in vitro applications such as the calibration of calcium solutions. Fluo-3 exhibits a substantial increase in fluorescence emission upon binding to Ca²⁺, allowing for the sensitive detection of calcium concentrations. Accurate calibration is paramount for the precise determination of Ca²⁺ levels in experimental samples. These application notes provide a comprehensive guide and detailed protocols for the use of Fluo-3 pentaammonium salt in creating calcium calibration curves.
Principle of Calcium Detection and Calibration
The fundamental principle behind calcium quantification with Fluo-3 lies in its binding affinity for Ca²⁺, which results in a significant enhancement of its fluorescence. In its unbound state, Fluo-3 is essentially non-fluorescent.[1] The relationship between the fluorescence intensity and the free Ca²⁺ concentration can be described by the following equation:
[Ca²⁺] = Kd × [ (F - Fmin) / (Fmax - F) ]
Where:
-
[Ca²⁺] represents the free calcium concentration.
-
Kd is the dissociation constant of the Fluo-3 and Ca²⁺ complex.
-
F is the fluorescence intensity of the experimental sample.
-
Fmin is the fluorescence intensity in a zero calcium environment.
-
Fmax is the fluorescence intensity at a saturating calcium concentration.
By measuring the fluorescence intensity at a series of known Ca²⁺ concentrations, a calibration curve can be established to determine the concentration of unknown samples.
Quantitative Data
For accurate and reproducible results, it is crucial to consider the specific properties of Fluo-3 and the composition of the calibration buffers.
Table 1: Properties of this compound Salt
| Property | Value |
| Excitation Wavelength (maximum) | ~506 nm[1] |
| Emission Wavelength (maximum) | ~526 nm[1] |
| Dissociation Constant (Kd) for Ca²⁺ at 22°C | ~390 nM[1][2][3] |
| Dissociation Constant (Kd) for Ca²⁺ at 37°C | ~864 nM[4] |
| Form | Water-soluble salt[1] |
Table 2: Composition of Calcium Calibration Buffers
| Component | Zero Ca²⁺ Buffer | High Ca²⁺ Buffer |
| K₂EGTA | 10 mM | - |
| CaEGTA | - | 10 mM |
| KCl | 100 mM | 100 mM |
| MOPS | 10 mM | 10 mM |
| pH | 7.20 | 7.20 |
Table 3: Example of a Reciprocal Dilution Series for Calcium Standards
| Standard | Volume of Zero Ca²⁺ Buffer (mL) | Volume of High Ca²⁺ Buffer (mL) | Approximate Free [Ca²⁺] (µM) at 22°C |
| 1 (Fmin) | 2.0 | 0.0 | 0 |
| 2 | 1.8 | 0.2 | 0.017 |
| 3 | 1.6 | 0.4 | 0.038 |
| 4 | 1.4 | 0.6 | 0.065 |
| 5 | 1.2 | 0.8 | 0.100 |
| 6 | 1.0 | 1.0 | 0.150 |
| 7 | 0.8 | 1.2 | 0.225 |
| 8 | 0.6 | 1.4 | 0.351 |
| 9 | 0.4 | 1.6 | 0.602 |
| 10 | 0.2 | 1.8 | 1.35 |
| 11 (Fmax) | 0.0 | 2.0 | 39 |
Note: The free Ca²⁺ concentrations provided are estimates. For precise calculations, it is recommended to use a calcium buffer calculator, taking into account the specific temperature, pH, and ionic strength of your experimental conditions.[5][6]
Experimental Protocols
Preparation of Stock Solutions
-
1 mM this compound Salt Stock Solution:
-
Accurately weigh the required amount of this compound salt.
-
Dissolve the salt in calcium-free, high-purity water to achieve a final concentration of 1 mM.
-
Dispense into single-use aliquots and store at -20°C, protected from light to prevent photodegradation.
-
-
Calcium Calibration Buffers:
-
It is highly recommended to use a commercially available calcium calibration buffer kit to ensure the accuracy and consistency of the zero and high calcium buffers.[5][7]
-
If preparing in-house, dissolve the components listed in Table 2 in high-purity, calcium-free water and adjust the pH to 7.20 with potassium hydroxide (B78521) (KOH).
-
Preparation of Calcium Calibration Standards
-
Create a series of calcium standards by mixing the "Zero Ca²⁺ Buffer" and "High Ca²⁺ Buffer" following a reciprocal dilution method, as outlined in Table 3.[6]
-
Add the 1 mM Fluo-3 stock solution to each calibration standard to a final concentration typically ranging from 1 to 10 µM. It is critical that the final Fluo-3 concentration is identical across all standards.
-
Ensure thorough mixing of each standard.
Fluorescence Measurement
-
Configure the spectrofluorometer or microplate reader with an excitation wavelength of approximately 506 nm and an emission wavelength of around 526 nm.
-
Measure the fluorescence intensity (F) for each of the prepared calcium standards.
-
Begin with the zero calcium standard to determine Fmin and conclude with the saturating calcium standard for Fmax.
Data Analysis and Interpretation
-
If necessary, subtract any background fluorescence from a buffer-only control (without Fluo-3).
-
Construct a calibration curve by plotting the fluorescence intensity against the corresponding free Ca²⁺ concentration.
-
Using the established Fmin, Fmax, and the Kd value appropriate for your experimental conditions, calculate the free Ca²⁺ concentration of your unknown samples using the equation provided in Section 2.
Visualizations
Caption: Workflow for Calcium Calibration using Fluo-3.
Caption: Principle of Fluo-3 Calcium Detection.
Important Considerations and Troubleshooting
-
Reagent Purity: The use of high-purity, calcium-free water and reagents is essential to prevent contamination and ensure accurate buffer preparation.
-
Environmental Factors: The Kd of Fluo-3 is sensitive to both pH and temperature.[1][4] Calibrations must be performed under conditions that precisely match those of the experiment.
-
Ionic Strength: Maintain a consistent ionic strength across all calibration standards and experimental samples.
-
Photobleaching: To minimize photobleaching of the Fluo-3 indicator, limit its exposure to the excitation light source.
-
Indicator Concentration: Employ the lowest concentration of Fluo-3 that provides a robust signal to avoid the indicator itself buffering the calcium concentration.
-
In Vitro vs. In Situ Calibration: Be aware that the Kd of Fluo-3 can differ between a simple buffer and the intracellular environment due to factors like protein binding.[8] For intracellular calcium measurements, an in situ calibration may be required for the most accurate results.
References
- 1. Fluo-3 | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fluo-3, pentaammonium salt | AAT Bioquest [aatbio.com]
- 4. Use of fluo-3 to measure cytosolic Ca2+ in platelets and neutrophils. Loading cells with the dye, calibration of traces, measurements in the presence of plasma, and buffering of cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 7. biotium.com [biotium.com]
- 8. Nucleoplasmic and cytoplasmic differences in the fluorescence properties of the calcium indicator Fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluo-3 Analysis of Lymphocyte Calcium Flux by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a critical second messenger in lymphocytes, orchestrating a multitude of cellular processes ranging from activation and proliferation to effector functions and apoptosis. The measurement of intracellular calcium mobilization is therefore a key technique for assessing lymphocyte function and the effects of various stimuli, including antigens, mitogens, and pharmacological agents. Fluo-3, a fluorescent calcium indicator, is a powerful tool for these investigations. When loaded into cells as the acetoxymethyl (AM) ester, Fluo-3 AM is cleaved by intracellular esterases, trapping the dye in the cytoplasm. Upon binding to Ca²⁺, Fluo-3 exhibits a significant increase in fluorescence intensity, which can be readily quantified using flow cytometry.[1]
These application notes provide a detailed protocol for the use of Fluo-3 AM to measure calcium flux in lymphocytes by flow cytometry. The protocol covers lymphocyte isolation, dye loading, cell stimulation, and flow cytometric data acquisition and analysis.
Data Presentation
Table 1: Reagent Preparation and Working Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent | Notes |
| Fluo-3 AM | 1-5 mM | 1-5 µM | Anhydrous DMSO | Prepare fresh or store single-use aliquots at -20°C, protected from light. |
| Pluronic F-127 | 10-20% (w/v) | 0.02-0.04% (w/v) | Anhydrous DMSO | Aids in the dispersion of Fluo-3 AM in aqueous solutions. |
| Probenecid (B1678239) | 250 mM | 1-2.5 mM | 1 M NaOH, then buffer | Anion-transport inhibitor to prevent dye leakage. |
| Ionomycin (B1663694) (Positive Control) | 1 mg/mL | 1 µg/mL | DMSO | A calcium ionophore used to elicit a maximal calcium response. |
| EGTA (Negative Control) | 500 mM | 5-10 mM | Aqueous Buffer | A calcium chelator used to establish a baseline of minimal fluorescence. |
Table 2: Typical Flow Cytometry Acquisition and Analysis Parameters
| Parameter | Description | Typical Setting/Value |
| Excitation Wavelength | Laser line used to excite Fluo-3. | 488 nm |
| Emission Wavelength | Filter used to collect Fluo-3 fluorescence. | 525-530 nm (FITC channel) |
| Forward Scatter (FSC) | Proportional to cell size. | Linear Scale |
| Side Scatter (SSC) | Proportional to cell granularity/complexity. | Linear Scale |
| Fluo-3 Fluorescence | Intensity of Fluo-3 signal. | Logarithmic Scale |
| Time | Acquisition time for kinetic analysis. | Linear Scale |
| Events to Acquire | Number of cells to be analyzed per sample. | 10,000 - 50,000 events in the lymphocyte gate. |
| Gating Strategy | Sequential gates to isolate single, viable lymphocytes. | FSC vs. SSC for lymphocyte population, followed by doublet discrimination. |
Table 3: Expected Quantitative Results (Illustrative)
| Cell State | Treatment | Intracellular [Ca²⁺] (nM) | Mean Fluorescence Intensity (MFI) |
| Resting Lymphocytes | Unstimulated | 107 ± 18[2] | Low (e.g., 100-200 arbitrary units) |
| Stimulated Lymphocytes | Phytohemagglutinin (PHA) / Anti-CD3 | >500 | High (e.g., >1000 arbitrary units) |
| Positive Control | Ionomycin | >1000 | Maximal (e.g., >2000 arbitrary units) |
| Negative Control | EGTA | <50 | Minimal (e.g., <100 arbitrary units) |
Note: MFI values are illustrative and will vary depending on the instrument, settings, and cell type.
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs, which are rich in lymphocytes, from whole blood using Ficoll-Paque density gradient centrifugation.[3][4][5][6]
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., heparin, EDTA).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Ficoll-Paque PLUS.
-
50 mL conical tubes.
-
Serological pipettes.
-
Centrifuge.
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque PLUS underneath the diluted blood, creating a distinct interface. To do this, slowly dispense the Ficoll-Paque at the bottom of the tube containing the blood.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four layers will be visible. From top to bottom: plasma, a cloudy layer of PBMCs (the "buffy coat"), the clear Ficoll-Paque layer, and a pellet of red blood cells and granulocytes at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Collect the buffy coat layer using a clean pipette and transfer it to a new 50 mL conical tube.
-
Wash the collected cells by adding PBS to a final volume of 45-50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer (e.g., PBS or cell culture medium).
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Adjust the cell concentration as required for the Fluo-3 loading protocol.
Fluo-3 AM Loading of Lymphocytes
Materials:
-
Isolated lymphocytes (PBMCs).
-
Fluo-3 AM.
-
Anhydrous DMSO.
-
Pluronic F-127.
-
Probenecid.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Water bath or incubator at 37°C.
Procedure:
-
Prepare a 2 mM Fluo-3 AM stock solution: Dissolve a 50 µg vial of Fluo-3 AM in approximately 22 µL of anhydrous DMSO.
-
Prepare a 10% (w/v) Pluronic F-127 stock solution: Dissolve 100 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.
-
Prepare the Fluo-3 loading solution: For a final Fluo-3 concentration of 4 µM, mix the following in a microfuge tube:
-
2 µL of 2 mM Fluo-3 AM stock solution.
-
2 µL of 10% Pluronic F-127 stock solution.
-
Add to 1 mL of pre-warmed (37°C) HBSS.
-
If using, add probenecid to a final concentration of 1-2.5 mM.
-
-
Load the cells:
-
Resuspend the isolated lymphocytes in the Fluo-3 loading solution at a concentration of 1 x 10⁶ cells/mL.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Wash the cells:
-
After incubation, wash the cells twice with 10 volumes of pre-warmed HBSS (or other buffer) to remove extracellular Fluo-3 AM. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
De-esterification:
-
Resuspend the washed cells in fresh, pre-warmed buffer and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the Fluo-3 AM by intracellular esterases.
-
-
The cells are now loaded with Fluo-3 and ready for flow cytometry analysis. Keep the cells in the dark until analysis.
Flow Cytometry Analysis of Calcium Flux
Procedure:
-
Instrument Setup:
-
Set up the flow cytometer with a 488 nm laser for excitation and a 525/530 nm emission filter (typically the FITC channel).
-
Set the FSC and SSC parameters to linear scale and the Fluo-3 fluorescence channel to logarithmic scale.
-
-
Establish a Baseline:
-
Acquire data for the Fluo-3 loaded, unstimulated lymphocytes for approximately 30-60 seconds to establish a stable baseline of resting intracellular calcium levels.
-
-
Stimulation:
-
While continuing to acquire data, add the desired stimulus (e.g., PHA, anti-CD3 antibody, or a specific antigen) to the cell suspension. Mix gently but thoroughly.
-
-
Data Acquisition:
-
Continue acquiring data for a total of 5-10 minutes (or as required by the experimental design) to monitor the change in Fluo-3 fluorescence over time.
-
-
Controls:
-
Positive Control: After establishing a baseline, add ionomycin (final concentration ~1 µg/mL) to a separate aliquot of cells to induce a maximal calcium influx.
-
Negative Control: Pre-incubate a separate aliquot of cells with EGTA (final concentration 5-10 mM) before analysis to chelate extracellular calcium and establish a minimal fluorescence signal.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on their characteristic FSC and SSC properties.
-
Create a plot of Fluo-3 fluorescence intensity versus time to visualize the calcium flux kinetics.
-
Quantify the response by measuring the change in Mean Fluorescence Intensity (MFI) or the percentage of responding cells over time.
-
Mandatory Visualization
References
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. Flow cytometric measurement of cytoplasmic free calcium in human peripheral blood T lymphocytes with fluo-3, a new fluorescent calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pro.unibz.it [pro.unibz.it]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Isolation of tumor-infiltrating lymphocytes by Ficoll-Paque density gradient centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluo-3 Imaging with Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended settings for imaging intracellular calcium dynamics using the fluorescent indicator Fluo-3 with a confocal laser scanning microscope.
Introduction to Fluo-3
Fluo-3 is a widely used fluorescent indicator for measuring intracellular calcium (Ca²⁺) concentrations.[1][2] It is a visible light-excitable dye with spectral properties similar to fluorescein.[1] In its acetoxymethyl (AM) ester form, Fluo-3, AM is cell-permeant and can be loaded into live cells.[2][3][4] Once inside the cell, intracellular esterases cleave the AM ester group, trapping the active Fluo-3 molecule in the cytoplasm.[2][5] Fluo-3 is essentially non-fluorescent in the absence of Ca²⁺, but its fluorescence intensity increases by more than 100-fold upon binding to Ca²⁺.[1][6][7] This large dynamic range makes it well-suited for detecting changes in intracellular Ca²⁺ levels in various cell types.[8][9]
Spectral Properties and Quantitative Data
Fluo-3 is optimally excited by the 488 nm spectral line of an argon-ion laser, a common feature on most confocal microscopes.[1][2][6][7][10] Its emission maximum is in the green region of the spectrum, making it compatible with standard FITC filter sets.[1][2]
| Parameter | Value | Reference |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [1][5][11][12] |
| Recommended Laser Line | 488 nm | [1][2][6][7][10] |
| Emission Maximum (Ca²⁺-bound) | ~525 nm | [1][2][5][10] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 - 450 nM | [1][5] |
| Fluorescence Intensity Increase | > 100-fold | [1][6][7] |
| Quantum Yield (Ca²⁺-saturated) | ~0.15 | [1] |
Experimental Protocols
Protocol 1: Fluo-3, AM Loading in Adherent Cells
This protocol provides a general guideline for loading adherent cells with Fluo-3, AM. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Fluo-3, AM (1 mg solid or as a solution in DMSO)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v solution in DMSO)
-
Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional)
-
Cell culture medium appropriate for your cells
-
Adherent cells cultured on coverslips or in imaging-compatible plates
Procedure:
-
Prepare a 2 to 5 mM Fluo-3, AM stock solution: Dissolve 1 mg of Fluo-3, AM in approximately 135 µL of anhydrous DMSO to achieve a 10 mM stock solution, which can then be diluted to the desired concentration.[13] Store unused stock solution in single-use aliquots at -20°C, protected from light and moisture.[5][14]
-
Prepare the Fluo-3, AM working solution: On the day of the experiment, thaw a stock solution aliquot to room temperature.[14] Prepare a working solution with a final concentration of 2 to 20 µM Fluo-3, AM in HHBS or your buffer of choice.[14] For many cell lines, a final concentration of 4-5 µM is recommended.[14]
-
To aid in the dispersion of the dye, first mix the Fluo-3, AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting it in the buffer. This will result in a final Pluronic® F-127 concentration of about 0.04%.[3][14]
-
(Optional) To reduce the leakage of the de-esterified Fluo-3 from the cells, add probenecid to the working solution at a final concentration of 1-2.5 mM.[3]
-
-
Cell Loading:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with HHBS.
-
Add the Fluo-3, AM working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 30 to 60 minutes at 37°C.[14] Incubation at room temperature may reduce dye compartmentalization into organelles.[5] The optimal time and temperature should be determined empirically.[3]
-
-
Wash and De-esterification:
-
Remove the dye-loading solution.
-
Wash the cells two to three times with fresh, warm HHBS (containing probenecid if used during loading) to remove any extracellular dye.[13]
-
Add fresh HHBS and incubate for an additional 30 minutes to allow for complete de-esterification of the Fluo-3, AM within the cells.[3]
-
-
Imaging: The cells are now ready for imaging on the confocal microscope.
Protocol 2: Confocal Microscopy Imaging of Fluo-3
General Considerations:
-
For live-cell imaging, it is crucial to minimize laser exposure to reduce phototoxicity and photobleaching.[15]
-
Use an objective lens appropriate for your sample and the desired resolution. High numerical aperture (NA) objectives are generally recommended for confocal microscopy.
-
Ensure that the microscope is properly aligned and calibrated.
Recommended Confocal Settings:
| Parameter | Recommended Setting | Rationale & Notes |
| Excitation Laser | Argon Ion Laser | Provides the 488 nm line required for efficient Fluo-3 excitation.[1][10] |
| Excitation Wavelength | 488 nm | This is the standard laser line that closely matches the excitation spectrum of Ca²⁺-bound Fluo-3.[1][2][6][7] |
| Laser Power | 1-15% of maximum | Start with a low laser power and increase only as needed to obtain a sufficient signal-to-noise ratio. For live cells, it is advisable not to exceed 10-15% to minimize phototoxicity.[15] |
| Emission Detection Range | 505 - 550 nm | This range effectively captures the peak emission of Fluo-3 at ~525 nm while filtering out the excitation laser line. A standard FITC filter set is often suitable.[1][2] |
| Pinhole Size | 1.0 Airy Unit (AU) | This setting provides a good balance between optical sectioning (resolution) and signal intensity.[16] The pinhole can be slightly closed (<1.0 AU) to increase resolution at the cost of signal, or opened (>1.0 AU) to increase signal at the cost of confocality.[16][17] |
| Detector Gain/Offset | Adjust as needed | Adjust the gain (voltage) of the photomultiplier tube (PMT) to achieve a good signal without saturating the detector. Use the offset (black level) to set the background to zero. |
| Scan Speed | 400 Hz or higher | Faster scan speeds can reduce photobleaching during time-lapse imaging. However, this may decrease the signal-to-noise ratio. |
| Image Resolution | 512x512 or 1024x1024 pixels | Higher resolution images will take longer to acquire. For dynamic events, a lower resolution may be necessary to increase the temporal resolution. Consider the Nyquist sampling criterion for optimal resolution.[18] |
Visualizations
Experimental Workflow
Caption: Workflow for cell loading with Fluo-3 AM and subsequent confocal imaging.
Simplified Calcium Signaling Pathway
Caption: A typical GPCR signaling pathway leading to intracellular calcium release.
References
- 1. Fluo-3 | AAT Bioquest [aatbio.com]
- 2. Fluo-3 - Wikipedia [en.wikipedia.org]
- 3. abpbio.com [abpbio.com]
- 4. Fluo-3 AM, Fluorescent calcium Indicator (CAS 121714-22-5) | Abcam [abcam.com]
- 5. biotium.com [biotium.com]
- 6. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. Fluorophores for Confocal Microscopy [evidentscientific.com]
- 11. Spectrum [Fluo-3] | AAT Bioquest [aatbio.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. MyScope [myscope.training]
- 17. Pinhole Effect in Confocal Microscopes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 18. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fluo-3 Imaging of Sarcoplasmic Reticulum Calcium Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluo-3 is a fluorescent indicator widely used to measure intracellular calcium ([Ca²⁺]i) concentrations.[1][2] It is particularly valuable for studying dynamic cellular processes such as calcium release from the sarcoplasmic reticulum (SR), a critical event in muscle contraction, and from the endoplasmic reticulum (ER) in non-muscle cells, which is central to many signaling pathways.[2] Fluo-3 is excitable by the 488 nm argon-ion laser line, making it compatible with common fluorescence microscopy and flow cytometry instrumentation.[2][3][4] Upon binding to Ca²⁺, Fluo-3's fluorescence intensity at its emission maximum of ~526 nm increases by approximately 100-fold, providing a high-contrast signal for detecting calcium transients.[3][5][6]
The membrane-permeant acetoxymethyl (AM) ester form, Fluo-3 AM, allows for straightforward loading into live cells.[2][3][7][8] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, calcium-sensitive Fluo-3 dye in the cytoplasm.[2][3][8] A key characteristic of Fluo-3 is that it does not exhibit a significant spectral shift upon calcium binding, meaning it is used as a single-wavelength indicator and is not suitable for ratiometric measurements.[7] Its relatively weak binding affinity for Ca²⁺ (Kd ≈ 390 nM) makes it well-suited for measuring high transient calcium concentrations, such as those occurring during release from intracellular stores.[3]
These notes provide a comprehensive guide to using Fluo-3 for imaging and quantifying Ca²⁺ release from the sarcoplasmic reticulum.
Quantitative Data Summary
The following tables summarize the key properties and recommended concentrations for Fluo-3.
Table 1: Spectroscopic and Chemical Properties of Fluo-3
| Property | Value | Reference |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [3][7] |
| Excitation Source | 488 nm Argon-ion Laser | [2][3][4] |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | [3][7] |
| Dissociation Constant (Kd for Ca²⁺) | ~390 nM | [3][9][10] |
| Fluorescence Enhancement | >100-fold | [3][6] |
| Quantum Yield (Ca²⁺-saturated) | ~0.15 - 0.18 | [3][9] |
| Molecular Weight (Fluo-3 AM) | 1129.85 g/mol | [11] |
Table 2: Recommended Reagent Concentrations for Cell Loading
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Fluo-3 AM | 1-5 mM in anhydrous DMSO | 1-5 µM | Calcium Indicator |
| Pluronic® F-127 | 20% (w/v) in DMSO | 0.02% - 0.04% | Aids dye solubilization |
| Probenecid | 25-250 mM aqueous solution | 1-2.5 mM | Reduces dye leakage |
Signaling Pathways and Experimental Workflow
Visual representations of the key biological pathway and the general experimental procedure are provided below.
References
- 1. Fluo-3, pentasodium salt | AAT Bioquest [aatbio.com]
- 2. Fluo-3 - Wikipedia [en.wikipedia.org]
- 3. Fluo-3 | AAT Bioquest [aatbio.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 6. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. abpbio.com [abpbio.com]
Applications of Fluo-3 in High-Throughput Screening: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Fluo-3 (B43766), a fluorescent calcium indicator, in high-throughput screening (HTS) assays. Fluo-3 has been a cornerstone in drug discovery and basic research for monitoring intracellular calcium mobilization, a critical second messenger in numerous signaling pathways.
Introduction to Fluo-3
Fluo-3 is a visible light-excitable fluorescent dye used to measure intracellular calcium concentration ([Ca²⁺]i). Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of Fluo-3 in the cytoplasm. In its calcium-free state, Fluo-3 is essentially non-fluorescent. Upon binding to Ca²⁺, its fluorescence intensity increases by over 100-fold, making it an ideal tool for detecting transient changes in intracellular calcium levels.[1][2][3]
Key Properties of Fluo-3:
| Property | Value |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm |
| Emission Maximum (Ca²⁺-bound) | ~526 nm |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM |
| Fluorescence Enhancement upon Ca²⁺ Binding | >100-fold |
Mechanism of Action and Cellular Loading
The utility of Fluo-3 in live-cell assays stems from its AM ester derivative, which is hydrophobic and readily permeates the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups, rendering the Fluo-3 molecule charged and membrane-impermeant. This process effectively traps the dye inside the cell. The now active Fluo-3 can bind to free cytosolic calcium, leading to a significant increase in its fluorescence emission.
Applications in High-Throughput Screening
Fluo-3 is extensively used in HTS for identifying compounds that modulate targets leading to changes in intracellular calcium. A primary application is the screening of G-protein coupled receptors (GPCRs), which are a major class of drug targets.[1][4][5]
GPCR Agonist and Antagonist Screening
Many GPCRs, particularly those coupled to Gαq proteins, signal through the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. Fluo-3-based assays can detect this calcium influx, allowing for the identification of GPCR agonists (which activate the receptor) and antagonists (which block the action of an agonist).
Quantitative Data and Assay Performance
The performance of an HTS assay is typically evaluated using statistical parameters such as the Z'-factor and the signal-to-background (S/B) ratio. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2][6][7] The S/B ratio provides a measure of the dynamic range of the assay.
Table 1: Comparison of Fluo-3 and Fluo-4 (B1262720) Performance in a GPCR HTS Assay
This table presents a parallel performance comparison of Fluo-3 and its analogue Fluo-4 in Chinese Hamster Ovary (CHO) cells stably transfected with rat muscarinic M₁ receptors. The cells were stimulated with the muscarinic agonist carbachol.[8]
| Indicator | Concentration (µM) | Incubation Time (min) | Basal Fluorescence (Relative Units) | Stimulated Fluorescence (Relative Units) | Signal-to-Basal Ratio |
| Fluo-3 | 2 | 60 | 3700 | 13500 | 3.6 |
| Fluo-3 | 4 | 60 | 5800 | 18000 | 3.1 |
| Fluo-4 | 1 | 30 | 2800 | 10800 | 3.9 |
| Fluo-4 | 2 | 30 | 4500 | 16500 | 3.7 |
| Fluo-4 | 2 | 60 | 6200 | 22000 | 3.5 |
Table 2: Representative HTS Assay Validation Data
This table shows typical assay quality metrics obtained from calcium mobilization assays suitable for HTS. While not exclusively Fluo-3, these values are representative of what can be achieved with fluorescent calcium indicators in HTS.
| Assay Type | Target | Indicator | Z'-Factor | Reference |
| Multiplexed Calcium and NFAT Assay | GPCR | Fluo-4 | > 0.5 | [9] |
| T-Type Calcium Channel Assay | Caᵥ3.3 | GCaMP6s-CAAX | 0.7 | [10] |
| T-Type Calcium Channel Assay | Caᵥ3.2 | GCaMP6s-CAAX | 0.5 | [10] |
Table 3: Example EC₅₀ and IC₅₀ Values from Calcium Mobilization Assays
This table provides examples of agonist potency (EC₅₀) and antagonist potency (IC₅₀) determined using fluorescence-based calcium assays. These values are illustrative of the quantitative data that can be obtained from such screens.
| Compound Type | Target | Assay Type | Reported Value | Reference |
| Agonist (Drome-sNPF-1) | Drosophila sNPF Receptor | Fluo-4 based | EC₅₀ = 2.04 nM | [11] |
| Agonist (Drome-sNPF-2) | Drosophila sNPF Receptor | Fluo-4 based | EC₅₀ = 5.89 nM | [11] |
| Antagonist (ProTx-I) | T-Type Calcium Channel (Caᵥ3.3) | GCaMP6s-CAAX based | IC₅₀ = 0.026 µM | [10] |
| Antagonist (ProTx-I) | T-Type Calcium Channel (Caᵥ3.1) | GCaMP6s-CAAX based | IC₅₀ = 0.22 µM | [10] |
Experimental Protocols
General Workflow for a Fluo-3 HTS Assay
The following diagram outlines the major steps involved in a typical Fluo-3 based HTS campaign for screening GPCR modulators.
Detailed Protocol for a GPCR Agonist Screen
This protocol is a general guideline and may require optimization for specific cell lines and targets.
Materials:
-
Adherent cells expressing the GPCR of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Fluo-3 AM (Acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic® F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds and a known agonist (positive control)
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells in black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Reagents:
-
Fluo-3 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.
-
Pluronic® F-127 Stock Solution: Prepare a 10% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.
-
Probenecid Stock Solution: Prepare a 250 mM stock solution of probenecid in 1 M NaOH, then dilute to a working stock of 25 mM in HBSS.
-
Loading Buffer: On the day of the experiment, prepare the loading buffer by diluting the Fluo-3 AM stock solution and Pluronic® F-127 into HBSS with 20 mM HEPES. A typical final concentration is 2-5 µM Fluo-3 AM and 0.02-0.04% Pluronic® F-127. Add probenecid to a final concentration of 1-2.5 mM to inhibit dye leakage.[1][6]
-
-
Dye Loading:
-
Remove the growth medium from the cell plates.
-
Add the prepared loading buffer to each well.
-
Incubate the plates at 37°C for 30-60 minutes in the dark.
-
-
Washing (Optional but Recommended):
-
After incubation, gently wash the cells 2-3 times with HBSS containing 20 mM HEPES and probenecid to remove extracellular dye.
-
Leave a final volume of buffer in each well appropriate for the instrument.
-
-
Compound Addition and Fluorescence Measurement:
-
Place the cell plate and the compound plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's liquid handling to add the test compounds and positive control to the respective wells.
-
Immediately begin kinetic fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm) for 1-3 minutes to capture the calcium transient.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Determine the maximum fluorescence response for each well.
-
Normalize the data to the positive and negative controls.
-
Calculate the Z'-factor and S/B ratio to assess assay quality.
-
Identify hits based on a predefined activity threshold.
-
For confirmed hits, perform dose-response experiments to determine EC₅₀ values.
-
Advantages and Limitations of Fluo-3 in HTS
Advantages:
-
Large Dynamic Range: The >100-fold increase in fluorescence provides a robust signal window.[2]
-
Visible Light Excitation: Compatible with standard 488 nm argon-ion lasers, reducing cellular autofluorescence and phototoxicity compared to UV-excitable dyes.[2]
-
High Sensitivity: Capable of detecting both global and elementary calcium signaling events.
-
Well-Established: Extensively used and validated in a wide range of HTS applications.[1]
Limitations:
-
Single-Wavelength Indicator: Fluorescence intensity can be affected by variations in dye loading, cell number, and photobleaching. Ratiometric measurements are not possible with Fluo-3 alone.
-
Leakage and Compartmentalization: The dye can leak out of cells or become sequestered in organelles, which can be mitigated by using probenecid and optimizing loading conditions.[6]
-
pH and Temperature Sensitivity: Changes in intracellular pH and temperature can affect the fluorescence of Fluo-3.
-
Photobleaching: Fluo-3 is susceptible to photobleaching, which can be a concern in experiments requiring prolonged imaging.
Conclusion
Fluo-3 remains a valuable and widely used tool for high-throughput screening campaigns focused on targets that modulate intracellular calcium. Its large signal window, compatibility with standard instrumentation, and well-established protocols make it a reliable choice for drug discovery and basic research. By understanding its mechanism, advantages, and limitations, and by carefully optimizing experimental conditions, researchers can effectively employ Fluo-3 to identify and characterize novel modulators of calcium signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assay.dev [assay.dev]
- 6. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 7. Parallel performance comparison of fluo-3 and fluo-4 on Molecular Devices FLIPR system—Table 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluo-4 | AAT Bioquest [aatbio.com]
Combining Fluo-3 with Other Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 (B43766) is a widely utilized fluorescent indicator for the measurement of intracellular calcium ([Ca²⁺]i), a critical second messenger in a vast array of cellular signaling pathways.[1][2][3] Its excitation by the 488 nm argon laser line and emission in the green spectrum make it compatible with common fluorescence microscopy and flow cytometry setups.[1][2][3] To gain a more comprehensive understanding of cellular events, it is often advantageous to combine Fluo-3 with other fluorescent probes to simultaneously monitor multiple physiological parameters. This document provides detailed application notes and protocols for the combined use of Fluo-3 with other fluorescent indicators for pH, mitochondrial membrane potential, and the study of fluorescently-tagged proteins.
Data Presentation: Spectral Properties of Fluo-3 and Companion Probes
For successful multiplex fluorescence imaging, careful consideration of the spectral properties of the chosen dyes is paramount to minimize spectral crosstalk. The following table summarizes the key spectral characteristics of Fluo-3 and a selection of compatible fluorescent probes.
| Probe | Parameter Measured | Excitation Max (nm) | Emission Max (nm) | Kd (nM) | Notes |
| Fluo-3 | Intracellular Ca²⁺ | 506 | 526 | ~390 | Fluorescence increases with Ca²⁺ binding.[1] |
| BCECF | Intracellular pH | 508 (high pH) | 530 (high pH) | pKa ~6.98 | Ratiometric dye, but can be used at a single wavelength.[4] |
| SNARF-1 | Intracellular pH | 488 | 580 (acidic), 640 (alkaline) | pKa ~7.5 | Ratiometric dye with significant spectral separation from Fluo-3. |
| Rhodamine 123 | Mitochondrial Membrane Potential | 507 | 529 | N/A | Accumulates in mitochondria based on membrane potential.[5] |
| TMRE | Mitochondrial Membrane Potential | 549 | 575 | N/A | Accumulates in active mitochondria; minimal spectral overlap with Fluo-3. |
| Fura Red | Intracellular Ca²⁺ | 488 | >600 | ~140 | Fluorescence decreases with Ca²⁺ binding; used for ratiometric measurements with Fluo-3.[6][7] |
| EGFP | Protein of Interest | 488 | 507 | N/A | Genetically encoded fluorescent protein. |
Application Note 1: Simultaneous Measurement of Intracellular Ca²⁺ and pH
The interplay between intracellular calcium and pH is crucial in many cellular processes, including signal transduction, cell proliferation, and apoptosis. The simultaneous measurement of these two parameters can provide valuable insights into cellular function.
Recommended Probe Combination: Fluo-3 and SNARF-1
SNARF-1 is a suitable pH indicator for use with Fluo-3 due to its large emission shift upon proton binding, which allows for good spectral separation from Fluo-3 emission. Both probes can be excited by the 488 nm laser line, simplifying experimental setup.[8]
Signaling Pathway: GPCR Activation
Experimental Protocol: Co-loading of Fluo-3 AM and SNARF-1 AM
-
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.
-
Prepare a 1-10 mM stock solution of SNARF-1 AM in anhydrous DMSO.
-
Store stock solutions at -20°C, protected from light and moisture.
-
-
Loading Solution Preparation:
-
For a final concentration of 2-5 µM Fluo-3 and 5-10 µM SNARF-1, dilute the stock solutions in a buffered physiological medium (e.g., HBSS or DMEM) pre-warmed to 37°C.
-
To aid in dye solubilization, Pluronic F-127 (0.02-0.04% final concentration) can be added to the loading solution.
-
To prevent dye extrusion, probenecid (B1678239) (1-2.5 mM) can be included in the loading and imaging buffers.
-
-
Cell Loading:
-
Remove the culture medium from adherent cells or pellet suspension cells.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with pre-warmed indicator-free medium (containing probenecid if used).
-
Incubate the cells in indicator-free medium for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters.
-
-
Imaging:
-
Excite the cells at 488 nm.
-
Simultaneously collect the emission for Fluo-3 at ~530 nm and for SNARF-1 at >630 nm.[8]
-
Application Note 2: Correlating Cytosolic Ca²⁺ with Mitochondrial Function
Mitochondria play a vital role in buffering intracellular calcium and are central to cellular metabolism. The simultaneous measurement of cytosolic Ca²⁺ and mitochondrial membrane potential (ΔΨm) can elucidate the relationship between calcium signaling and cellular bioenergetics.
Recommended Probe Combination: Fluo-3 and TMRE (or Rhodamine 123)
Tetramethylrhodamine, ethyl ester (TMRE) and Rhodamine 123 are cationic fluorescent dyes that accumulate in active mitochondria in a ΔΨm-dependent manner. Their red-shifted spectra allow for good separation from Fluo-3 emission. A similar protocol using Fluo-4 and TMRM has been successfully established and can be adapted for Fluo-3.[9]
Experimental Workflow: Ca²⁺ and Mitochondrial Membrane Potential
Experimental Protocol: Co-loading of Fluo-3 AM and TMRE
-
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.
-
Prepare a 1 mM stock solution of TMRE in anhydrous DMSO.
-
Store stock solutions at -20°C, protected from light.
-
-
Loading Solution Preparation:
-
Dilute the stock solutions in a buffered physiological medium to a final concentration of 2-5 µM for Fluo-3 AM and 25-100 nM for TMRE.
-
The inclusion of Pluronic F-127 (0.02-0.04%) is recommended.
-
-
Cell Loading:
-
Incubate cells with the loading solution for 20-40 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with pre-warmed indicator-free medium.
-
-
Imaging:
-
For minimal crosstalk, use sequential excitation. Excite Fluo-3 at 488 nm and collect emission at ~526 nm. Then, excite TMRE at ~550 nm and collect emission at ~575 nm.
-
Alternatively, use a filter set designed to minimize bleed-through between the green and red channels.
-
Application Note 3: Ratiometric Ca²⁺ Measurements with Fluo-3
A limitation of single-wavelength indicators like Fluo-3 is that fluorescence intensity can be affected by variations in dye loading, cell thickness, and photobleaching.[10] Combining Fluo-3 with a spectrally distinct calcium indicator that exhibits an opposing response to calcium binding, such as Fura Red, allows for ratiometric measurements that can correct for these artifacts.[7][11]
Recommended Probe Combination: Fluo-3 and Fura Red
Fluo-3 fluorescence increases upon binding Ca²⁺, while Fura Red fluorescence decreases.[7] By calculating the ratio of the fluorescence intensities of these two dyes, a more quantitative and reliable measurement of [Ca²⁺]i can be obtained.[7][12]
Logical Relationship: Ratiometric Measurement
Experimental Protocol: Co-loading of Fluo-3 AM and Fura Red AM
-
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.
-
Prepare a 1-5 mM stock solution of Fura Red AM in anhydrous DMSO.
-
-
Loading Solution Preparation:
-
Dilute the stock solutions in a buffered physiological medium. Typical final concentrations are 1-5 µM for Fluo-3 AM and 2-10 µM for Fura Red AM.[6] A 1:2 ratio of Fluo-3 to Fura Red may be optimal to balance their fluorescence intensities.[12]
-
The addition of Pluronic F-127 (0.02-0.04%) is recommended.
-
-
Cell Loading:
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
-
Washing and De-esterification:
-
Wash the cells twice with pre-warmed indicator-free medium.
-
Allow 30 minutes for de-esterification.
-
-
Imaging/Flow Cytometry:
-
Excite both dyes using a 488 nm laser.
-
Collect the emission of Fluo-3 using a ~530 nm bandpass filter and the emission of Fura Red using a >600 nm longpass filter.[6]
-
Calculate the ratio of the Fluo-3 to Fura Red fluorescence intensity.
-
Application Note 4: Combining Fluo-3 with Fluorescent Proteins
The use of genetically encoded fluorescent proteins (FPs), such as Green Fluorescent Protein (GFP), allows for the visualization of specific proteins of interest within a live cell.[13] Combining Fluo-3 with an FP-tagged protein can provide insights into how calcium signaling affects the localization or function of that protein.
Considerations for Probe Combination
The primary challenge when combining Fluo-3 with an FP is spectral overlap. Since Fluo-3 emits in the green spectrum, it is not ideal to combine it with green-emitting FPs like EGFP. Instead, red-shifted FPs such as mCherry or TagRFP are better choices.
Experimental Protocol: Imaging Fluo-3 with a Red Fluorescent Protein
-
Cell Preparation:
-
Transfect cells with the plasmid encoding the red fluorescent protein-tagged protein of interest and allow for expression (typically 24-48 hours).
-
-
Fluo-3 Loading:
-
Follow the standard Fluo-3 AM loading protocol as described in the previous sections.
-
-
Imaging:
-
Use sequential excitation and emission to minimize crosstalk.
-
Excite Fluo-3 at 488 nm and collect emission at ~526 nm.
-
Excite the red fluorescent protein (e.g., mCherry) at ~587 nm and collect emission at ~610 nm.
-
Use appropriate filter sets to ensure clean separation of the two emission signals.
-
General Considerations and Troubleshooting
-
Dye Concentration: The optimal concentration for each dye should be determined empirically for the specific cell type and experimental conditions to ensure adequate signal-to-noise ratio without causing cellular toxicity or artifacts.
-
Cell Health: Ensure that the cell loading and imaging procedures do not adversely affect cell viability.
-
Spectral Crosstalk: Even with spectrally distinct probes, some degree of bleed-through can occur. It is essential to perform control experiments with cells stained with each single dye to assess the level of crosstalk and, if necessary, apply spectral unmixing or compensation techniques.
-
Calibration: For quantitative measurements, especially for ratiometric indicators, in situ calibration is recommended.
By carefully selecting probe combinations and optimizing experimental protocols, the simultaneous use of Fluo-3 with other fluorescent indicators can provide a powerful approach to unraveling the complexities of cellular signaling.
References
- 1. Fluo-3 | AAT Bioquest [aatbio.com]
- 2. Fluo-3 - Wikipedia [en.wikipedia.org]
- 3. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. apexbt.com [apexbt.com]
- 6. Fluo-3 and Fluo-4 Protocols [icms.qmul.ac.uk]
- 7. Can I combine Fura Red with Fluo-3 or Fluo-4 for ratiometric analysis? | AAT Bioquest [aatbio.com]
- 8. Simultaneous measurement of Ca2+ and pH by laser cytometry using fluo-3 and SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ratiometric confocal Ca(2+)-measurements with visible wavelength indicators in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of fluorescent protein tags as reporters in live-cell imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fluo-3 Calcium Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent Fluo-3 leakage from cells and optimize their calcium imaging experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Fluo-3 based intracellular calcium measurements.
Q1: My Fluo-3 signal is decreasing over time, even in unstimulated cells. What is causing this?
A gradual decrease in fluorescence intensity, independent of changes in intracellular calcium concentration, is a classic sign of dye leakage from the cells.[1] After Fluo-3 AM is loaded into cells, intracellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the now polar Fluo-3 molecule inside.[1][2][3] However, this trapped Fluo-3 can be actively extruded from the cytoplasm by certain membrane transporters.[1]
Q2: What are the primary mechanisms of Fluo-3 leakage?
The primary mechanisms responsible for Fluo-3 leakage are:
-
Organic Anion Transporters (OATs): These membrane proteins recognize the negatively charged, de-esterified Fluo-3 molecule and transport it out of the cell.[1][4]
-
Pannexin 1 (Panx1) Channels: These large-pore channels can also serve as an exit pathway for Fluo-3 and other small molecules from the cytoplasm to the extracellular space.[1]
Q3: How can I prevent or reduce Fluo-3 leakage from my cells?
There are three main strategies to mitigate Fluo-3 leakage, which can be used individually or in combination:
-
Use of Chemical Inhibitors: The most common approach is to add an inhibitor of organic anion transporters, such as probenecid (B1678239), to your experimental buffer.[1][5][6]
-
Temperature Reduction: Lowering the experimental temperature can slow down the activity of membrane transporters and channels, thereby reducing the rate of dye extrusion.[1][5]
-
Protocol Optimization: Ensuring your cell loading protocol is optimized for your specific cell type can improve dye retention and overall signal quality.[1][5][7]
Q4: What is probenecid and how does it work to reduce Fluo-3 leakage?
Probenecid is a uricosuric agent that functions by inhibiting transporters in the renal tubules.[6][8] In cell-based assays, it is widely used to prevent the leakage of fluorescent indicators.[1] Its mechanism of action involves blocking multiple pathways that extrude the dye from the cell:
-
Inhibition of Organic Anion Transporters (OATs): Probenecid competitively inhibits OATs, preventing them from transporting the anionic Fluo-3 dye out of the cytoplasm.[8][9][10]
-
Inhibition of Pannexin 1 Channels: Research has demonstrated that probenecid is also a potent inhibitor of Panx1 channels.[1] By blocking these channels, it closes another significant exit route for the dye.
It's important to note that while effective, probenecid can have off-target effects and may be toxic to some cells.[4][8][11]
Q5: How does temperature affect Fluo-3 leakage?
Membrane transporters and channels are proteins whose activity is temperature-dependent. Lowering the temperature of the experimental medium slows down their enzymatic and transport functions. Consequently, reducing the temperature from 37°C to room temperature (approximately 20-25°C) can significantly decrease the rate of Fluo-3 extrusion from cells.[1][5] However, the ideal temperature depends on the biological process being studied, as many cellular processes are also temperature-sensitive.[12]
Q6: Are there alternatives to Fluo-3 with better cellular retention?
Yes, several newer calcium indicators have been developed with improved properties, including better cellular retention, which may not require the use of probenecid. Some of these alternatives include:
-
Fluo-4: An analog of Fluo-3 that is brighter and can often be used at lower concentrations, reducing potential phototoxicity.[8]
-
Fluo-8: Can be loaded at room temperature, in contrast to the 37°C required for Fluo-3 and Fluo-4.[8]
-
Cal-520® and Calbryte™ 520: These indicators exhibit excellent intracellular retention without the need for probenecid and have a high signal-to-noise ratio.[4][8][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for preventing Fluo-3 leakage and for using alternative dyes.
Table 1: Recommended Concentrations of Anion Transporter Inhibitors
| Inhibitor | Recommended Concentration Range | Reference(s) |
| Probenecid | 1 - 2.5 mM | [5][14] |
| Sulfinpyrazone | 0.1 - 0.25 mM | [5] |
Table 2: Recommended Experimental Temperatures to Reduce Leakage
| Temperature | Rationale | Reference(s) |
| Room Temperature (20-25°C) | Reduces the activity of membrane transporters and channels, slowing dye extrusion. | [1][5] |
| 37°C | Standard physiological temperature, but may increase leakage rate. | [8][11] |
Table 3: Comparison of Green Fluorescent Calcium Indicators
| Indicator | Key Advantages over Fluo-3 | Requires Probenecid? | Reference(s) |
| Fluo-4 | Brighter signal, less phototoxic. | Yes | [8][11] |
| Fluo-8 | Can be loaded at room temperature. | Yes | [8] |
| Cal-520® | Better cytosolic localization, higher affinity for Ca²⁺. | No | [8][13] |
| Calbryte™ 520 | High sensitivity, does not require probenecid. | No | [4][8] |
Experimental Protocols
Protocol 1: Standard Fluo-3 AM Loading Protocol with Probenecid
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Prepare a 1-5 mM Fluo-3 AM stock solution in anhydrous DMSO.
-
Prepare a 250 mM probenecid stock solution in 0.5 M NaOH. The pH will need to be readjusted to the desired physiological pH of your final buffer.
-
Prepare the loading buffer: Dilute the Fluo-3 AM stock solution to a final concentration of 1-5 µM in a buffered physiological medium (e.g., HBSS). Add probenecid to a final concentration of 1-2.5 mM. To aid in dye solubilization, Pluronic® F-127 can be added to a final concentration of 0.02%.
-
Cell Loading:
-
For adherent cells, remove the culture medium and add the loading buffer.
-
For suspension cells, pellet the cells and resuspend them in the loading buffer.
-
-
Incubation: Incubate the cells for 30-60 minutes at 20-37°C, protected from light. The optimal time and temperature should be determined empirically. Lower temperatures generally reduce compartmentalization and leakage.[5][14][15]
-
Wash: Wash the cells twice with indicator-free medium (containing probenecid, if used during loading) to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free medium to allow for complete de-esterification of the intracellular Fluo-3 AM.[5][16]
-
Imaging: Proceed with fluorescence imaging using appropriate excitation (≈488 nm) and emission (≈525 nm) wavelengths.
Visualizations
Diagram 1: Mechanism of Fluo-3 Leakage and Prevention
Caption: Mechanism of Fluo-3 leakage and its inhibition by probenecid.
Diagram 2: Troubleshooting Workflow for Fluo-3 Leakage
Caption: A stepwise guide to troubleshooting Fluo-3 leakage.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluo-3 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluo-3AM | calcium indicator | CAS# 121714-22-5 | InvivoChem [invivochem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 10. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 12. Temperature Dependence of IP3-Mediated Local and Global Ca2+ Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Improved Ca2+ Indicator Dyes on the Market—A Comparative Study of Novel Ca2+ Indicators with Fluo-4 | AAT Bioquest [aatbio.com]
- 14. abpbio.com [abpbio.com]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Fluo-3 Photobleaching in Time-Lapse Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize Fluo-3 photobleaching during your time-lapse imaging experiments, ensuring the acquisition of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Fluo-3 time-lapse imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Fluo-3, upon exposure to excitation light. During time-lapse imaging, where samples are repeatedly illuminated, photobleaching leads to a progressive decrease in fluorescence intensity. This signal decay can be misinterpreted as a physiological change in intracellular calcium concentration, leading to inaccurate data and artifacts. Furthermore, the process of photobleaching can generate reactive oxygen species (ROS), which can cause phototoxicity and compromise cell health.
Q2: My Fluo-3 signal is fading rapidly during my time-lapse experiment. What are the primary causes?
A2: Rapid signal loss with Fluo-3 is almost always due to photobleaching. The primary factors that accelerate this process are:
-
High Excitation Intensity: Using excessive laser power or illumination intensity is the most common cause.
-
Long Exposure Times: The longer the fluorophore is exposed to light during each time point, the more it will bleach.
-
Frequent Imaging Intervals: Acquiring images too frequently increases the cumulative light exposure.
-
High Oxygen Concentration: Molecular oxygen contributes to the photochemical reactions that destroy the fluorophore.
Q3: How can I adjust my microscope settings to reduce photobleaching?
A3: Optimizing your imaging parameters is the first and most critical step in minimizing photobleaching.
-
Reduce Laser Power/Excitation Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. For live cells, it is often recommended not to exceed 10-15% of the laser's maximum power. Utilize neutral density filters to attenuate the light source if necessary.[1]
-
Minimize Exposure Time: Use the shortest possible camera exposure time that still yields a clear image. A more sensitive camera can help achieve a good signal with shorter exposures.
-
Increase Time Intervals: Only capture images as frequently as is necessary to resolve the biological process you are studying. Avoid unnecessarily short intervals.
-
Use Transmitted Light for Focusing: Locate and focus on your cells of interest using brightfield or DIC before switching to fluorescence for image acquisition. This minimizes the exposure of your target area to intense excitation light.[1]
Q4: Are there chemical methods to prevent Fluo-3 photobleaching?
A4: Yes, using antifade reagents in your imaging medium can significantly reduce photobleaching. These reagents work by scavenging reactive oxygen species. For live-cell imaging, it's crucial to use reagents that are cell-permeable and non-toxic. A commonly used antifade reagent for live-cell microscopy is Trolox, a derivative of vitamin E. Commercial reagents like ProLong™ Live Antifade Reagent are also available.
Q5: My cells are loaded with Fluo-3 AM, but the initial signal is weak. What could be the problem?
A5: A weak initial signal can be due to several factors related to dye loading and hydrolysis:
-
Incomplete Hydrolysis: The AM ester form of Fluo-3 is not fluorescent and must be cleaved by intracellular esterases to become active. Ensure you include a de-esterification step (typically 30 minutes at 37°C) after loading, where the cells are incubated in dye-free medium.[2]
-
Dye Extrusion: Cells can actively pump out the de-esterified Fluo-3. This can be inhibited by adding an organic anion-transport inhibitor like probenecid (B1678239) (1-2.5 mM) to the loading and imaging buffers.[2][3]
-
Suboptimal Loading Conditions: Fluo-3 AM loading is typically performed at 37°C for 15-60 minutes.[2] Ensure your loading concentration (usually 1-5 µM) and incubation time are optimized for your cell type.
-
Compartmentalization: The dye may accumulate in organelles, leading to a lower cytosolic signal. Lowering the incubation temperature can sometimes reduce this issue.[2]
Q6: Should I consider using an alternative to Fluo-3?
A6: Yes, if photobleaching remains a significant issue, consider using a more photostable and brighter alternative. Fluo-4 is a popular choice as it is more efficiently excited by the 488 nm laser line, resulting in a brighter signal at lower, less phototoxic concentrations.[4][5] Newer dyes like Cal-520 and Fluo-8 also offer improved photostability and brightness.[4][5]
Data Presentation
Table 1: Comparison of Fluo-3 and Fluo-4 Calcium Indicators
| Feature | Fluo-3 | Fluo-4 | Advantage of Fluo-4 |
| Excitation Maximum (nm) | ~506 | ~494 | Better excitation with 488 nm laser line.[6] |
| Emission Maximum (nm) | ~526 | ~516 | Similar to Fluo-3, compatible with FITC filters.[5] |
| Brightness | Lower | Higher | Brighter signal allows for lower dye concentrations.[7][8] |
| Photostability | Moderate | Higher | More resistant to photobleaching.[4] |
| Ca2+ Kd (nM) | ~390 | ~345 | Slightly higher affinity for calcium.[6] |
Table 2: Conceptual Relationship Between Laser Power and Photobleaching Rate
This table illustrates the expected inverse relationship between photobleaching half-life (the time it takes for the fluorescence intensity to drop to 50% of its initial value) and laser power. The exact values are system-dependent and should be determined empirically using the protocol provided below.
| Laser Power (% of Max) | Excitation Intensity | Expected Photobleaching Rate | Expected Photobleaching Half-Life |
| 5% | Low | Low | Long |
| 15% | Medium | Moderate | Medium |
| 30% | High | High | Short |
| 50% | Very High | Very High | Very Short |
Experimental Protocols
Protocol 1: Time-Lapse Calcium Imaging with Fluo-3 AM with Minimized Photobleaching
This protocol provides a general guideline for loading cells with Fluo-3 AM and performing time-lapse imaging while minimizing photobleaching.
Materials:
-
Fluo-3 AM (Acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES)
-
Probenecid (optional)
-
Live-cell antifade reagent (e.g., Trolox) (optional)
-
Cells cultured on imaging-quality glass-bottom dishes or plates
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Buffer:
-
In HBSS/HEPES, dilute the Fluo-3 AM stock solution to a final concentration of 1-5 µM.
-
To aid in dye solubilization, pre-mix the Fluo-3 AM aliquot with an equal volume of the 20% Pluronic® F-127 stock solution before adding to the buffer. The final Pluronic® F-127 concentration should be around 0.02-0.04%.[2]
-
If using, add probenecid to the loading buffer for a final concentration of 1-2.5 mM.[2]
-
If using, add the live-cell antifade reagent according to the manufacturer's instructions.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with HBSS/HEPES.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.[9]
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with warm HBSS/HEPES (containing probenecid and antifade reagent, if used).
-
Add fresh, warm HBSS/HEPES (with probenecid/antifade) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester.[2]
-
-
Time-Lapse Imaging:
-
Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.
-
Minimize Light Exposure:
-
Use the lowest possible laser power (e.g., start at 5-10%) and the shortest exposure time that provides a sufficient signal.
-
Set the imaging interval to be as long as possible while still capturing the dynamics of the calcium signal.
-
Use a transmitted light source to find and focus on the cells of interest.
-
-
Begin your time-lapse acquisition.
-
Protocol 2: Measuring the Photobleaching Rate of Fluo-3
This protocol allows you to quantify the photobleaching rate of Fluo-3 on your specific microscope setup.
Procedure:
-
Prepare a Stable Sample:
-
Load cells with Fluo-3 AM as described in Protocol 1.
-
To create a stable, non-fluctuating signal for the measurement, treat the cells with a calcium ionophore (e.g., 5 µM ionomycin) in the presence of high extracellular calcium (e.g., 2 mM CaCl2) to saturate the dye. Wait 5-10 minutes for the signal to stabilize.
-
-
Set Up Imaging Parameters:
-
Choose a specific laser power setting you wish to test (e.g., 10%).
-
Set the camera gain, offset, and exposure time to values you would typically use for an experiment, ensuring the initial fluorescence signal is bright but not saturated.
-
-
Acquire Photobleaching Time-Lapse:
-
Focus on a field of healthy, brightly fluorescent cells.
-
Acquire a continuous time-lapse series with no delay between frames (the fastest possible acquisition). Continue imaging until the fluorescence intensity has decreased to less than 50% of its initial value.
-
-
Data Analysis:
-
Open the image series in an analysis software (e.g., ImageJ/Fiji).
-
Select a Region of Interest (ROI) over a representative cell.
-
Measure the mean fluorescence intensity of the ROI for each frame of the time-lapse.
-
Plot the mean intensity as a function of time.
-
The photobleaching half-life (t½) is the time it takes for the intensity to drop to 50% of the initial intensity (I_initial / 2).
-
Alternatively, fit the decay curve to a single or double exponential decay function to determine the decay constant(s).
-
-
Repeat for Different Laser Powers:
-
Repeat steps 2-4 for different laser power settings (e.g., 5%, 20%, 40%) to generate a curve of photobleaching rate versus laser power for your system.
-
Visualizations
Caption: Key factors contributing to the photobleaching of Fluo-3.
References
- 1. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. abpbio.com [abpbio.com]
- 3. Fluo-3 | AAT Bioquest [aatbio.com]
- 4. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 5. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]
- 9. docs.aatbio.com [docs.aatbio.com]
Fluo-3 Signal-to-Noise Ratio Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments utilizing the fluorescent calcium indicator, Fluo-3.
Troubleshooting Guides
This section addresses common issues encountered during Fluo-3 experiments that can lead to a poor signal-to-noise ratio.
Issue 1: High Background Fluorescence
A high background signal can mask the specific fluorescence changes associated with intracellular calcium, significantly reducing the signal-to-noise ratio.
Question: My baseline fluorescence is very high, making it difficult to detect changes upon stimulation. What are the possible causes and how can I fix this?
Answer:
High background fluorescence can stem from several factors related to dye loading, imaging conditions, and the biological sample itself. Here’s a breakdown of potential causes and their solutions:
| Potential Cause | Recommended Solutions |
| Excessive Dye Concentration | Titrate the Fluo-3 AM concentration to the lowest effective level (typically 1-5 µM) that provides a detectable signal upon stimulation.[1][2] |
| Incomplete Removal of Extracellular Dye | After loading, wash cells thoroughly (2-3 times) with indicator-free physiological buffer to remove any dye nonspecifically associated with the cell surface.[1][3] |
| Autofluorescence | Measure the intrinsic fluorescence of unstained cells under the same imaging conditions and subtract this from your Fluo-3 measurements.[4] Consider using imaging media with reduced autofluorescence (e.g., phenol (B47542) red-free media). For tissues with high autofluorescence, specialized quenchers may be necessary.[5] |
| Dye Compartmentalization | Loading at 37°C can promote the sequestration of Fluo-3 into organelles like mitochondria.[6] To favor cytosolic localization, perform the loading step at a lower temperature (e.g., room temperature).[1][4] |
| Suboptimal Imaging Plates | Use microplates with black walls to minimize well-to-well crosstalk and light scatter.[2][7] For microscopy, glass-bottom plates generally have lower autofluorescence than plastic-bottom plates.[2] |
| Non-specific Binding | The use of blocking reagents can help minimize non-specific binding of the dye.[8] |
Issue 2: Low Signal Intensity
A weak fluorescent signal from Fluo-3 can make it difficult to distinguish from background noise.
Question: The fluorescence signal from my cells is too weak to analyze. How can I increase the signal intensity?
Answer:
Low signal intensity can be caused by problems with dye loading and activation, as well as suboptimal imaging parameters. The following table outlines troubleshooting strategies:
| Potential Cause | Recommended Solutions |
| Incomplete De-esterification | After washing out the extracellular Fluo-3 AM, incubate the cells for an additional 30 minutes to allow intracellular esterases to fully cleave the AM ester, activating the dye.[1][9] |
| Insufficient Dye Loading | Optimize the loading incubation time (typically 15-60 minutes) and temperature (20-37°C) for your specific cell type.[1] |
| Dye Leakage | The organic anion transport inhibitor probenecid (B1678239) (1-2.5 mM) can be included in the loading and imaging buffer to reduce the leakage of de-esterified Fluo-3 from the cells.[1][3][10] |
| Suboptimal Excitation/Emission Settings | Ensure your microscope or plate reader is set to the optimal wavelengths for Fluo-3 (Excitation: ~506 nm, Emission: ~526 nm). Using the 488 nm laser line is common.[4][6] |
| Low Quantum Yield of Fluo-3 | Consider using newer generation calcium indicators like Fluo-4, Fluo-8, or Cal-520, which are brighter and have a higher fluorescence increase upon calcium binding.[11][12][13] |
Issue 3: Photobleaching and Phototoxicity
Excessive exposure to excitation light can lead to the destruction of the fluorophore (photobleaching) and damage to the cells (phototoxicity), both of which degrade the signal-to-noise ratio over time.
Question: My fluorescent signal diminishes rapidly during the experiment, and my cells appear unhealthy. How can I minimize photobleaching and phototoxicity?
Answer:
Minimizing light exposure is critical for long-term imaging experiments. Here are some key strategies:
| Potential Cause | Recommended Solutions |
| High Excitation Light Intensity | Use the lowest possible excitation intensity that provides an adequate signal.[14][15] |
| Prolonged Exposure Time | Minimize the duration of light exposure by using shutters to block the light path when not acquiring images.[14][16] For time-lapse experiments, increase the interval between image acquisitions. |
| Inefficient Light Source | Consider using LED illumination systems, which offer precise control over timing and intensity, reducing unnecessary sample illumination.[15][17] |
| Lack of Protective Reagents | The use of antifade reagents in the imaging medium can help reduce photobleaching.[18] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal loading concentration for Fluo-3 AM?
A1: The optimal loading concentration should be determined empirically for each cell type, but a good starting range is 1-5 µM.[1] It is best to use the minimum dye concentration that yields a robust signal with an adequate signal-to-noise ratio.[1]
Q2: Should I use Pluronic F-127 when loading Fluo-3 AM?
A2: Yes, it is highly recommended. Pluronic F-127 is a non-ionic detergent that aids in the dispersion of the nonpolar Fluo-3 AM ester in aqueous media, improving loading efficiency.[1][3] A final concentration of about 0.02% is often used.[1]
Q3: How can I be sure that the fluorescence changes I see are due to intracellular calcium?
A3: To confirm that the signal is calcium-dependent, you can perform an in situ calibration at the end of your experiment. By using a calcium ionophore like ionomycin, you can determine the maximum fluorescence (Fmax) in a high calcium buffer and the minimum fluorescence (Fmin) in a calcium-free buffer containing a chelator like EGTA.[4] This also allows for the conversion of fluorescence values to calcium concentrations.
Q4: Are there better alternatives to Fluo-3?
A4: Yes, several newer green fluorescent calcium indicators offer improved performance. Fluo-4, for instance, is brighter and more efficiently excited by the 488 nm argon laser line, resulting in a better signal-to-noise ratio and less phototoxicity compared to Fluo-3.[11][12] Cal-520 is another excellent alternative with a high signal-to-noise ratio, making it ideal for detecting subcellular calcium signals.[19]
| Indicator | Excitation Max (nm) | Emission Max (nm) | Kd for Ca2+ (nM) | Key Advantages over Fluo-3 |
| Fluo-3 | 506 | 526 | ~390 | - |
| Fluo-4 | 494 | 516 | ~345 | Brighter signal, less phototoxic.[11][12] |
| Fluo-8 | 494 | 517 | ~300 | Brighter than Fluo-4. |
| Cal-520 | 492 | 514 | ~320 | High signal-to-noise ratio, reduced compartmentalization.[12][19] |
Experimental Protocols
Protocol 1: Standard Fluo-3 AM Loading Protocol
-
Prepare Stock Solutions:
-
Prepare Loading Buffer:
-
Dilute the Fluo-3 AM stock solution to a final concentration of 1-5 µM in a buffered physiological medium (e.g., HBSS).
-
To aid in dispersion, first mix the Fluo-3 AM stock solution with an equal volume of the 20% Pluronic F-127 solution before diluting into the loading medium (final Pluronic F-127 concentration will be ~0.02%).[1]
-
If necessary, add probenecid to a final concentration of 1-2.5 mM.[1]
-
-
Cell Loading:
-
Wash cells once with the physiological buffer.
-
Add the loading buffer to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.[1] The optimal time and temperature should be determined empirically.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with indicator-free buffer (containing probenecid if used previously) to remove extracellular dye.[1][3]
-
Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the intracellular Fluo-3 AM.[1][9]
-
-
Imaging:
-
Proceed with fluorescence measurements using appropriate excitation and emission wavelengths for Fluo-3.
-
Visualizations
Calcium Signaling Pathway
Caption: A typical G-protein coupled receptor (GPCR) signaling pathway leading to an increase in intracellular calcium.
Fluo-3 Experimental Workflow
Caption: A generalized experimental workflow for measuring intracellular calcium changes using Fluo-3 AM.
References
- 1. abpbio.com [abpbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]
- 14. benchchem.com [benchchem.com]
- 15. coolled.com [coolled.com]
- 16. researchgate.net [researchgate.net]
- 17. line-a.co.il [line-a.co.il]
- 18. benchchem.com [benchchem.com]
- 19. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
issues with Fluo-3 loading in primary cell cultures
Welcome to the technical support center for Fluo-3 and other fluorescent calcium indicators. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Fluo-3 loading in primary cell cultures and subsequent calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fluo-3 and how does it work?
Fluo-3 is a fluorescent indicator used to measure intracellular calcium concentration ([Ca²⁺]).[1] Its acetoxymethyl (AM) ester form, Fluo-3 AM, is cell-permeant and can be loaded into live cells.[1][2][3] Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-3 molecule in the cytosol.[1][3][4] Fluo-3 is essentially non-fluorescent in its calcium-free form. Upon binding to Ca²⁺, its fluorescence intensity increases significantly (by up to 100-fold), with an emission maximum around 526 nm when excited by the 488 nm argon laser line.[1][4][5][6]
Q2: What is the difference between Fluo-3 and Fluo-3 AM?
Fluo-3 is the active, calcium-sensitive fluorescent dye. However, it is a polar molecule and cannot readily cross the cell membrane.[3] Fluo-3 AM is a modified, non-polar version of the dye that includes acetoxymethyl (AM) ester groups.[3] This modification allows the molecule to easily pass through the cell membrane. Once inside the cell, cellular enzymes called esterases remove the AM groups, converting Fluo-3 AM back into the active, membrane-impermeant Fluo-3.[1][3]
Q3: What are common problems encountered during Fluo-3 loading?
Common issues with Fluo-3 AM loading include:
-
Low fluorescence signal: This can be due to inefficient loading, incomplete de-esterification of the AM ester, or active extrusion of the dye from the cells.
-
High background fluorescence: This may result from incomplete washing of extracellular dye, or from the dye adhering to the surface of the culture dish or coverslip.[7]
-
Uneven or patchy cell staining: This can be caused by variations in cell health, dye concentration, or incubation conditions.[8]
-
Compartmentalization: The dye can accumulate in organelles such as mitochondria or the endoplasmic reticulum instead of remaining in the cytosol.[9][10][11]
-
Cell toxicity: High concentrations of Fluo-3 AM, DMSO (the solvent for the dye), or prolonged incubation times can be detrimental to cell health.[12]
Q4: What are some alternatives to Fluo-3?
Several other green fluorescent calcium indicators have been developed with improved properties compared to Fluo-3. These include:
-
Fluo-4: Brighter than Fluo-3 at the 488 nm excitation wavelength, making it a better choice for confocal microscopy.[5][13]
-
Fluo-8®: Offers even higher fluorescence intensity than Fluo-4.[13]
-
Cal-520®: Exhibits reduced compartmentalization and a high signal-to-background ratio.[5][13]
-
Calbryte™ 520: A newer generation indicator with a very large fluorescence dynamic range (up to a 300-fold increase upon calcium binding) and is designed to perform well without the need for probenecid (B1678239).[4][5][13]
Troubleshooting Guide
This guide provides solutions to common problems encountered during Fluo-3 loading and calcium imaging experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Fluorescence Signal / Poor Dye Loading | 1. Inadequate Dye Concentration: The concentration of Fluo-3 AM may be too low for your specific cell type. 2. Suboptimal Loading Temperature: The temperature may not be optimal for dye uptake. 3. Short Incubation Time: The cells may not have had enough time to take up the dye. 4. Incomplete De-esterification: The AM ester groups may not be fully cleaved, leaving the dye in a non-fluorescent state.[9] 5. Dye Extrusion: Cells may be actively pumping the dye out.[2] | 1. Optimize Dye Concentration: Titrate the Fluo-3 AM concentration, typically in the range of 1-10 µM.[14] 2. Optimize Temperature: While 37°C is often used, some cell types load better at room temperature. Lowering the temperature can also reduce compartmentalization.[14][15] 3. Increase Incubation Time: Extend the loading time, typically between 15-60 minutes.[14] 4. Allow for De-esterification: After loading, incubate the cells in dye-free buffer for at least 30 minutes to allow for complete de-esterification.[7][14] 5. Use Probenecid: Add an anion transport inhibitor like probenecid (1-2.5 mM) to the loading and imaging buffers to reduce dye leakage.[9][14] |
| High Background Fluorescence | 1. Extracellular Dye: Residual Fluo-3 AM in the medium that has not been washed away. 2. Hydrolyzed Dye: Fluo-3 AM can hydrolyze in aqueous solutions before entering the cells.[4] | 1. Thorough Washing: After loading, wash the cells 2-3 times with fresh, pre-warmed buffer.[7] 2. Prepare Fresh Solutions: Always prepare fresh Fluo-3 AM working solutions immediately before use. |
| Uneven or Patchy Staining | 1. Poor Cell Health: Unhealthy or dying cells will not load the dye properly. 2. Inadequate Pluronic F-127: Insufficient dispersal of the dye in the aqueous loading buffer.[2] | 1. Ensure Healthy Cultures: Use cells that are in a healthy, actively growing state. 2. Use Pluronic F-127: Add Pluronic F-127 (typically at a final concentration of 0.02-0.04%) to the loading solution to aid in dye solubilization.[14][16] |
| Dye Compartmentalization | 1. High Loading Temperature: Incubation at 37°C can promote the sequestration of the dye into organelles like mitochondria.[10][11][15] 2. Cell Type Specificity: Some cell types are more prone to compartmentalization. | 1. Lower Loading Temperature: Try loading the cells at room temperature instead of 37°C.[15] 2. Reduce Incubation Time: Use the shortest incubation time that provides an adequate signal. 3. Consider Alternative Dyes: Use indicators known for better cytosolic retention, such as Cal-520®.[13] |
| Rapid Signal Loss (Photobleaching) | 1. Excessive Excitation Light: High laser power or prolonged exposure to the excitation light can destroy the fluorophore. | 1. Reduce Laser Power: Use the lowest laser power that provides a detectable signal. 2. Minimize Exposure Time: Use neutral density filters and limit the duration of light exposure. 3. Use an Antifade Reagent: If imaging fixed cells, use a mounting medium containing an antifade agent. |
| Cell Death or Abnormal Morphology | 1. DMSO Toxicity: High concentrations of DMSO, the solvent for Fluo-3 AM, can be toxic to cells.[12] 2. Dye Overloading: High concentrations of the dye can be cytotoxic. | 1. Minimize DMSO Concentration: Keep the final DMSO concentration in the loading buffer as low as possible (typically <0.5%). 2. Optimize Dye Concentration: Use the lowest effective concentration of Fluo-3 AM. |
Experimental Protocols
Standard Fluo-3 AM Loading Protocol for Adherent Primary Cells
This protocol provides a general guideline. Optimization for specific cell types is highly recommended.
Materials:
-
Fluo-3 AM (stock solution of 1-5 mM in anhydrous DMSO)
-
Pluronic® F-127 (20% w/v solution in DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other physiological buffer
-
Probenecid (optional, stock solution of 250 mM)
-
Primary cell culture on coverslips or in a multi-well plate
Procedure:
-
Prepare Loading Buffer:
-
Warm the HHBS to the desired loading temperature (room temperature or 37°C).
-
For a final Fluo-3 AM concentration of 5 µM, mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127.
-
Dilute this mixture into the pre-warmed HHBS to achieve the final concentration. For example, for 1 mL of loading buffer, add 1 µL of 5 mM Fluo-3 AM stock and 1 µL of 20% Pluronic® F-127.
-
If using probenecid, add it to the loading buffer to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed HHBS.
-
Add the Fluo-3 AM loading buffer to the cells.
-
Incubate for 30-60 minutes at the chosen temperature, protected from light.
-
-
Washing and De-esterification:
-
Remove the loading buffer.
-
Wash the cells twice with pre-warmed, dye-free HHBS (containing probenecid if used in the loading step).
-
Add fresh, pre-warmed HHBS (with probenecid if applicable) and incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the dye.
-
-
Imaging:
-
The cells are now ready for imaging.
-
Use an excitation wavelength of ~488 nm and collect the emission at ~525 nm.
-
Quantitative Data Summary
| Parameter | Fluo-3 | Fluo-4 | Fluo-8® | Cal-520® | Calbryte™ 520 |
| Excitation Max (nm) | ~506 | ~494 | ~490 | ~492 | ~492 |
| Emission Max (nm) | ~526 | ~516 | ~514 | ~514 | ~514 |
| Kd for Ca²⁺ (nM) | ~390[4][5] | ~345[5][13] | Varies by variant | ~320[5][13] | ~1200[5] |
| Fluorescence Increase | ~100-fold[4][5] | >100-fold[11] | ~200-fold | ~100-fold[5] | ~300-fold[5] |
Visualizations
Experimental Workflow for Fluo-3 Loading
Caption: A typical experimental workflow for loading primary cells with Fluo-3 AM.
Gq-PLC Signaling Pathway Leading to Calcium Release
Caption: A simplified diagram of the Gq-PLC signaling pathway.
References
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluo-3 | AAT Bioquest [aatbio.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. How do I minimize cell damage during Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 13. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 14. abpbio.com [abpbio.com]
- 15. biotium.com [biotium.com]
- 16. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Fluo-3 Calcium Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Fluo-3 background fluorescence.
Troubleshooting Guides
High background fluorescence can significantly impact the quality and interpretation of intracellular calcium measurements using Fluo-3. This guide provides a systematic approach to identifying and mitigating the common causes of this issue.
Problem: High Background Fluorescence
Initial Assessment Workflow
This workflow outlines the initial steps to diagnose the potential source of high background fluorescence in your Fluo-3 imaging experiments.
Technical Support Center: Fluo-3 AM Hydrolysis and Esterase Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the impact of esterase activity on Fluo-3 (B43766) AM hydrolysis for intracellular calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Fluo-3 AM hydrolysis and why is esterase activity critical?
A1: Fluo-3 AM is a cell-permeant acetoxymethyl (AM) ester derivative of the calcium indicator Fluo-3. By itself, Fluo-3 AM is not fluorescent and cannot bind to calcium ions.[1][2][3] Its lipophilic nature allows it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[2][4][5] This hydrolysis process traps the now hydrophilic and calcium-sensitive Fluo-3 molecule within the cytosol. Adequate intracellular esterase activity is therefore essential for the successful loading and activation of the Fluo-3 indicator.
Q2: What are the common problems associated with Fluo-3 AM hydrolysis?
A2: Several issues can arise during Fluo-3 AM hydrolysis, primarily related to esterase activity:
-
Incomplete Hydrolysis: Insufficient esterase activity within the cell can lead to the incomplete removal of the AM ester groups.[6] Partially hydrolyzed Fluo-3 is insensitive to calcium and its fluorescence will not accurately reflect intracellular calcium concentrations, leading to an underestimation of the true signal.[7]
-
Extracellular Hydrolysis: The presence of extracellular esterases, for instance in plasma or serum-containing media, can hydrolyze Fluo-3 AM before it enters the cell.[8] This prevents the dye from being loaded into the cells.
-
Dye Leakage: The hydrolyzed, negatively charged Fluo-3 can be actively extruded from the cell by organic anion transporters.[5][9] This leads to a gradual decrease in the intracellular fluorescence signal over time.
-
Compartmentalization: Fluo-3 AM can be sequestered and hydrolyzed within subcellular organelles such as mitochondria or the endoplasmic reticulum, especially at higher loading temperatures (e.g., 37°C).[6][10][11] This results in a non-uniform cytosolic distribution and can lead to artifacts in calcium measurements.
Q3: How can I optimize Fluo-3 AM loading conditions for my specific cell type?
A3: Optimization of loading conditions is crucial and often cell-type dependent.[11][12] Key parameters to consider include:
-
Dye Concentration: Use the lowest possible concentration that yields a sufficient signal-to-noise ratio. Typical concentrations range from 1 to 10 µM.[13]
-
Loading Time: Incubation times can vary from 15 to 60 minutes.[11] Longer incubation times can increase the risk of compartmentalization.[6]
-
Temperature: Loading at room temperature (20-25°C) is often recommended to minimize dye compartmentalization into organelles, whereas incubation at 37°C can promote it.[10][11][12]
-
Pluronic® F-127: This non-ionic detergent is often used to aid the dispersion of the hydrophobic Fluo-3 AM in aqueous loading buffers.[10][14]
Q4: What is probenecid (B1678239) and when should I use it?
A4: Probenecid is an inhibitor of organic anion transporters.[5][9][15] It is commonly used to reduce the leakage of the hydrolyzed Fluo-3 from the cells, thereby improving dye retention and signal stability.[3][9] A typical concentration for probenecid is 1-2.5 mM.[11][16] However, it is important to note that probenecid can have off-target effects and may be toxic to some cells.[5] Therefore, its use should be validated for your specific experimental system.
Q5: Are there alternatives to Fluo-3 AM with improved properties?
A5: Yes, several newer calcium indicators have been developed to address some of the limitations of Fluo-3 AM. For instance, Fluo-4 AM has a higher signal-to-background ratio.[17] Indicators like Cal-520® AM and Calbryte™ 520 AM are reported to have better intracellular retention and higher signal-to-background ratios compared to Fluo-3 AM and Fluo-4 AM, often requiring lower concentrations of or no probenecid.[1][18][19]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | 1. Degraded Fluo-3 AM: The AM ester is susceptible to hydrolysis. | 1. Prepare fresh Fluo-3 AM stock solution in high-quality anhydrous DMSO. Store desiccated at -20°C and protected from light.[5][10] Perform a quality control check by adding a calcium ionophore in the presence of extracellular calcium to a loaded cell sample to elicit a maximal response. |
| 2. Low intracellular esterase activity: Some cell types have inherently low esterase levels. | 2. Increase the loading time or temperature (while monitoring for compartmentalization). Consider using a different calcium indicator with improved loading characteristics. | |
| 3. Extracellular hydrolysis: Presence of esterases in the loading buffer (e.g., from serum). | 3. Load cells in a serum-free buffer. Wash cells thoroughly after loading. | |
| High background fluorescence | 1. Incomplete de-esterification: Residual Fluo-3 AM in the cytosol. | 1. After loading, incubate the cells for an additional 30 minutes in indicator-free medium to allow for complete de-esterification.[11] |
| 2. Extracellular Fluo-3: Incomplete washing of the cells after loading. | 2. Wash cells thoroughly with indicator-free buffer after the loading period. | |
| Punctate or localized fluorescence (Compartmentalization) | 1. High loading temperature: Incubation at 37°C can promote sequestration in organelles.[10] | 1. Load cells at room temperature or even on ice to minimize compartmentalization.[10][11] |
| 2. High dye concentration or long incubation time: Overloading the cells can lead to accumulation in organelles.[6] | 2. Reduce the Fluo-3 AM concentration and/or shorten the loading time. | |
| Signal decreases over time (Dye Leakage) | 1. Active transport out of the cell: Organic anion transporters extrude the hydrolyzed dye.[5] | 1. Add an organic anion transporter inhibitor, such as probenecid (1-2.5 mM), to the loading and imaging buffer.[11] |
| 2. Photobleaching: Excessive exposure to excitation light. | 2. Reduce the intensity and/or duration of the excitation light. Use an anti-fade reagent if compatible with live-cell imaging. |
Quantitative Data Summary
Table 1: Recommended Loading Conditions for Fluo-3 AM in Various Cell Lines
| Cell Line | Fluo-3 AM Concentration (µM) | Loading Time (min) | Loading Temperature (°C) | Reference |
| CHO | 2 - 8 | 30 - 60 | 37 | [12][20] |
| HEK293 | 1 - 5 | 30 - 60 | 25 | [12] |
| RAW 264.7 | 4 | 18-24 hr (plating), then loading | 37 | [16] |
| Jurkat | Not specified | Not specified | Not specified | [18] |
| AV12 | Not specified | Not specified | 25 | [12] |
Table 2: Comparison of Green Fluorescent Calcium Indicators
| Indicator | Kd for Ca2+ (nM) | Signal-to-Background Ratio | Intracellular Retention | Key Features |
| Fluo-3 | ~450 | >40-fold increase | Moderate; often requires probenecid | Widely used, excitable by 488 nm laser.[10][21] |
| Fluo-4 | ~345 | >100-fold increase | Moderate; often requires probenecid | Brighter than Fluo-3.[17] |
| Cal-520® | ~320 | Significantly higher than Fluo-3/4 | Improved; less probenecid needed | High signal-to-noise ratio.[1][18] |
| Calbryte™ 520 | Not specified | >5-fold brighter than Fluo-4 AM | Excellent; can be retained for >2 days | Enables probenecid-free assays.[19] |
Experimental Protocols
Protocol 1: Loading Adherent Cells with Fluo-3 AM
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of Fluo-3 AM in high-quality, anhydrous DMSO. Store at -20°C, protected from light and moisture.[10]
-
Prepare Loading Buffer: On the day of the experiment, dilute the Fluo-3 AM stock solution to a final working concentration of 1-10 µM in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[13] To aid dispersion, 0.02% Pluronic® F-127 can be included. If required, add probenecid (1-2.5 mM) to the loading buffer.
-
Cell Preparation: Grow adherent cells on coverslips or in appropriate imaging dishes.
-
Loading: Remove the culture medium and wash the cells once with the physiological buffer. Add the Fluo-3 AM loading buffer to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at room temperature (to minimize compartmentalization) or 37°C, protected from light.[11]
-
Washing: After incubation, remove the loading buffer and wash the cells two to three times with fresh, indicator-free physiological buffer (containing probenecid if used during loading).
-
De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free buffer at the same temperature to allow for complete hydrolysis of the intracellular Fluo-3 AM.[11]
-
Imaging: The cells are now ready for fluorescence imaging to measure intracellular calcium.
Protocol 2: Assessment of Intracellular Esterase Activity
A general method to assess intracellular esterase activity involves using a fluorogenic esterase substrate, such as fluorescein (B123965) diacetate (FDA).
-
Prepare Substrate Solution: Prepare a stock solution of FDA in a suitable organic solvent (e.g., acetone). Dilute the stock solution in a physiological buffer to a final working concentration.
-
Cell Preparation: Prepare a suspension of the cells to be tested at a known density.
-
Assay: Add the FDA working solution to the cell suspension and incubate at 37°C.
-
Measurement: At various time points, take aliquots of the cell suspension and measure the fluorescence intensity using a fluorometer or a fluorescence microscope. The increase in fluorescence over time is proportional to the intracellular esterase activity.
-
Data Analysis: Plot the fluorescence intensity against time. The initial rate of the reaction (the slope of the linear portion of the curve) is a measure of the total esterase activity. This can be normalized to the cell number or total protein content.
Visualizations
Caption: Workflow of Fluo-3 AM loading and activation.
References
- 1. Cal-520® Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluo-3 | AAT Bioquest [aatbio.com]
- 6. Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes. The case of fluo-3 AM and a general account of the phenomenon including a problem avoidance chart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reliable measurement of free Ca2+ concentrations in the ER lumen using Mag-Fluo-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stratech.co.uk [stratech.co.uk]
- 10. biotium.com [biotium.com]
- 11. abpbio.com [abpbio.com]
- 12. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Reagent for Monitoring Intracellular Calcium Ion Fluo 3 | CAS 123632-39-3 Dojindo [dojindo.com]
- 15. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 16. labs.pbrc.edu [labs.pbrc.edu]
- 17. Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 18. Cal-520®, the Best Green Fluorescent Ca2+ Dye | AAT Bioquest [aatbio.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]
- 21. biotium.com [biotium.com]
Technical Support Center: Managing Fluo-3 Phototoxicity in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage Fluo-3 phototoxicity during live-cell imaging experiments.
Troubleshooting Guide
Phototoxicity can manifest in various ways, often compromising experimental data and cell viability. This guide provides solutions to common issues encountered when using Fluo-3.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid signal loss (photobleaching) and/or cell death. | High excitation light intensity; Prolonged exposure time; "Illumination overhead" (sample is illuminated when the camera is not acquiring an image).[1][2] | Decrease the excitation light power to the minimum level required for a sufficient signal-to-noise ratio.[3][4] Increase the exposure time while proportionally decreasing the light intensity.[1][5] Use hardware and software that minimize illumination overhead, such as fast-switching LED lamps and TTL circuits.[1][2][6] |
| Cells show morphological changes (e.g., blebbing, rounding, vacuole formation). [7][8] | Cellular damage from reactive oxygen species (ROS) generated by the excited Fluo-3 fluorophore.[1][9] | Reduce the total light dose by lowering excitation intensity and/or exposure time.[5] Use imaging media containing antioxidants or ROS scavengers, such as ascorbic acid or Trolox.[4][9][10] Consider using a less phototoxic alternative indicator if the issue persists.[11][12] |
| Inconsistent fluorescence intensity between cells. | Uneven dye loading; Dye leakage from cells.[13][14] | Optimize the Fluo-3 AM loading protocol for your specific cell type, including concentration and incubation time.[15][16] Use an organic anion transporter inhibitor like probenecid (B1678239) to reduce dye leakage.[13][14][16] Ensure complete de-esterification of the Fluo-3 AM ester by allowing sufficient time after loading and before imaging.[16][17] |
| Low signal-to-noise ratio. | Low Fluo-3 concentration; Suboptimal imaging parameters. | Increase the Fluo-3 AM concentration during loading, but be mindful of potential toxicity from higher concentrations.[15] Optimize detector settings (e.g., gain) and consider image processing techniques like binning or filtering to improve the signal-to-noise ratio.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of phototoxicity in my live-cell imaging experiment?
A1: Signs of phototoxicity can range from subtle to severe. Obvious indicators include plasma membrane blebbing, cell rounding and detachment from the culture vessel, the appearance of large vacuoles, and enlarged mitochondria.[7][18] More subtle effects can include altered cell migration rates, changes in cell cycle progression, and ultimately, apoptosis or necrosis.[1][10]
Q2: How does Fluo-3 cause phototoxicity?
A2: Like many fluorophores, when Fluo-3 is excited by light, it can enter a triplet state. In this state, it can react with molecular oxygen to produce highly reactive oxygen species (ROS).[1][9] These ROS can then damage cellular components such as lipids, proteins, and nucleic acids, leading to cellular stress and death.[9]
Q3: I need to reduce the excitation light intensity, but then my signal is too weak. What can I do?
A3: To compensate for a lower excitation intensity, you can try several strategies. Increase the camera's exposure time to collect more photons.[3] You can also increase the detector gain, though be mindful that this can also amplify noise. Additionally, you can use spatial or temporal binning to increase the signal-to-noise ratio, although this will come at the cost of spatial or temporal resolution, respectively.[1] Finally, ensure your microscope's light path is optimally aligned and that you are using high-quality, clean optics.[7]
Q4: What is "illumination overhead" and how can I minimize it?
A4: Illumination overhead is the period during which your sample is illuminated by the excitation light, but the camera is not actively acquiring an image.[1][2][6] This can happen due to delays in hardware communication, such as with mechanical shutters or USB-controlled light sources.[2] This unnecessary illumination contributes to phototoxicity and photobleaching.[1] To minimize it, use a microscope equipped with fast-switching light sources (e.g., LEDs) that are directly synchronized with the camera's exposure, often through a transistor-transistor logic (TTL) connection.[1][6] If this is not possible, using longer exposure times with lower light intensity can reduce the relative contribution of the illumination overhead.[2]
Q5: Are there less phototoxic alternatives to Fluo-3?
A5: Yes, several newer calcium indicators have been developed that offer improved photostability and brightness, which can lead to reduced phototoxicity because lower excitation light levels are required. For instance, Fluo-4 is more efficiently excited by the 488 nm laser line, resulting in a brighter signal at lower dye concentrations and thus being less phototoxic than Fluo-3.[11][12] Other indicators like Cal-520 and Calbryte-520 are also reported to be superior replacements with better signal-to-noise ratios and reduced cellular compartmentalization.[11][12][19] Red-shifted indicators also offer an advantage as longer wavelength light is generally less phototoxic to cells.[19]
Quantitative Data Summary
The choice of a calcium indicator can significantly impact the level of phototoxicity. The following table compares Fluo-3 to some common alternatives.
| Indicator | Excitation Max (nm) | Emission Max (nm) | Kd for Ca2+ (nM) | Key Advantages/Disadvantages vs. Fluo-3 |
| Fluo-3 | 506 | 526 | ~390[15] | Disadvantages: Less efficient excitation at 488 nm, leading to lower brightness and potentially higher phototoxicity.[11][12] |
| Fluo-4 | 494 | 516 | ~345[11][12] | Advantages: Brighter than Fluo-3 when excited at 488 nm, allowing for lower dye concentrations and reduced phototoxicity.[11][12] |
| Cal-520 | 492 | 514 | ~320[12] | Advantages: High signal-to-noise ratio, improved cytosolic localization, and brighter than Fluo-4.[12][19] |
| Rhod-4 | 557 | 577 | ~700 | Advantages: Red-shifted emission reduces phototoxicity and allows for multiplexing with green fluorophores.[19][20] |
Experimental Protocols
Protocol 1: Standard Fluo-3 AM Loading in Adherent Cells
This protocol provides a general guideline for loading Fluo-3 AM into adherent cells. Optimization for specific cell types may be required.
-
Cell Preparation: Plate cells on a suitable imaging dish or plate (e.g., black wall/clear bottom) and grow overnight to the desired confluency.
-
Reagent Preparation:
-
Prepare a 2 to 5 mM stock solution of Fluo-3 AM in high-quality, anhydrous DMSO.[15]
-
(Optional but recommended) Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water.[21] This detergent helps to disperse the AM ester in the aqueous loading buffer.
-
(Optional but recommended) Prepare a 100 mM stock solution of probenecid to inhibit organic anion transporters and reduce dye leakage.[16][21]
-
-
Preparation of Loading Solution:
-
On the day of the experiment, thaw the Fluo-3 AM stock solution.
-
Prepare a loading buffer of your choice (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS).
-
Dilute the Fluo-3 AM stock solution into the loading buffer to a final concentration of 2-5 µM.[15]
-
If using, add Pluronic® F-127 to a final concentration of 0.02-0.04%.[15][21]
-
If using, add probenecid to a final concentration of 1-2.5 mM.[16]
-
-
Cell Loading:
-
Remove the growth medium from the cells.
-
Wash the cells once with the loading buffer.
-
Add the Fluo-3 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.[15][16] Note: Incubation at room temperature may reduce dye compartmentalization into organelles.[22]
-
-
Washing and De-esterification:
-
Imaging: The cells are now ready for imaging. Proceed with your experiment, keeping in mind the principles to minimize phototoxicity.
Protocol 2: Assessing Phototoxicity
This protocol provides a basic workflow to determine if your imaging conditions are inducing phototoxicity.
-
Prepare Parallel Samples: Prepare at least two identical samples of cells loaded with Fluo-3. One will be the "imaged" sample, and the other will be the "control" sample.
-
Define Imaging Parameters: Set up your microscope with the intended imaging parameters (excitation intensity, exposure time, imaging duration, and frequency).
-
Image the "Imaged" Sample: Acquire your time-lapse images from the "imaged" sample according to your experimental plan.
-
Incubate the "Control" Sample: Place the "control" sample in the same incubator or on the microscope stage without exposing it to the excitation light.
-
Post-Imaging Assessment: After the imaging period, assess the health of both the "imaged" and "control" samples using one or more of the following methods:
-
Morphological Assessment: Using brightfield or DIC microscopy, compare the morphology of the cells. Look for signs of stress in the imaged sample, such as blebbing, rounding, or detachment.[7][8]
-
Viability Staining: Use a viability dye (e.g., Propidium Iodide or a live/dead staining kit) on both samples to quantify the percentage of dead cells.
-
Functional Assays: Assess a relevant cellular function. For example, if studying cell migration, compare the migration rates between the imaged and control populations.[1]
-
Visualizations
Caption: Mechanism of Fluo-3 induced phototoxicity.
Caption: Workflow for optimizing imaging parameters.
References
- 1. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 2. line-a.co.il [line-a.co.il]
- 3. precipoint.com [precipoint.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
- 12. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. abpbio.com [abpbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 19. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. biotium.com [biotium.com]
Fluo-3 Signal Calibration for Intracellular Calcium: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate calibration of Fluo-3 (B43766) signals for measuring intracellular calcium concentration.
Frequently Asked Questions (FAQs)
Q1: What is Fluo-3 and how does it measure intracellular calcium?
Fluo-3 is a fluorescent indicator used to measure intracellular calcium ([Ca²⁺]i).[1][2] It is essentially non-fluorescent in the absence of calcium.[1][3] Upon binding to Ca²⁺, its fluorescence intensity increases sharply, with an emission maximum at approximately 525-526 nm when excited by the 488 nm argon-ion laser line.[1][3][4] This large increase in fluorescence, often over 100-fold, allows for the detection of changes in intracellular calcium concentrations.[4][5]
To be introduced into living cells, a membrane-permeant version, Fluo-3 acetoxymethyl (AM) ester, is used.[1][3][5] Once inside the cell, intracellular esterases cleave the AM ester group, trapping the active Fluo-3 dye in the cytosol.[1][3][6]
Q2: How is intracellular calcium concentration calculated from the Fluo-3 signal?
The intracellular calcium concentration ([Ca²⁺]) can be calculated using the following equation, based on the work of Grynkiewicz et al. (1985):
[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)] [3][7]
Where:
-
[Ca²⁺] is the intracellular calcium concentration.
-
Kd is the dissociation constant of Fluo-3 for Ca²⁺.
-
F is the measured fluorescence intensity of the Fluo-3 signal at any given time.
-
Fmax is the maximum fluorescence intensity when the dye is saturated with Ca²⁺.
-
Fmin is the minimum fluorescence intensity in the absence of Ca²⁺.
Q3: What is the dissociation constant (Kd) of Fluo-3 and does it need to be calibrated?
The dissociation constant (Kd) is the concentration of Ca²⁺ at which half of the indicator molecules are bound to the ion. For Fluo-3, the Kd is reported to be around 325-450 nM in cell-free media.[3][4] However, the intracellular Kd can be significantly different due to factors like pH, protein concentrations, ionic strength, temperature, and viscosity.[3][8] Therefore, for accurate measurements of intracellular calcium concentrations, it is highly recommended to perform an in situ calibration of the Kd in your specific experimental system.[3][7] In intact rabbit ventricular myocytes, for instance, the intracellular Kd of Fluo-3 was estimated to be 898 ± 64 nM.[9]
Q4: Why can't I use ratiometric measurements with Fluo-3?
Unlike indicators such as Fura-2 and Indo-1, Fluo-3 does not exhibit a significant shift in its excitation or emission wavelength upon binding to calcium.[3][4] It only shows an increase in fluorescence intensity. This characteristic prevents the use of ratiometric techniques, which rely on the ratio of fluorescence intensities at two different wavelengths to determine ion concentrations.[3] The lack of ratiometric capability makes Fluo-3 measurements more susceptible to variations in dye concentration, cell thickness, and illumination intensity.[7] To mitigate some of these issues, co-loading with a calcium-insensitive fluorescent dye like SNARF-1 has been used to normalize the Fluo-3 signal.[10]
Troubleshooting Guide
Issue 1: Low Fluo-3 Signal or Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Steps |
| Incomplete hydrolysis of Fluo-3 AM ester | Ensure cells are incubated for a sufficient de-esterification period (e.g., 30 minutes) in a dye-free medium after loading to allow intracellular esterases to cleave the AM ester.[11] |
| Suboptimal dye concentration | Titrate the Fluo-3 AM concentration to find the optimal balance between a strong signal and potential cytotoxicity. A typical starting concentration is 1-5 µM.[3] |
| Dye leakage from cells | Incubate cells with probenecid, an organic anion transport inhibitor, to reduce the leakage of the de-esterified Fluo-3 from the cells.[5][12] |
| Low quantum yield of Fluo-3 | Consider using a brighter indicator like Fluo-4, which has a higher quantum yield and can provide a stronger signal.[13] |
| High background fluorescence | Optimize imaging parameters, such as reducing the pinhole size in confocal microscopy to reject out-of-focus light, which can contribute to background noise.[14] |
Issue 2: High and Variable Background Fluorescence (Autofluorescence)
| Possible Cause | Troubleshooting Steps |
| Intrinsic fluorescence from cellular components (e.g., NADH, flavins) | Image a sample of unstained cells under the same conditions to determine the baseline autofluorescence. This value can be subtracted from the Fluo-3 signal.[15] |
| Phenol (B47542) red in the cell culture medium | Use phenol red-free medium during the experiment, as phenol red is fluorescent and can contribute to background noise.[16] |
| Serum components in the medium | Perform imaging in a serum-free medium, as some serum components can be fluorescent. |
| Fixation-induced autofluorescence | If using fixed cells, be aware that fixatives like glutaraldehyde (B144438) can induce autofluorescence. Consider using formaldehyde (B43269) at the lowest effective concentration and duration.[16] Chemical quenching agents like sodium borohydride (B1222165) can be used to reduce aldehyde-induced autofluorescence.[16] |
Issue 3: Rapid Fading of Fluo-3 Signal (Photobleaching)
| Possible Cause | Troubleshooting Steps |
| Excessive exposure to excitation light | Minimize the exposure time and intensity of the excitation light to the lowest level that provides an adequate signal.[17][18] |
| Repetitive scanning of the same area | Reduce the frequency of image acquisition to the minimum required to capture the dynamics of the calcium signal.[17] |
| High laser power in confocal microscopy | Use neutral density filters to reduce the laser power.[17][19] |
| Oxygen-dependent photobleaching | For live-cell imaging, consider using antifade reagents that are compatible with living cells, such as VectaCell™ Trolox Antifade Reagent.[17] |
Issue 4: Inaccurate Intracellular Calcium Concentration Values
| Possible Cause | Troubleshooting Steps |
| Incorrect Fmax and Fmin determination | Ensure complete saturation and depletion of intracellular calcium when determining Fmax and Fmin. Use a calcium ionophore like ionomycin (B1663694) in the presence of high extracellular calcium for Fmax and a calcium chelator like EGTA for Fmin.[20] |
| Dye compartmentalization | Fluo-3 can accumulate in organelles like mitochondria, especially during incubation at 37°C.[3] To measure cytosolic calcium, consider loading the cells at room temperature to reduce compartmentalization.[3] |
| Using a generic Kd value | Perform an in situ calibration to determine the Kd of Fluo-3 in your specific cell type and experimental conditions for more accurate results.[3][7] |
| Fluo-3 buffering intracellular calcium | Use the lowest possible concentration of Fluo-3 that gives a good signal to minimize the buffering of intracellular calcium, which can alter the normal calcium dynamics.[3] |
Experimental Protocols
Protocol 1: Loading Cells with Fluo-3 AM
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.[3] Store the stock solution in small aliquots at -20°C, protected from light and moisture.[3]
-
Prepare Loading Buffer: For a final concentration of 1-5 µM Fluo-3 AM, dilute the stock solution in a physiologically appropriate buffer (e.g., Hanks' Balanced Salt Solution - HBSS or a Krebs-Ringer-HEPES-glucose buffer).[3][21] To aid in the dispersion of the dye, Pluronic® F-127 (a non-ionic detergent) can be added to the loading buffer at a final concentration of 0.02-0.04%.[3][22]
-
Cell Loading: Remove the culture medium from the cells and add the Fluo-3 AM loading buffer. Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[3] Note that incubation at 37°C may promote dye compartmentalization in organelles.[3]
-
Washing and De-esterification: After loading, wash the cells several times with fresh, warm buffer to remove extracellular dye.[3][22] Incubate the cells in dye-free medium for an additional 30 minutes to allow for complete de-esterification of the Fluo-3 AM by intracellular esterases.[11]
Protocol 2: In Situ Calibration of Fluo-3 Signal
-
Load Cells: Load the cells with Fluo-3 AM as described in Protocol 1.
-
Determine Fmax: After loading and de-esterification, expose the cells to a buffer containing a calcium ionophore (e.g., 5-10 µM ionomycin) and a high concentration of extracellular calcium (e.g., 1-2 mM CaCl₂). This will equilibrate the intracellular and extracellular calcium concentrations, saturating the Fluo-3 and yielding the maximum fluorescence (Fmax).[7][21]
-
Determine Fmin: Following the Fmax measurement, perfuse the cells with a calcium-free buffer containing the same ionophore and a high concentration of a calcium chelator (e.g., 5-10 mM EGTA) to remove all free intracellular calcium. This will yield the minimum fluorescence (Fmin).[20][21]
-
Background Subtraction: Measure the autofluorescence from a sample of unloaded cells and subtract this value from all measurements.[15]
-
Calculate [Ca²⁺]: Use the determined Fmax, Fmin, and a calibrated Kd value in the equation mentioned in FAQ 2 to calculate the intracellular calcium concentration.
Quantitative Data Summary
Table 1: Spectroscopic Properties of Fluo-3
| Property | Value | Reference(s) |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [3][4] |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | [3][4] |
| Dissociation Constant (Kd) in vitro | 325 - 450 nM | [3][4] |
| Fluorescence Intensity Increase upon Ca²⁺ binding | >100-fold | [4] |
Table 2: Comparison of Fluo-3 Dissociation Constants (Kd)
| Condition | Kd (nM) | Reference(s) |
| In free solution (cytosol of permeabilised cardiomyocyte) | 558 ± 15 | [9] |
| In intact rabbit ventricular myocytes (loaded with Fluo-3 AM) | 898 ± 64 | [9] |
| In cell-free media | 450 | [3] |
| In MOPS buffer | 325 | [4] |
Visualizations
Caption: Workflow of Fluo-3 AM loading and activation in a cell.
Caption: Experimental workflow for in situ calcium calibration.
Caption: Logical troubleshooting flow for Fluo-3 experiments.
References
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. Calcium imaging - Wikipedia [en.wikipedia.org]
- 3. biotium.com [biotium.com]
- 4. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Fluo-3 | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of the dissociation constant of Fluo-3 for Ca2+ in isolated rabbit cardiomyocytes using Ca2+ wave characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved method for measuring intracellular Ca++ with fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 14. Signal-to-Noise Considerations [evidentscientific.com]
- 15. Fluo-3AM | calcium indicator | CAS# 121714-22-5 | InvivoChem [invivochem.com]
- 16. benchchem.com [benchchem.com]
- 17. biocompare.com [biocompare.com]
- 18. azolifesciences.com [azolifesciences.com]
- 19. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. labs.pbrc.edu [labs.pbrc.edu]
- 22. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
Technical Support Center: Troubleshooting Inconsistent Fluo-3 Staining
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during intracellular calcium imaging experiments using Fluo-3 (B43766).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing very low or no fluorescent signal after loading my cells with Fluo-3 AM?
A: Low or absent fluorescence is a common issue that can stem from several factors:
-
Improper Dye Loading: The concentration of Fluo-3 AM may be too low, or the incubation time could be insufficient for your cell type. It is crucial to optimize loading conditions for each specific assay.[1][2]
-
Cell Health: Only healthy, viable cells with active intracellular esterases can effectively cleave the AM ester to trap the dye. Compromised cells will fail to load the dye properly.
-
Incorrect Filter Sets: Fluo-3 has an excitation maximum around 506 nm and an emission maximum at approximately 526 nm. It is efficiently excited by the 488 nm argon-ion laser line and should be visualized with a standard FITC filter set.[3][4]
-
Dye Degradation: Fluo-3 AM is susceptible to hydrolysis. Ensure your stock solution is prepared in anhydrous DMSO and stored correctly, protected from moisture and light, at -20°C.[3][5] Avoid repeated freeze-thaw cycles.[5]
Q2: My images have high background fluorescence, making it difficult to see the signal. What can I do?
A: High background fluorescence can obscure the specific calcium signal. Consider the following solutions:
-
Inadequate Washing: Extracellular Fluo-3 AM that is not washed away can contribute to high background. Ensure thorough but gentle washing steps after incubation.[5][6]
-
Extracellular Dye Hydrolysis: Fluo-3 AM can hydrolyze in the aqueous loading buffer, leading to extracellular fluorescence. Prepare the loading solution immediately before use.
-
Autofluorescence: Some cell types or media components exhibit natural fluorescence. Capture an image of unstained cells under the same imaging conditions to assess the level of autofluorescence.[7]
-
Dye Concentration Too High: While sufficient concentration is needed for a good signal, excessive dye can increase background noise.[2][7] Titrate the Fluo-3 AM concentration to find the optimal balance.
Q3: The Fluo-3 staining in my cell population is uneven and patchy. How can I achieve more uniform staining?
A: Patchy staining often points to issues with dye delivery or cell condition.
-
Dye Aggregation: Fluo-3 AM is hydrophobic and can aggregate in aqueous solutions. To prevent this, use a dispersing agent like Pluronic® F-127 in your loading buffer, which aids in dye solubilization and promotes more uniform loading.[1][5][8]
-
Cell Clumping: Ensure cells are in a single-cell suspension and not overly confluent, as this can lead to uneven access to the dye.
-
Variable Esterase Activity: Inconsistent intracellular esterase activity between cells can lead to varied dye loading and activation.[9] This can be a source of biological variability.
Q4: My fluorescent signal disappears very quickly during imaging. What causes this and how can I prevent it?
A: Rapid signal loss is typically due to photobleaching or dye leakage.
-
Photobleaching: Fluo-3 is susceptible to photobleaching, where excessive excitation light permanently destroys the fluorophore. Minimize exposure time, reduce laser power, and use an anti-fade mounting medium if applicable.[2][10]
-
Dye Leakage: Once activated, Fluo-3 can be actively extruded from the cell by organic anion transporters.[3] This can be reduced by performing experiments at room temperature instead of 37°C and by adding probenecid (B1678239) to the medium, though be aware that probenecid can have off-target effects and may be toxic to some cells.[3][11]
-
Cell Death (Phototoxicity): Intense illumination can generate reactive oxygen species (ROS) that damage and kill cells, leading to a loss of signal integrity.[10] Use the lowest possible light intensity required to obtain a good signal.
Q5: I am getting inconsistent results from one experiment to the next. How can I improve reproducibility?
A: Inconsistency is a major challenge, especially with a single-wavelength indicator like Fluo-3 where the signal is dependent on the intracellular dye concentration.[12][13]
-
Standardize All Parameters: Maintain strict consistency in cell passage number, density, health, dye concentration, loading time, temperature, and washing procedures.
-
Control for Esterase Activity: Be aware that factors like cell cycle or differentiation state can alter intracellular esterase activity, affecting dye loading.
-
Consider Ratiometric Dyes: For more quantitative and reproducible measurements, consider using ratiometric dyes like Fura-2 or Indo-1. These dyes exhibit a spectral shift upon calcium binding, allowing the ratio of fluorescence at two wavelengths to be calculated, which corrects for variations in dye concentration and cell thickness.[4]
-
Use Modern Alternatives: Newer indicators like Fluo-4, Cal-520, or Calbryte-520 offer significant improvements, including higher brightness, better signal-to-background ratios, and reduced cellular compartmentalization, which can lead to more robust and reproducible results.[4][14][15][16]
Quantitative Data Summary
The table below compares the key properties of Fluo-3 with other common green fluorescent calcium indicators. This data can help in selecting the appropriate dye for your experimental needs.
| Indicator | Excitation Max (nm) | Emission Max (nm) | Kd for Ca2+ (nM) | Fluorescence Increase | Key Advantages |
| Fluo-3 | 506 | 526 | ~390 | ~100-fold | Widely used, well-established.[3][4][14] |
| Fluo-4 | 494 | 516 | ~345 | ~100-fold | Brighter than Fluo-3 at 488 nm excitation, less phototoxic.[4][15] |
| Cal-520® | 494 | 514 | ~320 | ~100-fold | Good signal-to-background ratio, localized to the cytosol.[15] |
| Calbryte™ 520 | 492 | 514 | ~1200 | ~300-fold | Superior signal-to-background, very high quantum yield.[14][15] |
Experimental Protocols
Standard Protocol for Fluo-3 AM Cell Loading
This protocol provides a general guideline. Optimal conditions, including dye concentration and incubation time, should be determined empirically for each cell type and experimental setup.[1]
1. Reagent Preparation:
-
Fluo-3 AM Stock Solution (1-5 mM): Prepare a stock solution of Fluo-3 AM in high-quality, anhydrous DMSO. Aliquot into single-use volumes and store desiccated at -20°C, protected from light.[5][8]
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in DMSO. This solution is stable at room temperature.
-
Loading Buffer: Use a buffered physiological medium such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES buffer (pH 7.2-7.4).[1][5]
2. Cell Loading Procedure:
-
Warm all reagents to room temperature before use.[1]
-
Prepare the final loading solution. Dilute the Fluo-3 AM stock solution into the loading buffer to a final working concentration of 1-5 µM.[8]
-
To aid dye dispersion, first mix the required volume of Fluo-3 AM stock solution with an equal volume of 20% Pluronic F-127, then vortex briefly before adding it to the loading buffer. The final concentration of Pluronic F-127 should be around 0.02%.[8]
-
Remove the culture medium from the cells (e.g., cells grown on coverslips).
-
Wash the cells once with the warm loading buffer.
-
Add the final loading solution to the cells and incubate for 30-60 minutes. Incubation is typically done at room temperature (20-25°C) to minimize dye compartmentalization into organelles, or at 37°C.[5][8][17] Protect cells from light during this step.
-
After incubation, wash the cells two to three times with indicator-free buffer to remove all extracellular dye.[5][6]
-
Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the Fluo-3 AM by intracellular esterases.[6][8][17]
-
The cells are now ready for imaging. Proceed with fluorescence measurement at Ex/Em = 506/526 nm.[17]
Visualizations
Fluo-3 AM Mechanism of Action
The following diagram illustrates the process by which Fluo-3 AM enters a living cell and becomes an active calcium indicator.
Caption: Mechanism of Fluo-3 AM cellular uptake and calcium binding.
Standard Fluo-3 Experimental Workflow
This workflow outlines the critical steps and decision points in a typical calcium imaging experiment using Fluo-3.
Caption: A standard workflow for Fluo-3 calcium imaging experiments.
Troubleshooting Logic for Inconsistent Staining
Use this decision tree to diagnose and resolve common problems with Fluo-3 staining.
Caption: A decision tree for troubleshooting Fluo-3 staining issues.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. biotium.com [biotium.com]
- 3. Fluo-3 | AAT Bioquest [aatbio.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. abpbio.com [abpbio.com]
- 9. Extracellular esterase activity as an indicator of endoplasmic reticulum calcium depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. Use of fluo-3 to measure cytosolic Ca2+ in platelets and neutrophils. Loading cells with the dye, calibration of traces, measurements in the presence of plasma, and buffering of cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.biomol.com [resources.biomol.com]
- 15. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 16. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluo-3-AM Assay [protocols.io]
Validation & Comparative
Fluo-3 vs. Fluo-4: A Comparative Guide for Detecting Calcium Transients
For researchers, scientists, and drug development professionals navigating the landscape of intracellular calcium detection, the choice of fluorescent indicator is paramount. Fluo-3 and its successor, Fluo-4 (B1262720), have long been staples in the field. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal probe for your specific application.
Chemical and Spectroscopic Properties: A Tale of Two Fluorophores
Fluo-4 was developed as an analog of Fluo-3, with a key structural modification: the two chlorine atoms in Fluo-3 are replaced by fluorine atoms in Fluo-4.[1][2][3][4] This seemingly minor change has significant implications for the dye's spectral properties and overall performance. The fluorine substitution results in a blue shift of approximately 12 nm in the absorption maximum of Fluo-4 compared to Fluo-3.[5][6][7] This shift makes Fluo-4 more efficiently excited by the 488 nm argon-ion laser line, a common light source in confocal microscopy and flow cytometry.[5][7]
The fluorescence emission of both indicators increases dramatically upon binding to Ca²⁺, with reported fluorescence enhancements of approximately 100-fold.[5][7][8][9] While both are essentially non-fluorescent in the absence of calcium, Fluo-4's superior excitation at 488 nm translates to significantly brighter signals at equivalent concentrations.[10][11][12][13]
Below is a summary of the key quantitative differences between Fluo-3 and Fluo-4.
| Property | Fluo-3 | Fluo-4 | References |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | ~494 nm | [14] |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | ~516 nm | [14] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | ~345 nM | [5][15][16] |
| Quantum Yield (Ca²⁺-bound) | ~0.18 | Not explicitly found, but generally higher than Fluo-3 | [16][17] |
| Fluorescence Intensity Increase | >100-fold | >100-fold | [5][7][8][9] |
Performance Comparison: Brighter Signals and Improved Signal-to-Noise
The enhanced brightness of Fluo-4 is one of its most significant advantages over Fluo-3.[5][10][12][13][18] This allows for the use of lower dye concentrations, which can reduce potential phototoxicity and other dye-induced cellular artifacts.[5][7][19] Consequently, Fluo-4 often provides a better signal-to-background ratio compared to its predecessor.[5][7]
Experimental data has shown that Fluo-4 can produce a higher magnitude of induction in fluorescence upon stimulation compared to Fluo-3 under the same loading conditions.[1] Furthermore, Fluo-4 generally allows for shorter loading times to achieve equivalent or better signal intensity than Fluo-3.[1][10][11] This not only saves time but also minimizes potential toxic effects associated with prolonged dye exposure and can reduce the compartmentalization of the dye within intracellular organelles.[1]
However, it is important to note that the in situ performance of these dyes can be cell-type dependent.[1][15] While Fluo-4 is often superior, some studies have reported that Fluo-3 may be preferable in certain instances.[15][20] Additionally, loading with the acetoxymethyl (AM) ester forms of these dyes can lead to some degree of compartmentalization in organelles like mitochondria and the sarcoplasmic reticulum, which may be more pronounced with Fluo-4 AM.[21]
Signaling Pathway and Experimental Workflow
To visualize the process of calcium detection and the experimental steps involved, the following diagrams are provided.
Caption: General mechanism of intracellular calcium signaling and detection by Fluo dyes.
Caption: Typical experimental workflow for measuring calcium transients with Fluo dyes.
Experimental Protocols
The following is a generalized protocol for loading cells with Fluo-3 AM or Fluo-4 AM. Optimal conditions, such as dye concentration and loading time, may vary depending on the cell type and experimental setup and should be determined empirically.[1]
Materials:
-
Fluo-3 AM or Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127 (optional, aids in dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, an anion-exchange pump inhibitor to prevent dye extrusion)[1]
-
Cell culture medium
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of Fluo-3 AM or Fluo-4 AM in anhydrous DMSO.
-
If using, prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
If using, prepare a 250 mM stock solution of probenecid in 1 M NaOH.
Cell Loading Protocol:
-
Cell Preparation: Plate cells on a suitable imaging dish or multi-well plate and allow them to adhere overnight.
-
Loading Solution Preparation:
-
For a final loading concentration of 1-5 µM, dilute the dye stock solution into HBSS or serum-free medium.
-
If using, add Pluronic F-127 to the loading solution at a final concentration of 0.01-0.02%.
-
If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[1]
-
Vortex the solution thoroughly to ensure the dye is well-dispersed.
-
-
Dye Loading:
-
Remove the cell culture medium from the cells.
-
Add the loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C. Shorter incubation times (e.g., 30 minutes) are often sufficient for Fluo-4.[1]
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells 2-3 times with warm HBSS or buffer (containing probenecid if used during loading) to remove extracellular dye.[1]
-
-
De-esterification:
-
Add fresh buffer to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for imaging. Establish a baseline fluorescence reading before adding the experimental stimulus.
-
Record the fluorescence intensity over time using an appropriate instrument (e.g., fluorescence microscope, plate reader, or flow cytometer). For Fluo-3, excite around 506 nm and collect emission at ~526 nm. For Fluo-4, excite around 494 nm (or with the 488 nm laser line) and collect emission at ~516 nm.
-
Conclusion
Fluo-4 represents a significant improvement over Fluo-3 for the detection of intracellular calcium transients. Its enhanced brightness, better signal-to-noise ratio, and more efficient excitation with common laser lines make it the preferred choice for a wide range of applications, including confocal microscopy, high-throughput screening, and flow cytometry.[3][5][11][12] While Fluo-3 remains a viable option, particularly in specific cell types or when legacy protocols are in place, researchers initiating new studies will likely benefit from the superior performance characteristics of Fluo-4. As with any experimental technique, optimization of dye concentration and loading conditions for the specific cell type and instrumentation is crucial for obtaining reliable and reproducible results.
References
- 1. Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]
- 2. biotium.com [biotium.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Fluo-4 | AAT Bioquest [aatbio.com]
- 9. biotium.com [biotium.com]
- 10. Fluo-4 - Wikipedia [en.wikipedia.org]
- 11. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ionbiosciences.com [ionbiosciences.com]
- 21. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluo-3 and Fura-2 for Ratiometric Calcium Imaging
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is crucial for understanding a vast array of cellular processes. Fluorescent indicators are indispensable tools for this purpose, with Fluo-3 and Fura-2 being two of the most widely utilized dyes. This guide provides a detailed comparison of their performance, particularly concerning their application in ratiometric imaging, supported by key experimental data and protocols.
The fundamental difference between Fluo-3 and Fura-2 lies in their spectral response to calcium binding. Fura-2 is a ratiometric indicator, meaning that upon binding Ca²⁺, it exhibits a shift in its excitation spectrum.[1] This allows for the measurement of fluorescence at two different excitation wavelengths, and the ratio of these intensities is directly proportional to the intracellular calcium concentration.[1][2] This ratiometric approach provides a significant advantage by correcting for variables such as uneven dye loading, differences in cell thickness, and photobleaching, leading to more accurate and quantitative [Ca²⁺]i measurements.[3][4]
In contrast, Fluo-3 is a single-wavelength indicator.[5] Its fluorescence intensity increases significantly (typically over 100-fold) upon binding to Ca²⁺, but it does not exhibit a significant spectral shift.[6][7] While its bright fluorescence and excitation in the visible range (compatible with 488 nm argon-ion lasers) make it suitable for applications like confocal microscopy and flow cytometry, the lack of a spectral shift makes it generally unsuitable for true ratiometric imaging.[7][8] Variations in fluorescence intensity with Fluo-3 can be influenced by factors other than [Ca²⁺]i, making quantitative measurements more challenging.[9]
Performance Characteristics at a Glance
The selection of a calcium indicator depends on the specific experimental requirements. The following table summarizes the key quantitative data for Fluo-3 and Fura-2 to facilitate an informed decision.
| Property | Fluo-3 | Fura-2 |
| Indicator Type | Single-Wavelength | Ratiometric (Dual-Excitation) |
| Excitation Max (Ca²⁺-free) | ~506 nm | ~380 nm[2] |
| Excitation Max (Ca²⁺-bound) | ~506 nm[5][10] | ~340 nm[1][2] |
| Emission Max | ~526 nm[5][11] | ~510 nm[1][3] |
| Quantum Yield (Ca²⁺-bound) | ~0.15[5] | ~0.49[4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM[5][12] | ~145 nM[2] |
| Fluorescence Increase | >100-fold[6][12] | Ratiometric Shift |
Visualizing the Principles
To better understand the operational differences between these indicators, the following diagrams illustrate the principle of ratiometric imaging with Fura-2 and a general workflow for intracellular calcium measurement.
Detailed Experimental Protocols
The following are generalized protocols for the use of Fluo-3 and Fura-2. Optimization for specific cell types and experimental conditions is highly recommended.
Protocol 1: Intracellular Calcium Measurement with Fura-2 AM
Objective: To quantitatively measure intracellular calcium concentration using the ratiometric indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (optional, to aid dye solubilization)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or appropriate cell culture medium
-
Fluorescence microscope equipped with excitation filters for ~340 nm and ~380 nm, and an emission filter for ~510 nm.
-
Cultured cells on coverslips
Methodology:
-
Preparation of Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM. If using, a 20% (w/v) solution of Pluronic F-127 in DMSO can be prepared.
-
Preparation of Loading Solution: Dilute the Fura-2 AM stock solution into the balanced salt solution or serum-free medium to a final concentration of 1-5 µM. For some cell types, adding an equal volume of the Pluronic F-127 stock solution to the Fura-2 AM stock before dilution can improve loading efficiency.
-
Cell Loading: Remove the culture medium from the cells and replace it with the Fura-2 AM loading solution.
-
Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for each cell type to ensure adequate dye loading and de-esterification by intracellular esterases, which traps the active Fura-2 inside the cell.[3]
-
Washing: After incubation, wash the cells 2-3 times with the balanced salt solution or medium to remove extracellular Fura-2 AM.
-
De-esterification: Incubate the cells for an additional 15-30 minutes in the wash buffer to allow for complete de-esterification of the dye.
-
Imaging: Mount the coverslip on the fluorescence microscope. Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380). This ratio can be used to determine the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380).[13] Calibration with ionophores (e.g., ionomycin) in the presence of saturating and zero calcium is required to determine Rmin, Rmax, and the fluorescence intensity ratios at 380 nm.[13]
Protocol 2: Intracellular Calcium Measurement with Fluo-3 AM
Objective: To monitor relative changes in intracellular calcium concentration using the single-wavelength indicator Fluo-3 AM.
Materials:
-
Fluo-3 AM
-
Anhydrous DMSO
-
Pluronic F-127 (optional)
-
Probenecid (B1678239) (optional, to inhibit dye extrusion)
-
Balanced salt solution (e.g., HBSS) or appropriate cell culture medium
-
Fluorescence microscope or confocal microscope with an excitation source at ~488 nm and an emission filter for ~525 nm.
-
Cultured cells on coverslips
Methodology:
-
Preparation of Fluo-3 AM Stock Solution: Dissolve Fluo-3 AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Preparation of Loading Solution: Dilute the Fluo-3 AM stock solution into the balanced salt solution or serum-free medium to a final concentration of 1-5 µM. The addition of Pluronic F-127 may be beneficial. If dye leakage is a problem, probenecid (final concentration 1-2.5 mM) can be included in the loading and imaging buffers to inhibit organic anion transporters.[5]
-
Cell Loading: Replace the culture medium with the Fluo-3 AM loading solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.[5]
-
Washing: Wash the cells 2-3 times with the balanced salt solution or medium containing probenecid if used.
-
De-esterification: Allow the cells to incubate for an additional 30 minutes to ensure complete de-esterification.
-
Imaging: Mount the coverslip on the microscope. Excite the cells at ~488 nm and collect the emission at ~525 nm.
-
Data Analysis: Changes in intracellular calcium are observed as changes in fluorescence intensity. Results are often expressed as a relative change in fluorescence (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence. Due to its non-ratiometric nature, absolute quantification of [Ca²⁺]i with Fluo-3 is less reliable than with Fura-2.
Conclusion
References
- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. Fura-2 AM | AAT Bioquest [aatbio.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fluo-3 | AAT Bioquest [aatbio.com]
- 6. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Fluo-3 - Wikipedia [en.wikipedia.org]
- 9. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 10. Spectrum [Fluo-3] | AAT Bioquest [aatbio.com]
- 11. app.fluorofinder.com [app.fluorofinder.com]
- 12. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
advantages of Fluo-3 over other visible light-excitable calcium dyes
In the dynamic field of cellular research and drug development, the precise measurement of intracellular calcium ([Ca2+]) dynamics is paramount. Fluorescent indicators are indispensable tools for this purpose, and among the visible light-excitable dyes, Fluo-3 has long been a staple. This guide provides an objective comparison of Fluo-3 with other popular visible light-excitable calcium dyes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific applications.
Performance Comparison of Visible Light-Excitable Calcium Dyes
Fluo-3 stands out for its large dynamic range and substantial fluorescence intensity increase upon binding to Ca2+.[1][2] However, several alternatives offer distinct advantages in terms of brightness, photostability, and calcium affinity. The following table summarizes the key performance characteristics of Fluo-3 and its main competitors.
| Property | Fluo-3 | Fluo-4 | Fluo-8® | Calcium Green-1 | Oregon Green 488 BAPTA-1 |
| Dissociation Constant (Kd) for Ca2+ | ~390 nM[1][3][4][5][6] | ~345 nM[7] | ~389 nM[5] | ~190 nM[7] | ~170 nM[7] |
| Quantum Yield (Ca2+-saturated) | ~0.14 - 0.18[1][3][5][8] | ~0.14[8] | Not explicitly stated | ~0.75[5] | ~0.7[8] |
| Fluorescence Intensity Increase | >100-fold[1][2][5][6] | ~100-fold[5] | ~200-fold[5] | ~14-fold[5] | ~14-fold[8] |
| Excitation Maximum (Ca2+-bound) | 506 nm[5][6] | 494 nm[5] | Not explicitly stated | 506 nm[5] | ~494 nm[9] |
| Emission Maximum (Ca2+-bound) | 526 nm[5][6] | 516 nm[5] | Not explicitly stated | 531 nm[5] | ~520 nm[9] |
| Relative Brightness | Good | Brighter than Fluo-3[5][7] | ~4 times brighter than Fluo-3[5] | ~5-fold brighter than Fluo-3[7] | Brighter than Fluo-3[9] |
| Photostability | Susceptible to photobleaching[10] | More photostable than Fluo-3[7] | Not explicitly stated | More photostable than Fluo-3[9] | More photostable than Fluo-3[9] |
Key Advantages of Fluo-3
Despite the emergence of newer dyes, Fluo-3 retains several key advantages that make it a suitable choice for many applications:
-
Large Dynamic Range: Fluo-3 exhibits a very large fluorescence intensity increase of over 100-fold upon binding calcium, which provides a high signal-to-noise ratio.[1][2][6] This is particularly beneficial for detecting large and rapid changes in intracellular calcium concentration.
-
Compatibility with 488 nm Laser Lines: Its absorption spectrum is compatible with the 488 nm argon-ion laser sources commonly found in confocal microscopes and flow cytometers.[1][5][6]
-
Low Basal Fluorescence: In its calcium-free form, Fluo-3 is essentially non-fluorescent.[3][5][6][8][11] This minimizes background signal and enhances the contrast of calcium transients.
-
Well-Established Dye: Having been one of the most popular calcium indicators for many years, there is a vast body of literature and established protocols for its use in a wide variety of cell types and experimental paradigms.[1][7]
However, it is important to note some of its limitations. Fluo-3 is more susceptible to photobleaching compared to some other indicators.[10] Additionally, its fluorescence can be pH-sensitive, and like other acetoxymethyl (AM) ester dyes, it can compartmentalize into organelles, which may complicate the interpretation of cytosolic calcium signals.[5]
Signaling Pathway and Experimental Workflow
To understand the application of Fluo-3, it is helpful to visualize the general principle of fluorescent calcium indicators and the typical experimental workflow.
Caption: Principle of Fluo-3 action within a cell.
References
- 1. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 2. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 4. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. Fluo-3 | AAT Bioquest [aatbio.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reagent for Monitoring Intracellular Calcium Ion Fluo 3 | CAS 123632-39-3 Dojindo [dojindo.com]
A Researcher's Guide to Quantitative Calcium Measurements: Fluo-3 Limitations and Modern Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is critical for understanding a vast array of cellular processes and for the screening of potential therapeutic compounds. For many years, the fluorescent indicator Fluo-3 was a workhorse in the field. However, for robust quantitative analysis, Fluo-3 possesses several inherent limitations. This guide provides a detailed comparison of Fluo-3 with modern alternatives, supported by experimental data and protocols, to aid in the selection of the most appropriate tool for your research needs.
The Constraints of a Classic: Understanding Fluo-3's Limitations
Fluo-3 is a visible light-excitable calcium indicator that exhibits a dramatic increase in fluorescence intensity upon binding to Ca²⁺.[1] Its compatibility with the 488 nm argon laser line made it a popular choice for confocal microscopy and flow cytometry.[1] However, several characteristics of Fluo-3 hinder its utility for precise quantitative measurements:
-
Single-Wavelength Excitation: Fluo-3 is a single-wavelength indicator, meaning its fluorescence intensity is the only parameter that changes upon Ca²⁺ binding.[2] This makes it susceptible to artifacts from variations in dye concentration, cell volume, photobleaching, and dye leakage, which can all be misinterpreted as changes in [Ca²⁺]i.[3] Ratiometric indicators, which exhibit a shift in their excitation or emission wavelength upon ion binding, can correct for these artifacts.[4]
-
Lower Quantum Yield and Brightness: Compared to its successor Fluo-4 and newer dyes like Cal-520, Fluo-3 has a lower quantum yield, resulting in dimmer signals.[5] This necessitates higher dye concentrations, which can increase cellular toxicity and buffering of the intracellular calcium signal.[6]
-
Photobleaching: Fluo-3 is more susceptible to photobleaching than many other calcium indicators.[7] This rapid loss of fluorescence signal upon prolonged excitation can compromise the accuracy of long-term imaging experiments.
-
Dye Leakage and Compartmentalization: Like other acetoxymethyl (AM) ester-based dyes, Fluo-3 can be actively extruded from the cell by organic anion transporters.[8] This leakage leads to a decreasing signal over time, independent of [Ca²⁺]i changes. Additionally, Fluo-3 AM can compartmentalize within organelles, particularly mitochondria, leading to a signal that does not accurately reflect cytosolic calcium levels.[8][9]
A Comparative Look: Fluo-3 vs. The Alternatives
The field of calcium imaging has evolved significantly, offering a range of indicators with improved properties for quantitative measurements. The following table summarizes the key performance parameters of Fluo-3 in comparison to several popular alternatives.
| Indicator | Type | Kd (nM) | Dynamic Range (Fold Increase) | Quantum Yield (Ca²⁺-bound) | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Key Disadvantages |
| Fluo-3 | Single-Wavelength | ~390[10] | >100[1] | ~0.14[1] | 506[1] | 526[8] | Widely used, compatible with 488 nm laser | Susceptible to artifacts, lower brightness, photobleaching, leakage[4][7] |
| Fluo-4 | Single-Wavelength | ~345[6] | >100[6] | Higher than Fluo-3 | 494[1] | 516[9] | Brighter than Fluo-3, better photostability[6] | Still a single-wavelength indicator, susceptible to artifacts[4] |
| Cal-520 | Single-Wavelength | ~320[5] | ~300[5] | High | 492[9] | 514[9] | Excellent signal-to-noise ratio, high brightness, good retention[9] | Single-wavelength limitations[4] |
| Fura-2 | Ratiometric (Excitation) | ~145-224 | Ratiometric | High | 340/380 | 510 | Allows for quantitative, ratiometric measurements[3] | Requires UV excitation, not ideal for confocal microscopy[11] |
| Rhod-2 | Single-Wavelength (Red) | ~570 | >2.5 | - | ~552 | ~576 | Red-shifted spectra for multiplexing with green fluorophores[2] | Tends to compartmentalize in mitochondria |
| GCaMP6s | Genetically Encoded | ~144 | ~50 | - | 488 | 510 | Cell-specific targeting, long-term expression[12] | Slower kinetics than chemical dyes, lower signal-to-noise ratio[13] |
Experimental Protocols
General Protocol for Loading Cells with AM Ester Calcium Indicators (e.g., Fluo-3 AM, Fluo-4 AM, Cal-520 AM)
This protocol provides a general guideline for loading adherent cells with acetoxymethyl (AM) ester forms of calcium indicators. Optimization of dye concentration, loading time, and temperature is recommended for each cell type and experimental setup.
Materials:
-
Calcium indicator AM ester (e.g., Fluo-3 AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with calcium and magnesium.
-
Probenecid (B1678239) (optional, to inhibit dye leakage)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of the calcium indicator AM ester in anhydrous DMSO.[8]
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Prepare Loading Buffer:
-
For a final dye concentration of 1-5 µM, dilute the stock solution into the physiological buffer.
-
To aid in the dispersion of the nonpolar AM ester in the aqueous loading buffer, first mix the AM ester stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting into the buffer.[8] The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
-
If dye leakage is a concern, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[8]
-
-
Cell Loading:
-
Remove the cell culture medium from the adherent cells.
-
Wash the cells once with the physiological buffer.
-
Add the loading buffer to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light.[8] Note: Incubation at 37°C can promote dye compartmentalization in organelles.[14]
-
-
Washing and De-esterification:
-
Remove the loading buffer and wash the cells 2-3 times with fresh, warm physiological buffer (containing probenecid if used during loading) to remove extracellular dye.[8]
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.[8]
-
-
Imaging:
-
Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths for the chosen indicator.
-
In Situ Calibration of Intracellular Calcium Indicators
For quantitative measurements, it is crucial to calibrate the fluorescence signal to determine the intracellular calcium concentration. This protocol describes a method for determining the minimum (Fmin) and maximum (Fmax) fluorescence intensities.
Materials:
-
Cells loaded with a calcium indicator.
-
Calcium-free buffer containing a calcium chelator (e.g., 5 mM EGTA).
-
Calcium-saturating buffer containing a high concentration of calcium (e.g., 10 mM CaCl₂) and a calcium ionophore (e.g., 5-10 µM ionomycin (B1663694) or A23187).[10]
-
Buffer containing the calcium ionophore and a concentration of MnCl₂ (e.g., 2 mM) can be used to quench the fluorescence and determine Fmax for some dyes.[10]
Procedure:
-
Baseline Fluorescence (F):
-
Record the fluorescence intensity of the loaded cells in a normal physiological buffer.
-
-
Minimum Fluorescence (Fmin):
-
Perfuse the cells with the calcium-free buffer containing the calcium ionophore. This will deplete intracellular calcium and allow for the measurement of the fluorescence of the calcium-free indicator.
-
-
Maximum Fluorescence (Fmax):
-
Perfuse the cells with the calcium-saturating buffer containing the calcium ionophore. This will saturate the indicator with calcium, allowing for the measurement of the maximum fluorescence intensity.
-
-
Calculate [Ca²⁺]i:
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]
-
Where Kd is the dissociation constant of the indicator for Ca²⁺. It is important to note that the in situ Kd can differ significantly from the in vitro value.[15]
-
Visualizing the Concepts
To better illustrate the key pathways and workflows, the following diagrams are provided.
Caption: Gq-protein coupled receptor signaling pathway leading to intracellular calcium release.
Caption: A typical experimental workflow for measuring intracellular calcium using fluorescent indicators.
Caption: A decision tree to guide the selection of an appropriate calcium indicator for your experiment.
References
- 1. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 2. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. Fluo-4 | AAT Bioquest [aatbio.com]
- 7. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abpbio.com [abpbio.com]
- 9. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 14. biotium.com [biotium.com]
- 15. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ion Selectivity: A Comparative Guide to Fluo-3's Cross-Reactivity with Magnesium and Other Ions
For researchers, scientists, and drug development professionals utilizing the fluorescent calcium indicator Fluo-3 (B43766), a comprehensive understanding of its ionic selectivity is paramount for accurate experimental design and data interpretation. While Fluo-3 is a cornerstone in measuring intracellular calcium concentrations, its potential cross-reactivity with other biologically relevant ions, such as magnesium (Mg2+), zinc (Zn2+), and manganese (Mn2+), necessitates careful consideration.
Fluo-3 is a visible light-excitable fluorescent dye that exhibits a substantial increase in fluorescence intensity upon binding to calcium (Ca2+).[1][2] This property has made it an invaluable tool in cellular biology and drug discovery. However, the accuracy of Ca2+ measurements can be compromised by the presence of other cations that may also interact with the indicator. This guide provides a comparative analysis of Fluo-3's binding affinity for various ions, supported by experimental data and protocols, to empower researchers in mitigating potential artifacts and ensuring the fidelity of their results.
Ion Binding Affinity: A Quantitative Comparison
The dissociation constant (Kd) is a critical measure of binding affinity, with a lower Kd value indicating a higher affinity. For Fluo-3, the in vitro Kd for Ca2+ is widely reported to be approximately 390 nM.[1][3] However, this affinity can be influenced by the intracellular environment, with in situ Kd values often being higher.[4][5][6]
While specific Kd values for Fluo-3 with many other ions are not as extensively documented, the available data and information on structurally related indicators provide crucial insights into its selectivity profile. BAPTA-based indicators, the family to which Fluo-3 belongs, are known to bind heavy metal cations such as zinc (Zn2+), manganese (Mn2+), and lead (Pb2+) with significantly higher affinity than Ca2+.[7]
| Ion | Dissociation Constant (Kd) | Key Considerations |
| Calcium (Ca2+) | ~390 nM (in vitro)[1][3] | The primary target ion. Affinity can be lower in the cellular environment.[4] |
| Magnesium (Mg2+) | Very low affinity (Kd in the millimolar range, inferred from Mag-Fluo-4)[8] | Intracellular Mg2+ concentrations (typically 0.5-1 mM) are unlikely to cause significant interference with Ca2+ measurements. |
| Zinc (Zn2+) | High affinity (Kd likely in the nanomolar range)[7] | Fluo-3 is highly sensitive to Zn2+. In experimental systems where Zn2+ fluxes occur, the use of a Zn2+-specific chelator or an alternative Ca2+ indicator is recommended. |
| Manganese (Mn2+) | High affinity (Kd likely much lower than for Ca2+)[7] | Mn2+ can be transported into cells and will interfere with Fluo-3's Ca2+ signal. This property is sometimes exploited for quench-based assays. |
| Sodium (Na+) | Negligible | Physiological concentrations of monovalent cations do not interfere with Fluo-3. |
| Potassium (K+) | Negligible | Physiological concentrations of monovalent cations do not interfere with Fluo-3. |
Experimental Protocols
Accurate determination of Fluo-3's ion selectivity is crucial for validating its use in specific experimental contexts. Below is a detailed protocol for determining the dissociation constant (Kd) of Fluo-3 for various cations in vitro.
Protocol: Determination of Fluo-3 Dissociation Constant (Kd) for Divalent Cations
Objective: To quantify the binding affinity of Fluo-3 for various divalent cations (e.g., Ca2+, Mg2+, Zn2+, Mn2+) by fluorescence spectroscopy.
Materials:
-
Fluo-3, pentapotassium salt
-
Ion-free water (double-distilled or Milli-Q)
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Potassium chloride (KCl)
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
-
Nitrilotriacetic acid (NTA) (for Zn2+ buffering)
-
Stock solutions of CaCl2, MgCl2, ZnCl2, and MnCl2 of known concentrations
-
pH meter
-
Spectrofluorometer
Procedure:
-
Preparation of Buffer: Prepare a working buffer of 10 mM MOPS with 100 mM KCl, adjusted to pH 7.2. This buffer mimics physiological ionic strength.
-
Preparation of Fluo-3 Stock Solution: Prepare a concentrated stock solution of Fluo-3 (e.g., 1 mM) in ion-free water. Store protected from light.
-
Preparation of Ion Buffer Solutions:
-
For Ca2+, prepare a series of Ca2+-EGTA buffers with known free Ca2+ concentrations ranging from ion-free (containing EGTA) to saturating levels of Ca2+. Software such as Maxchelator can be used to calculate the required ratios of CaCl2 and EGTA.
-
For other ions like Mg2+, Zn2+, and Mn2+, a similar buffering approach can be used with appropriate chelators (e.g., NTA for Zn2+) or by serial dilution of the metal salt in the working buffer if the affinity is low.
-
-
Fluorescence Measurements:
-
Dilute the Fluo-3 stock solution into the series of ion buffer solutions to a final concentration of approximately 1 µM.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence intensity of each sample using a spectrofluorometer. For Fluo-3, use an excitation wavelength of ~506 nm and measure the emission at ~526 nm.[1]
-
Record the minimum fluorescence (Fmin) in the ion-free solution and the maximum fluorescence (Fmax) in the saturating ion solution.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the free ion concentration.
-
The dissociation constant (Kd) can be determined by fitting the data to the following equation: F = Fmin + (Fmax - Fmin) * [Ion] / (Kd + [Ion]) Where:
-
F is the measured fluorescence at a given ion concentration.
-
Fmin is the minimum fluorescence.
-
Fmax is the maximum fluorescence.
-
[Ion] is the free ion concentration.
-
-
Visualizing Experimental Workflow and Ion Binding
To better illustrate the experimental process and the principles of ion binding, the following diagrams are provided.
Conclusion
Fluo-3 remains a powerful tool for monitoring intracellular Ca2+ dynamics. However, its utility is maximized when its potential for cross-reactivity with other ions is understood and accounted for. This guide provides a quantitative comparison of Fluo-3's affinity for key physiological and potentially interfering ions. For experiments where significant fluctuations in Zn2+ or Mn2+ are anticipated, researchers should consider using alternative Ca2+ indicators with improved selectivity or employ strategies to chelate these interfering ions. By following rigorous experimental protocols to characterize Fluo-3's behavior in their specific systems, researchers can ensure the accuracy and reliability of their findings.
References
- 1. Fluo-3 | AAT Bioquest [aatbio.com]
- 2. Fluo-3 - Wikipedia [en.wikipedia.org]
- 3. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 4. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of the dissociation constant of Fluo-3 for Ca2+ in isolated rabbit cardiomyocytes using Ca2+ wave characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of fluo-3 to measure cytosolic Ca2+ in platelets and neutrophils. Loading cells with the dye, calibration of traces, measurements in the presence of plasma, and buffering of cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - JP [thermofisher.com]
Validating Fluo-3 Calcium Signals with Electrophysiological Recordings: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca2+]) dynamics is paramount. Fluo-3 (B43766), a widely used fluorescent calcium indicator, has been a cornerstone of such investigations. However, interpreting its optical signals requires rigorous validation, often achieved through simultaneous electrophysiological recordings. This guide provides an objective comparison of Fluo-3's performance against alternative indicators, supported by experimental data, and offers detailed protocols for these combined methodologies.
The Synergy of Calcium Imaging and Electrophysiology
Simultaneous calcium imaging and electrophysiology, typically whole-cell patch-clamp, provide a powerful approach to directly correlate changes in fluorescence with the underlying electrical activity of a cell, such as action potentials.[1][2] This dual approach allows for the precise validation of the calcium indicator's ability to report neuronal firing and other depolarization events.[2] While live calcium imaging is often used as a proxy for electrophysiological measurements, understanding the nuances of the chosen indicator is crucial for accurate interpretation.[3]
Fluo-3: A Performance Profile
Fluo-3 is a visible light-excitable indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca2+.[4] It is essentially non-fluorescent in its Ca2+-free form, offering a large dynamic range with a fluorescence increase of over 100-fold upon calcium binding.[5] Its compatibility with the 488 nm argon laser line has made it a popular choice for confocal microscopy and flow cytometry.[4]
However, Fluo-3 is not without its limitations. It is a single-wavelength indicator, which can make quantitative measurements of absolute Ca2+ concentrations challenging due to variations in dye loading, cell volume, and photobleaching.[6] Furthermore, it has been shown to be more susceptible to photobleaching than some other indicators.
A Comparative Look at Calcium Indicators
The field of calcium indicators has evolved significantly since the introduction of Fluo-3. Several alternatives, both chemical and genetically encoded, offer potential advantages in terms of signal-to-noise ratio (SNR), photostability, and kinetics.
Chemical Indicators: Successors and Alternatives
Fluo-4: As a direct successor to Fluo-3, Fluo-4 features fluorine substitutions that result in a brighter fluorescence signal at 488 nm excitation.[7][8] This allows for the use of lower, less phototoxic dye concentrations and can provide a better signal-to-noise ratio.[8]
Cal-520: This newer indicator offers significant improvements in signal-to-noise ratio and intracellular retention compared to both Fluo-3 and Fluo-4.[9] Studies have shown that Cal-520 can reliably detect single action potentials in vivo due to its high SNR and large fluorescence changes.[10]
Oregon Green BAPTA-1 (OGB-1): With a high affinity for Ca2+, OGB-1 is particularly useful for detecting small changes in calcium near resting levels.[5]
Rhod-4: As a red-shifted indicator, Rhod-4 is beneficial for experiments involving multiplexing with green fluorescent proteins or for minimizing autofluorescence and light scattering in tissue.[1]
Genetically Encoded Calcium Indicators (GECIs)
GCaMPs: GECIs like the GCaMP series offer the significant advantage of being targetable to specific cell types through genetic expression. This eliminates the need for invasive dye loading. While early versions had slower kinetics compared to chemical dyes, newer variants like GCaMP6 have shown improved sensitivity, capable of detecting single action potentials. However, even advanced GECIs can have slower decay kinetics compared to some chemical dyes, which may affect the resolution of high-frequency firing.
Quantitative Performance Comparison
The following tables summarize key performance metrics for Fluo-3 and its alternatives, compiled from various studies. It is important to note that performance can vary depending on the specific cell type and experimental conditions.
| Indicator | Dissociation Constant (Kd) (nM) | Fluorescence Increase | Relative Brightness | Signal-to-Noise Ratio (SNR) |
| Fluo-3 | ~390[5][11] | >100-fold[5][7] | Moderate | Good |
| Fluo-4 | ~345[8][11] | >100-fold[7] | Higher than Fluo-3[8] | High |
| Cal-520 | ~320[1][11] | >100-fold[11] | High[9] | Very High[1][10] |
| Oregon Green BAPTA-1 | ~170[1][5] | - | High | High |
| Rhod-4 | ~525[1] | - | Moderate | Good[1] |
| GCaMP6f | ~375[1] | - | High (when expressed well) | High |
| Indicator | Kinetics (Rise Time) | Kinetics (Decay Time) | Photostability |
| Fluo-3 | Fast[12] | Biexponential decay (~550 s⁻¹ and 200 s⁻¹)[12] | Moderate |
| Fluo-4 | Fast | Similar to Fluo-3 | Better than Fluo-3[11] |
| Cal-520 | Fast[1] | Fast[1] | Good[9] |
| Oregon Green BAPTA-1 | Fast | Fast | Good |
| Rhod-4 | Fast[1] | Fast[1] | Good |
| GCaMP6f | Fast | Slower than some chemical dyes | Good |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results when combining calcium imaging with electrophysiology.
Protocol 1: AM Ester Dye Loading for Imaging in Acute Brain Slices
This protocol is suitable for loading a population of cells in a brain slice with a chemical indicator for subsequent imaging and targeted patch-clamp recording.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Composition can vary, but a typical recipe includes (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.
-
Dye Stock Solution: Dissolve the AM ester of the desired indicator (e.g., Fluo-3 AM, Fluo-4 AM, Cal-520 AM) in high-quality, anhydrous DMSO to a concentration of 1-10 mM.
-
Dye Loading Solution: Dilute the dye stock solution in aCSF to a final concentration of 2-10 µM. The addition of a non-ionic detergent like Pluronic F-127 (at a final concentration of 0.02-0.05%) can aid in dye solubilization.
Procedure:
-
Prepare acute brain slices (typically 250-350 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before loading.
-
Incubate the slices in the dye loading solution in a dark chamber, continuously bubbled with 95% O2 / 5% CO2, for 30-60 minutes at 32-37°C. The optimal temperature and duration will depend on the specific indicator and tissue.
-
After incubation, transfer the slices to fresh, oxygenated aCSF at room temperature and allow them to de-esterify for at least 30 minutes before imaging.
-
Transfer a slice to the recording chamber of the microscope and perfuse with oxygenated aCSF.
-
Identify dye-loaded cells for simultaneous imaging and patch-clamp recording.
Protocol 2: Simultaneous Whole-Cell Patch-Clamp and Dye Loading
This method allows for the loading of a single cell with a calcium indicator through the patch pipette, ensuring a known concentration of the dye and enabling simultaneous electrophysiological recording from the outset.
Solutions:
-
External Solution (aCSF): As described in Protocol 1.
-
Internal (Pipette) Solution: The composition of the internal solution is critical for maintaining cell health and recording stability. A typical potassium-gluconate based solution includes (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to 7.2-7.3 with KOH, and the osmolarity should be 10-20 mOsm lower than the external solution.[4]
-
Indicator-Containing Internal Solution: Add the salt form of the calcium indicator (e.g., Fluo-3 pentapotassium salt) to the internal solution at a concentration of 50-200 µM. It is crucial to filter the final internal solution through a 0.22 µm syringe filter to prevent pipette clogging.[1]
Procedure:
-
Prepare acute brain slices as described in Protocol 1 and transfer a slice to the recording chamber.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Backfill the pipette with the indicator-containing internal solution.
-
Under visual guidance (e.g., DIC or Dodt contrast), approach a target neuron and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration. The fluorescent indicator will then diffuse from the pipette into the cell.
-
Allow 5-15 minutes for the dye to equilibrate throughout the soma and proximal dendrites before commencing simultaneous imaging and electrophysiological recordings.
-
Action potentials can be elicited by injecting current through the patch pipette, and the corresponding fluorescence changes can be recorded.
Visualization of Experimental Workflow and Signaling
To better illustrate the processes involved, the following diagrams created using the DOT language are provided.
Conclusion
Validating Fluo-3 calcium signals with electrophysiological recordings is an essential step in ensuring the accuracy of experimental findings. While Fluo-3 remains a viable option for many applications, researchers should consider the advantages offered by newer indicators such as Fluo-4 and Cal-520, which can provide brighter signals and improved signal-to-noise ratios. The choice of indicator will ultimately depend on the specific experimental requirements, including the desired temporal resolution, sensitivity, and the potential for phototoxicity. By employing the detailed protocols and comparative data presented in this guide, researchers can make informed decisions and generate high-quality, validated data to advance their understanding of cellular signaling in health and disease.
References
- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. starrlifesciences.com [starrlifesciences.com]
- 7. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 8. Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 12. Kinetics of calcium binding to fluo-3 determined by stopped-flow fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluo-3 vs. Calbryte 520: A Detailed Comparison of Fluorescent Calcium Indicators
For researchers and drug development professionals engaged in the precise measurement of intracellular calcium dynamics, the choice of fluorescent indicator is paramount. This guide provides a comprehensive comparison of two prominent green fluorescent calcium indicators: the traditional Fluo-3 and the newer generation Calbryte 520. This objective analysis, supported by experimental data, will assist in selecting the optimal tool for your specific research needs.
Quantitative Performance Comparison
Calbryte 520 demonstrates significant advantages over Fluo-3 in key performance metrics, most notably in brightness and signal-to-noise ratio. These improvements are critical for resolving subtle calcium transients and for applications in high-throughput screening.
| Property | Fluo-3 | Calbryte 520 | Advantage |
| Quantum Yield | ~0.14 - 0.15[1][2] | ~3 times greater than Fluo-3[1][3][4] | Calbryte 520 |
| Fluorescence Enhancement upon Ca2+ Binding | ~100-fold[1][2][4][5] | >300-fold[1][3][4] | Calbryte 520 |
| Maximum Excitation Wavelength (nm) | 506[2][4] | 492[3][4] | Calbryte 520 (closer to 488 nm laser line)[3][4] |
| Maximum Emission Wavelength (nm) | 526[2][4] | 514[3][4] | Comparable |
| Dissociation Constant (Kd) for Ca2+ (nM) | ~390[1][2][4] | ~1200[1][4] | Application Dependent |
| Cellular Retention | Poor, often requires probenecid[6][7][8] | Greatly enhanced, probenecid-free operation possible[3][9][10] | Calbryte 520 |
Signaling Pathway and Experimental Workflow
The fundamental mechanism for both Fluo-3 and Calbryte 520 involves the use of an acetoxymethyl (AM) ester form to facilitate cell loading. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytosol. Upon binding to free intracellular calcium (Ca2+), the dye undergoes a conformational change that results in a dramatic increase in fluorescence emission.
Calcium Indicator Signaling Pathway
Caption: General signaling pathway for AM ester-based calcium indicators.
Experimental Workflow for Intracellular Calcium Measurement
Caption: A typical experimental workflow for measuring intracellular calcium changes.
Experimental Protocols
The following are representative protocols for loading cells with Fluo-3 AM and Calbryte 520 AM for the measurement of intracellular calcium.
Fluo-3 AM and Calbryte 520 AM Loading Protocol for CHO-K1 Cells
This protocol is adapted from studies measuring ATP-induced calcium responses in Chinese Hamster Ovary (CHO-K1) cells.[3][8]
-
Cell Preparation: Seed CHO-K1 cells overnight in a 96-well black wall/clear bottom plate at a density of 50,000 cells/100 µL/well.
-
Dye Loading Solution Preparation:
-
Fluo-3 AM: Prepare a working solution of 10 µg/mL Fluo-3 AM in Hanks and Hepes (HH) buffer. For improved cellular retention, probenecid (B1678239) can be added to the working solution.
-
Calbryte 520 AM: Prepare a working solution of 10 µg/mL Calbryte 520 AM in HH buffer. Calbryte 520 AM has enhanced intracellular retention, and the use of probenecid is often not required.[9][10]
-
-
Cell Loading: Add 100 µL of the respective dye loading solution to each well.
-
Incubation: Incubate the plate for 45 minutes at 37°C.
-
Wash: Remove the dye loading solution and replace it with 200 µL of HH buffer per well.
-
Stimulation: Add 50 µL of ATP solution to achieve the desired final concentration (e.g., 10 µM).
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope with a FITC filter set or a microplate reader.
Key Experimental Considerations
-
Probenecid: Fluo-3 often requires the use of probenecid, an organic anion transporter inhibitor, to prevent dye leakage from the cells.[6][7] However, probenecid can have off-target effects, potentially confounding experimental results.[6][7] Calbryte 520 is designed for enhanced cellular retention, often eliminating the need for probenecid.[9][10]
-
Excitation Source: Calbryte 520's maximum excitation at 492 nm is better aligned with the common 488 nm argon ion laser line than Fluo-3's 506 nm maximum, resulting in more efficient excitation and a brighter signal.[3][4]
-
Dissociation Constant (Kd): Fluo-3 has a higher affinity for Ca2+ (lower Kd) than Calbryte 520. For detecting small, near-resting level changes in Ca2+, a higher affinity dye like Fluo-3 might be considered. However, for larger Ca2+ transients, the lower affinity of Calbryte 520 can prevent signal saturation and provide a broader dynamic range.
Summary of Advantages for Calbryte 520
-
Superior Brightness: Calbryte 520 has a quantum yield approximately three times greater than Fluo-3, resulting in significantly brighter fluorescent signals upon calcium binding.[1][3][4]
-
Improved Signal-to-Background Ratio: The fluorescence enhancement of Calbryte 520 is over 300-fold, compared to about 100-fold for Fluo-3, leading to a much-improved signal-to-background ratio.[1][3][4]
-
Enhanced Cellular Retention: Calbryte 520 is better retained within cells, reducing dye leakage and often obviating the need for probenecid.[3][9][10] This allows for longer-term experiments and reduces potential artifacts from probenecid.
-
Optimized Excitation: Its excitation maximum is well-matched to the 488 nm laser line, ensuring efficient excitation and maximizing the fluorescent output.[3][4]
References
- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Fluo-3 | AAT Bioquest [aatbio.com]
- 3. Introducing Calbryte™ Series | AAT Bioquest [aatbio.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Calbryte™ 520 AM | AAT Bioquest [aatbio.com]
- 7. Calbryte™-520L AM | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. AAT Bioquest: Experience the Brightest Calcium Detection with Calbryte™ 520 [aatbioquest.blogspot.com]
- 10. tandfonline.com [tandfonline.com]
Navigating the Green Maze: A Comparative Guide to Co-expressing Fluo-3 and GFP
For researchers, scientists, and drug development professionals venturing into the simultaneous monitoring of calcium dynamics and gene expression, the co-application of the calcium indicator Fluo-3 and Green Fluorescent Protein (GFP) presents both powerful opportunities and significant technical challenges. The primary hurdle lies in the substantial spectral overlap between these two green-emitting fluorophores. This guide provides a comprehensive comparison, experimental protocols, and data-driven strategies to successfully navigate this spectral maze and acquire reliable, uncompromised data.
The crux of the issue stems from the overlapping excitation and emission spectra of Fluo-3 and commonly used GFP variants, such as Enhanced Green Fluorescent Protein (EGFP). This overlap can lead to "bleed-through" or "crosstalk," where the fluorescence signal from one fluorophore is detected in the channel intended for the other, potentially leading to inaccurate quantification and interpretation of results. Understanding the spectral characteristics of each is paramount to designing effective imaging strategies.
Spectral Properties: A Head-to-Head Comparison
A quantitative understanding of the spectral properties of Fluo-3 and various GFP variants is the foundation for designing effective co-expression studies. The table below summarizes the key spectral characteristics of Fluo-3 and two common GFP variants, wild-type GFP (wtGFP) and the widely used Enhanced GFP (EGFP).
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Brightness (Ext. Coeff. x QY) |
| Fluo-3 (Ca²⁺-bound) | ~506[1][2] | ~526[1] | ~0.15[1] | ~12,450 |
| wtGFP | 395 (major), 475 (minor)[3][4] | 509[3][4][5] | 0.79[4] | ~44,240 |
| EGFP | ~488[3][5] | ~507[3] | 0.60 | ~34,500 |
Note: Brightness is a relative measure calculated from the molar extinction coefficient and quantum yield. Higher values indicate a brighter fluorophore.
The significant overlap, particularly between the emission spectra of Fluo-3 and EGFP, necessitates careful experimental design to distinguish their respective signals.
Visualizing the Challenge: Spectral Overlap
The following diagram visually represents the spectral overlap between Fluo-3 and EGFP, highlighting the region where their emission spectra coincide, leading to potential bleed-through.
Experimental Strategies for Overcoming Spectral Overlap
To obtain reliable data in co-expression studies involving Fluo-3 and GFP, it is crucial to employ imaging techniques that can effectively separate their signals. The recommended approach is sequential imaging using a confocal microscope, coupled with post-acquisition bleed-through correction.
Experimental Protocol: Co-imaging of Fluo-3 and GFP
This protocol outlines the key steps for loading cells with Fluo-3, acquiring images sequentially, and performing bleed-through correction.
I. Cell Preparation and Fluo-3 Loading:
-
Cell Culture and Transfection: Culture cells expressing the GFP fusion protein of interest under standard conditions.
-
Fluo-3 AM Loading:
-
Prepare a stock solution of Fluo-3 acetoxymethyl (AM) ester in anhydrous DMSO.
-
Dilute the Fluo-3 AM stock solution in a serum-free medium or a suitable buffer to a final working concentration (typically 1-5 µM). The addition of a non-ionic detergent like Pluronic F-127 (at a final concentration of ~0.02%) can aid in dye loading.
-
Incubate the GFP-expressing cells with the Fluo-3 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with a warm, indicator-free medium to remove excess dye.
-
Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the Fluo-3 AM ester by intracellular esterases, which traps the fluorescent Fluo-3 inside the cells.
-
II. Sequential Confocal Microscopy Imaging:
-
Microscope Setup: Use a confocal laser scanning microscope equipped with lasers for exciting both GFP (e.g., 488 nm argon laser) and Fluo-3 (e.g., 488 nm or 514 nm laser lines). Ensure the detector ranges are set appropriately to capture the emission of each fluorophore.
-
Sequential Acquisition: Set up the microscope software for sequential (or multi-track) imaging. This involves acquiring the GFP and Fluo-3 signals in separate scans to prevent simultaneous excitation and minimize crosstalk.
-
Track 1 (GFP Channel): Excite with the 488 nm laser line and collect emission using a bandpass filter appropriate for GFP (e.g., 500-550 nm).
-
Track 2 (Fluo-3 Channel): Excite with the 488 nm or 514 nm laser line and collect emission using a bandpass filter centered around the Fluo-3 emission peak (e.g., 520-560 nm).
-
-
Image Acquisition: Acquire a series of images for both the GFP and Fluo-3 channels. It is crucial to also prepare and image single-stained control samples (cells expressing only GFP and cells loaded only with Fluo-3) using the exact same imaging settings. These controls are essential for bleed-through correction.
III. Bleed-through Correction (Post-Acquisition):
-
Determine Bleed-through Coefficients:
-
Using the single-stained control images, quantify the amount of signal from one fluorophore that is detected in the other's channel.
-
In the GFP-only sample, measure the signal intensity in the Fluo-3 channel. This represents the GFP bleed-through into the Fluo-3 channel.
-
In the Fluo-3-only sample, measure the signal intensity in the GFP channel. This represents the Fluo-3 bleed-through into the GFP channel.
-
Most imaging software has built-in tools to calculate these bleed-through coefficients as a percentage.
-
-
Apply Correction: Use the calculated bleed-through coefficients to correct the images from the co-expression experiment. The software will subtract the unwanted signal from each channel based on the intensity of the signal in the other channel.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a co-expression experiment, from sample preparation to data analysis, emphasizing the critical step of bleed-through correction.
Conclusion
Co-expression studies utilizing Fluo-3 and GFP offer a powerful approach to simultaneously investigate calcium signaling and gene expression. However, the significant spectral overlap between these fluorophores necessitates a meticulous experimental approach. By understanding their spectral properties, employing sequential imaging techniques, and performing accurate bleed-through correction, researchers can successfully overcome these challenges and obtain high-quality, reliable data. The protocols and guidelines presented here provide a solid foundation for designing and executing successful co-imaging experiments, ultimately enabling deeper insights into complex cellular processes.
References
- 1. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]
- 2. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Fluo-3 | AAT Bioquest [aatbio.com]
- 5. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fura-Red and Fluo-3 for Dual-Emission Ratiometric Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
The precise measurement of intracellular calcium ([Ca²⁺]i) dynamics is fundamental to understanding a vast array of cellular processes, from signal transduction to muscle contraction and neurotransmission. Fluorescent indicators are indispensable tools for these investigations. This guide provides an objective comparison of two commonly used visible light-excitable fluorescent dyes, Fura-Red and Fluo-3, when employed in combination for dual-emission ratiometric calcium imaging. This technique offers a significant advantage over single-wavelength intensity measurements by providing a more accurate quantification of [Ca²⁺]i, corrected for variations in dye concentration, cell thickness, and photobleaching.
Principle of Fura-Red/Fluo-3 Ratiometric Imaging
The combination of Fura-Red and Fluo-3 allows for ratiometric measurement of calcium concentration using a single excitation wavelength, typically 488 nm from an argon-ion laser.[1] This is particularly advantageous for confocal microscopy and flow cytometry. The core principle lies in their opposing fluorescent responses to calcium binding:
-
Fluo-3: Upon binding to Ca²⁺, its fluorescence emission intensity at ~525 nm increases dramatically, by over 100-fold.[2] In its Ca²⁺-free form, Fluo-3 is essentially non-fluorescent.[3]
-
Fura-Red: Conversely, when Fura-Red binds to Ca²⁺, its fluorescence emission at ~660 nm decreases.[4]
By co-loading cells with both dyes and exciting them simultaneously, the ratio of the fluorescence intensities of Fluo-3 and Fura-Red can be calculated. This ratio is directly proportional to the intracellular calcium concentration.[1] An increase in this ratio signifies an increase in intracellular calcium. This ratiometric approach provides a robust and reliable method for quantifying calcium dynamics.[5]
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative performance metrics of Fura-Red and Fluo-3 to facilitate an objective comparison.
| Property | Fura-Red | Fluo-3 | Combined Fura-Red/Fluo-3 |
| Excitation Max (Ca²⁺-bound) | ~435 nm / 471 nm[6] | ~506 nm[7] | ~488 nm (common excitation)[1] |
| Emission Max (Ca²⁺-bound) | ~639 nm / 652 nm[6] | ~526 nm[7] | ~525 nm (Fluo-3) and ~660 nm (Fura-Red)[4][8] |
| Fluorescence Change with Ca²⁺ | Decreases[4] | Increases (>100-fold)[2] | Ratio of Fluo-3/Fura-Red increases[1] |
| Dissociation Constant (Kd) in vitro | ~140 nM - 400 nM[6][8] | ~390 nM[7] | Not directly applicable |
| Quantum Yield (Ca²⁺-bound) | Not widely reported | ~0.15[7] | Not directly applicable |
| Dynamic Range | Not applicable alone | High[6] | Up to 4-fold increase in fluorescence ratio[2] |
Visualizing the Methodology
Intracellular Calcium Signaling Pathway
The diagram below illustrates a typical intracellular calcium signaling pathway that can be investigated using Fura-Red and Fluo-3. An external stimulus activates a receptor, leading to the production of inositol (B14025) trisphosphate (IP₃), which in turn triggers the release of calcium from the endoplasmic reticulum (ER), increasing the cytosolic calcium concentration.
Caption: A simplified diagram of a common intracellular calcium signaling cascade.
Experimental Workflow for Ratiometric Imaging
The following workflow outlines the key steps for performing dual-emission ratiometric calcium imaging with Fura-Red and Fluo-3.
Caption: A general experimental workflow for ratiometric calcium imaging.
Experimental Protocols
Below are detailed methodologies for co-loading Fura-Red and Fluo-3 for ratiometric calcium imaging in both microscopy and flow cytometry applications.
Co-loading of Fura-Red AM and Fluo-3 AM for Fluorescence Microscopy
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
Fura-Red, AM ester (dissolved in anhydrous DMSO to a stock concentration of 1-5 mM)
-
Fluo-3, AM ester (dissolved in anhydrous DMSO to a stock concentration of 1-5 mM)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare Loading Solution:
-
For a final concentration of 2-5 µM for each dye, dilute the Fura-Red AM and Fluo-3 AM stock solutions into HBSS.
-
To aid in the dispersion of the AM esters in the aqueous buffer, first mix the required volume of each dye stock with an equal volume of 20% Pluronic F-127.
-
Vortex the mixture thoroughly before adding it to the HBSS. The final concentration of Pluronic F-127 should be around 0.02-0.04%.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. Incubation at room temperature may be preferred for some cell types to reduce dye compartmentalization.[9]
-
-
Washing:
-
After incubation, aspirate the loading solution.
-
Wash the cells 2-3 times with pre-warmed HBSS to remove any extracellular dye.
-
-
Imaging:
-
Mount the coverslip or imaging dish onto the microscope stage.
-
Excite the cells at 488 nm.
-
Simultaneously acquire the fluorescence emission from Fluo-3 (e.g., 515-545 nm bandpass filter) and Fura-Red (e.g., >650 nm longpass filter).
-
Record a baseline fluorescence ratio before stimulating the cells.
-
Apply the experimental stimulus and record the changes in the fluorescence ratio over time.
-
Co-loading of Fura-Red AM and Fluo-3 AM for Flow Cytometry
This protocol is adapted for analyzing calcium flux in a population of suspended cells.[3]
Materials:
-
Fura-Red, AM ester (50 µg vial)
-
Fluo-3, AM ester (50 µg vial)
-
Anhydrous DMSO
-
Calcium-free PBS
-
Cell suspension (e.g., lymphocytes) at 10 x 10⁶ cells/mL
Procedure:
-
Prepare Dye Stocks:
-
Dissolve one 50 µg vial of Fura-Red AM in 100 µL of DMSO.
-
Dissolve one 50 µg vial of Fluo-3 AM in 100 µL of DMSO.
-
-
Cell Loading:
-
Incubate the cell suspension with 1-2 µM Fluo-3 AM and 8 µM Fura-Red AM at 37°C for 45 minutes.
-
-
Washing:
-
After incubation, wash the cells twice with calcium-free PBS.
-
-
Resuspension:
-
Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL in a suitable buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer to excite the cells at 488 nm.
-
Detect the Fluo-3 emission using a bandpass filter around 530 nm (e.g., FITC channel).
-
Detect the Fura-Red emission using a bandpass filter around 670 nm.[8]
-
Record the fluorescence intensities of both channels over time.
-
Calculate the ratio of the Fluo-3 to Fura-Red fluorescence intensity for ratiometric analysis.
-
Conclusion
The combination of Fura-Red and Fluo-3 provides a powerful and reliable method for the ratiometric imaging of intracellular calcium dynamics using visible light excitation. This approach effectively minimizes artifacts associated with single-wavelength indicators, leading to more accurate and reproducible data. The choice between this dual-emission method and other ratiometric indicators, such as the UV-excitable Fura-2, will depend on the specific experimental requirements, including the available instrumentation and the potential for phototoxicity. For researchers equipped with standard confocal microscopes or flow cytometers with a 488 nm laser line, the Fura-Red and Fluo-3 combination offers an accessible and robust solution for quantitative calcium imaging.
References
- 1. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 2. Ratiometric confocal Ca(2+)-measurements with visible wavelength indicators in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 4. Can I combine Fura Red with Fluo-3 or Fluo-4 for ratiometric analysis? | AAT Bioquest [aatbio.com]
- 5. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ionbiosciences.com [ionbiosciences.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fluo-3 Pentaammonium
For researchers and scientists utilizing Fluo-3 pentaammonium salt, a vital fluorescent indicator for intracellular calcium, ensuring its proper disposal is paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, aligning with general best practices for laboratory chemical waste management. Adherence to these procedures will help your institution remain compliant with safety regulations and foster a secure research environment.
Key Safety and Disposal Information at a Glance
To facilitate quick reference and safe handling, the following table summarizes the essential safety and disposal parameters for this compound salt.
| Property | Data |
| Chemical Name | Fluo-3, pentaammonium salt |
| Primary Hazard | While not classified as hazardous under GHS, good laboratory practice dictates treating it as potentially harmful. Avoid ingestion, inhalation, and skin/eye contact. |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, standard laboratory gloves (e.g., nitrile), and a lab coat. |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Avoid creating dust. |
| Incompatible Wastes | Do not mix with strong oxidizing agents, strong acids, or strong bases unless part of a validated neutralization procedure. |
| Container for Waste | A clearly labeled, sealed, and chemically compatible container (e.g., high-density polyethylene (B3416737) - HDPE). |
| Disposal Method | Collection as chemical waste for disposal by a licensed environmental management company. Do not dispose of down the drain or in regular trash. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste, including solutions and contaminated materials.
1. Waste Collection:
-
Designated Waste Container: Establish a dedicated and clearly labeled waste container for all this compound waste. The container should be made of a compatible material, such as HDPE, and have a secure screw-top lid.
-
Labeling: The label should clearly state "this compound Waste" and include the primary components of the solution (e.g., "in DMSO" or "in aqueous buffer"). It is also good practice to note the date when waste was first added.
-
Segregation: Do not mix Fluo-3 waste with other chemical waste streams unless you have confirmed their compatibility. In particular, avoid mixing with strong acids, bases, or oxidizing agents.
2. Handling and Transfer:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling Fluo-3 waste.
-
Fume Hood: Conduct all transfers of concentrated Fluo-3 solutions or solid waste within a certified chemical fume hood to minimize inhalation exposure.
-
Careful Transfer: Pour liquid waste carefully into the designated container to avoid splashes. Use a funnel if necessary. For solid waste, use a scoop or spatula.
3. Disposal of Contaminated Materials:
-
Solid Waste: Any materials that have come into contact with Fluo-3, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.
-
Collection: Place all contaminated solid waste into a separate, clearly labeled, and sealed plastic bag or container. This container should also be marked as "Fluo-3 Contaminated Waste."
-
Empty Product Containers: The original this compound salt container must be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate from all three rinses must be collected and disposed of as Fluo-3 chemical waste. After triple-rinsing, the container can be defaced and discarded as regular laboratory glass or plastic waste, in accordance with your institution's policies.
4. Storage and Pickup:
-
Storage Location: Store the sealed Fluo-3 waste container in a designated satellite accumulation area or a designated waste storage area within your laboratory. This area should be away from general traffic and incompatible chemicals.
-
Secondary Containment: It is best practice to keep liquid waste containers in secondary containment, such as a chemical-resistant tray, to contain any potential leaks.
-
Arrange for Pickup: Once the waste container is full or has been in storage for a period defined by your institution's policy (often 6-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally conscious manner. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.
Navigating the Safe Handling of Fluo-3 Pentaammonium Salt: A Comprehensive Guide
Essential safety protocols and operational guidance for researchers utilizing Fluo-3 pentaammonium salt, a fluorescent indicator for cytosolic calcium. This guide provides immediate, actionable information on personal protective equipment, handling procedures, and disposal methods to ensure a safe and efficient laboratory environment.
Immediate Safety and Handling Protocols
This compound salt is a chemical intended for laboratory research use only.[1] While detailed toxicological properties have not been exhaustively investigated, it is crucial to handle this compound with care, adhering to standard laboratory safety practices to mitigate potential risks. The primary hazards are not fully characterized, but it may be harmful if inhaled, ingested, or comes into contact with skin or eyes.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound salt to create a barrier between the researcher and the chemical.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[2] | Protects against potential splashes of the chemical solution.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | Prevents skin contact with the chemical. Disposable nitrile gloves are a minimum requirement and should be removed immediately after contact.[3] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing.[2] | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator is necessary.[2] | Minimizes the risk of inhaling airborne particles. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound salt and ensuring laboratory safety.
-
Handling: Avoid prolonged or repeated exposure.[1] Avoid the formation of dust and breathing in vapors, mist, or gas.[1] Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Protect the material from long-term exposure to light, especially when in solution.[6] Store at 4°C for long-term storage.[6]
Experimental Protocol: Measuring Intracellular Calcium
This compound salt is a membrane-impermeant fluorescent indicator, meaning it cannot passively cross cell membranes. Therefore, it must be introduced into the cytoplasm using physical methods such as microinjection or scrape loading.
Stock Solution Preparation
To prepare a stock solution, refer to the following table for the volume of water needed to reconstitute a specific mass of this compound salt to a given concentration.
| 0.1 mg | 0.5 mg | 1 mg | 5 mg | 10 mg | |
| 1 mM | 117.001 µL | 585.007 µL | 1.17 mL | 5.85 mL | 11.7 mL |
| 5 mM | 23.4 µL | 117.001 µL | 234.003 µL | 1.17 mL | 2.34 mL |
| 10 mM | 11.7 µL | 58.501 µL | 117.001 µL | 585.007 µL | 1.17 mL |
Table adapted from AAT Bioquest product information.[7]
Cell Loading via Microinjection
This technique allows for the precise introduction of the dye into a single cell.
-
Prepare Fluo-3 Solution: Prepare a 1-10 mM stock solution of this compound salt in nuclease-free water. For microinjection, dilute the stock solution to a final concentration of 100-200 µM in the desired intracellular buffer. Centrifuge the solution at >10,000 x g for 10 minutes to pellet any undissolved particles.[2]
-
Prepare Micropipettes: Pull micropipettes from borosilicate glass capillaries to achieve a fine tip (0.1-0.5 µm diameter).[2]
-
Microinjection: Load the Fluo-3 solution into the micropipette. The injection volume should be approximately 5-10% of the cell volume.[2]
-
Post-Injection Incubation: Allow the injected cells to recover for at least 30 minutes at 37°C.[2]
-
Imaging: Excite the cells at ~488-506 nm and record the emission at ~526 nm using a fluorescence microscope.[6][8]
Cell Loading via Scrape Loading
This method is suitable for loading a population of cells in a monolayer.
-
Cell Preparation: Grow cells to confluency in a culture dish. Wash the cell monolayer twice with PBS.[2]
-
Scrape Loading: Add a minimal volume of the Fluo-3 loading solution to cover the cell monolayer. Gently scrape the monolayer in a grid pattern with a sterile instrument.[2]
-
Incubation: Incubate the cells with the Fluo-3 solution for 5-10 minutes at room temperature.[2]
-
Washing: Gently wash the cell monolayer three times with PBS to remove extracellular Fluo-3.[2]
-
Recovery and Imaging: Add fresh culture medium and allow the cells to recover for 30-60 minutes at 37°C before imaging.[2]
Disposal Plan
Proper disposal of this compound salt and contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations.[2] Consult your institution's environmental health and safety office for specific guidance.
-
Contaminated Materials: Any materials that have come into contact with Fluo-3, such as pipette tips, gloves, and culture dishes, should be treated as chemical waste and disposed of accordingly.
Visualizing the Workflow
To aid in understanding the procedural flow, the following diagrams illustrate the key steps in handling and experimental use of this compound salt.
Caption: Workflow for handling and disposal of Fluo-3.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. trentu.ca [trentu.ca]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. biotium.com [biotium.com]
- 7. Fluo-3, pentaammonium salt | AAT Bioquest [aatbio.com]
- 8. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
